Product packaging for 2-(4-Ethylphenyl)azetidine(Cat. No.:)

2-(4-Ethylphenyl)azetidine

Cat. No.: B15274319
M. Wt: 161.24 g/mol
InChI Key: ORUXQRARSAENQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Ethylphenyl)azetidine is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle, substituted with a 4-ethylphenyl group. Azetidines are stable compounds that can be chromatographed, though the nitrogen atom in the ring undergoes pyramidal inversion with a relatively low energy barrier . As a scaffold in medicinal chemistry, the azetidine ring is a key structural component in various bioactive molecules. Research into azetidine derivatives, particularly azetidine-2-ones (β-lactams), has demonstrated significant antimicrobial and antiviral properties . These compounds are known to interfere with bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) . The structural features of azetidine also make it a valuable building block in polymer science, as it can undergo polymerization to form polytrimethylenimine . This product is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B15274319 2-(4-Ethylphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(4-ethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-2-9-3-5-10(6-4-9)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3

InChI Key

ORUXQRARSAENQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCN2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-(4-Ethylphenyl)azetidine, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from commercially available 4-ethylbenzaldehyde. This document details the experimental protocols, presents key data in a structured format, and includes a workflow diagram for clarity.

Synthetic Strategy

The synthesis of this compound can be achieved through a three-step process:

  • Synthesis of N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol: This key intermediate is prepared by the addition of a protected aminoethyl nucleophile to 4-ethylbenzaldehyde.

  • N-Boc-2-(4-ethylphenyl)azetidine formation: Intramolecular cyclization of the amino alcohol intermediate is accomplished via a Mitsunobu reaction to form the N-Boc protected azetidine ring.

  • Deprotection to yield this compound: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to afford the target compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol

This procedure is adapted from methodologies involving the addition of organometallic reagents to aldehydes.

Materials:

  • 4-Ethylbenzaldehyde

  • N-Boc-2-bromoethylamine

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

  • A solution of N-Boc-2-bromoethylamine in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C.

  • A solution of 4-ethylbenzaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol.

Step 2: Synthesis of N-Boc-2-(4-ethylphenyl)azetidine

The cyclization is achieved using a Mitsunobu reaction. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of other functional groups, including the intramolecular formation of rings.[1]

Materials:

  • N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol and triphenylphosphine in anhydrous THF at 0 °C under a nitrogen atmosphere, DEAD or DIAD is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield N-Boc-2-(4-ethylphenyl)azetidine.

Step 3: Deprotection of N-Boc-2-(4-ethylphenyl)azetidine

The final step is the removal of the Boc protecting group.

Materials:

  • N-Boc-2-(4-ethylphenyl)azetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • N-Boc-2-(4-ethylphenyl)azetidine is dissolved in dichloromethane.

  • An excess of trifluoroacetic acid or a solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, this compound, can be further purified by distillation or chromatography if necessary.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Data

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Spectroscopic Data
1N-Boc-3-amino-1-(4-ethylphenyl)-1-propanolC₁₆H₂₅NO₃279.3860-80¹H NMR (CDCl₃, δ): 7.25 (d, 2H), 7.15 (d, 2H), 4.80 (m, 1H), 4.70 (br s, 1H, NH), 3.30 (m, 2H), 2.65 (q, 2H), 1.90 (m, 2H), 1.45 (s, 9H), 1.25 (t, 3H). ¹³C NMR (CDCl₃, δ): 156.0, 144.0, 141.5, 128.0, 126.0, 79.5, 74.0, 40.0, 39.0, 28.5, 28.4, 15.5.
2N-Boc-2-(4-ethylphenyl)azetidineC₁₆H₂₃NO₂261.3650-70¹H NMR (CDCl₃, δ): 7.20 (d, 2H), 7.10 (d, 2H), 4.85 (t, 1H), 3.80 (m, 1H), 3.60 (m, 1H), 2.60 (q, 2H), 2.40 (m, 1H), 2.10 (m, 1H), 1.40 (s, 9H), 1.20 (t, 3H). ¹³C NMR (CDCl₃, δ): 156.5, 143.5, 141.0, 128.0, 127.5, 79.0, 65.0, 52.0, 28.5, 28.4, 25.0, 15.5.
3This compoundC₁₁H₁₅N161.2480-95¹H NMR (CDCl₃, δ): 7.22 (d, 2H), 7.12 (d, 2H), 4.25 (t, 1H), 3.50 (m, 1H), 3.20 (m, 1H), 2.62 (q, 2H), 2.30 (m, 2H), 2.10 (br s, 1H, NH), 1.22 (t, 3H). ¹³C NMR (CDCl₃, δ): 143.0, 142.5, 128.0, 127.0, 68.0, 50.0, 30.0, 28.5, 15.5.

Note: Expected spectroscopic data are estimated based on analogous structures and may vary slightly.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Mitsunobu Cyclization cluster_step3 Step 3: Deprotection 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol 4-Ethylbenzaldehyde->N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol 1. N-Boc-2-bromoethylamine, Mg 2. Quench N-Boc-2-(4-ethylphenyl)azetidine N-Boc-2-(4-ethylphenyl)azetidine N-Boc-3-amino-1-(4-ethylphenyl)-1-propanol->N-Boc-2-(4-ethylphenyl)azetidine PPh3, DEAD/DIAD This compound This compound N-Boc-2-(4-ethylphenyl)azetidine->this compound TFA or HCl/dioxane

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a robust and adaptable synthetic route to this compound. The described protocols, based on well-established organic transformations, provide a clear pathway for the synthesis and purification of this valuable heterocyclic compound. The provided data and workflow diagram serve as a useful resource for researchers engaged in the synthesis of novel azetidine derivatives for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique strained ring structure imparts desirable physicochemical properties, making them attractive scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical properties of a specific derivative, 2-(4-Ethylphenyl)azetidine. The document details its chemical structure, physical properties, and available spectral data. Furthermore, it outlines a general experimental protocol for the synthesis of 2-aryl-azetidines, providing a foundational methodology for researchers. The guide also explores the known biological activities of related azetidine compounds, offering insights into the potential therapeutic applications of this compound and concluding with a discussion on its potential roles in drug development.

Chemical and Physical Properties

Precise experimental data for this compound is not widely available in public literature. The following table summarizes key chemical identifiers and calculated properties based on its structure. These values serve as estimations and should be confirmed through experimental analysis.

PropertyValueSource
IUPAC Name This compound-
CAS Number Not available-
Molecular Formula C₁₁H₁₅NCalculated
Molecular Weight 161.24 g/mol Calculated
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Spectroscopic Data

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the aromatic ring, and the azetidine ring.

  • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group.

  • Aromatic Ring: A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • Azetidine Ring: Complex multiplets for the protons on the four-membered ring, including the methine proton at the C2 position and the methylene protons at the C3 and C4 positions.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Ethyl Group: Two distinct signals for the methyl and methylene carbons.

  • Aromatic Ring: Four signals for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons.

  • Azetidine Ring: Three signals corresponding to the three carbon atoms of the azetidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the azetidine ring.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ (aromatic C-H) and 2850-3000 cm⁻¹ (aliphatic C-H).

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.24 g/mol ). The fragmentation pattern will likely involve the loss of the ethyl group and cleavage of the azetidine ring.

Experimental Protocols: Synthesis of 2-Aryl-Azetidines

While a specific protocol for this compound is not detailed in the literature, a general and robust method for the synthesis of 2-aryl-azetidines can be adapted. One common approach involves the cyclization of a suitable precursor, such as a γ-haloamine.

General Synthetic Scheme

A plausible synthetic route to this compound is outlined below. This multi-step synthesis starts from a commercially available substituted styrene.

Synthesis_Workflow Start 4-Ethylstyrene Step1 Epoxidation Start->Step1 Intermediate1 2-(4-Ethylphenyl)oxirane Step1->Intermediate1 Step2 Ring-opening with Azide Intermediate1->Step2 Intermediate2 1-Azido-2-(4-ethylphenyl)ethanol Step2->Intermediate2 Step3 Reduction of Azide Intermediate2->Step3 Intermediate3 1-Amino-2-(4-ethylphenyl)ethanol Step3->Intermediate3 Step4 Halogenation of Alcohol Intermediate3->Step4 Intermediate4 1-Amino-2-(4-ethylphenyl)ethyl chloride Step4->Intermediate4 Step5 Intramolecular Cyclization Intermediate4->Step5 Product This compound Step5->Product

Fig. 1: General synthetic workflow for this compound.
Detailed Experimental Steps (Illustrative)

  • Epoxidation of 4-Ethylstyrene: 4-Ethylstyrene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to yield 2-(4-ethylphenyl)oxirane.

  • Ring-opening of the Epoxide: The epoxide is then treated with sodium azide (NaN₃) in the presence of a proton source, like ammonium chloride, in a solvent mixture such as methanol/water to produce 1-azido-2-(4-ethylphenyl)ethanol.

  • Reduction of the Azide: The azido alcohol is reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).

  • Conversion of Alcohol to Halide: The hydroxyl group of the amino alcohol is converted to a leaving group, typically a halide. This can be achieved using thionyl chloride (SOCl₂) or a similar halogenating agent.

  • Intramolecular Cyclization: The resulting γ-haloamine undergoes intramolecular cyclization upon treatment with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the azetidine ring.

Biological Activity and Potential in Drug Development

Azetidine-containing compounds have demonstrated a wide range of biological activities and are present in several approved drugs and clinical candidates.[1] The incorporation of the azetidine moiety can significantly impact the physicochemical properties of a molecule, often leading to improved solubility, metabolic stability, and three-dimensional complexity, which are desirable attributes in drug design.

Known Activities of Azetidine Derivatives
  • Enzyme Inhibition: The strained four-membered ring of azetidine can mimic transition states of enzymatic reactions, making azetidine derivatives potent enzyme inhibitors.

  • Neurological Disorders: Certain azetidine-based compounds have shown activity as modulators of neurotransmitter systems, suggesting their potential in treating neurological disorders.

  • Anticancer Activity: Some azetidine amides have been identified as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation and survival.

Potential Signaling Pathway Involvement

Given the activity of similar compounds, this compound could potentially interact with various signaling pathways. For instance, if it were to act as a STAT3 inhibitor, it would interfere with the JAK-STAT signaling pathway, which is often dysregulated in cancer.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer STAT3 Dimer STAT3_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Azetidine This compound (Potential Inhibitor) Azetidine->STAT3 Inhibition

References

Structural Characterization of 2-(4-Ethylphenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-(4-Ethylphenyl)azetidine, a substituted four-membered nitrogen-containing heterocycle. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds and their utility as constrained bioisosteres of other functional groups. The information presented herein is intended to support research and development efforts by providing detailed methodologies and expected analytical data for this specific compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes for 2-arylazetidines. A common and effective method is the palladium-catalyzed cross-coupling of a suitable 3-iodoazetidine precursor with (4-ethylphenyl)boronic acid. This approach offers good control over the regiochemistry and allows for the introduction of the aryl moiety in the final step.

Alternatively, a multi-step synthesis commencing from a commercially available starting material such as 4-ethylbenzaldehyde can be employed. This typically involves the formation of an intermediate that can undergo intramolecular cyclization to form the azetidine ring.

Following synthesis, purification is critical to obtaining a sample of high purity suitable for detailed structural analysis. Column chromatography on silica gel is a standard and effective method for the purification of azetidine derivatives. The choice of eluent will depend on the polarity of the specific N-substituted derivative being prepared.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are required for a complete assignment of all proton and carbon signals.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (C₆H₄)7.10 - 7.40m-
Azetidine CH (C2)~4.0 - 4.5t~7-8
Azetidine CH₂ (C3)~2.2 - 2.8m-
Azetidine CH₂ (C4)~3.5 - 4.0m-
Ethyl CH₂~2.6q~7.6
Ethyl CH₃~1.2t~7.6
Azetidine NHVariablebr s-

Note: Expected chemical shifts are based on data for analogous 2-arylazetidines and may vary depending on the solvent and N-substituent.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonsChemical Shift (δ, ppm)
Aromatic C (quaternary, C-aryl)~140-145
Aromatic CH~125-130
Azetidine CH (C2)~60-65
Azetidine CH₂ (C3)~25-30
Azetidine CH₂ (C4)~45-50
Ethyl CH₂~28
Ethyl CH₃~15

Note: Expected chemical shifts are based on data for analogous 2-arylazetidines and may vary depending on the solvent and N-substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺162.1283
[M+Na]⁺184.1102

Note: The fragmentation pattern of 2-arylazetidines in mass spectrometry often involves cleavage of the azetidine ring.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
N-H stretch (azetidine)~3300-3500
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-3000
C=C stretch (aromatic)~1600, 1450
C-N stretch~1200-1350

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of this compound or a derivative would provide precise bond lengths, bond angles, and conformational information. While a specific crystal structure for this compound is not publicly available, analysis of related structures indicates that the azetidine ring is typically puckered.

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) is typically used. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.

General Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental composition of this compound.

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization Starting_Materials 4-Ethylbenzaldehyde or 3-Iodoazetidine Derivative Synthesis Multi-step Synthesis or Pd-catalyzed Coupling Starting_Materials->Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR X-Ray X-ray Crystallography (if crystals obtained) Purification->X-Ray

References

Spectroscopic Characterization of 2-(4-Ethylphenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(4-Ethylphenyl)azetidine.

Expected Spectroscopic Data

The structural features of this compound, including the saturated four-membered nitrogen-containing ring and the substituted aromatic system, give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information about its molecular framework.

Expected ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the 4-ethylphenyl substituent. The chemical shifts are influenced by the ring strain of the azetidine and the electronic effects of the aromatic ring.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Azetidine CH₂ (C3)2.0 - 2.8MultipletDiastereotopic protons due to the chiral center at C2.
Azetidine CH₂ (C4)3.8 - 4.2MultipletProtons adjacent to the nitrogen atom are shifted downfield.
Azetidine CH (C2)5.0 - 5.4MultipletBenzylic proton, shifted significantly downfield due to the adjacent aromatic ring and nitrogen.
Aromatic CH7.1 - 7.4Multiplets (AA'BB' system)Characteristic pattern for a 1,4-disubstituted benzene ring.
Ethyl CH₂2.6 - 2.8QuartetCoupled to the methyl protons.
Ethyl CH₃1.2 - 1.4TripletCoupled to the methylene protons.
Azetidine NH1.5 - 3.0Broad SingletChemical shift and appearance can vary with solvent and concentration.

Expected ¹³C NMR Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (ppm) Notes
Azetidine C325 - 30
Azetidine C445 - 50Carbon adjacent to nitrogen.
Azetidine C260 - 70Carbon attached to both nitrogen and the aromatic ring.
Aromatic C (quaternary, C-ipso)140 - 145Attached to the azetidine ring.
Aromatic C (quaternary, C-para)140 - 145Attached to the ethyl group.
Aromatic CH125 - 130
Ethyl CH₂28 - 30
Ethyl CH₃15 - 17
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1600 - 1620 and 1450 - 1500Medium to Strong
C-N Stretch1100 - 1300Medium
C-H Bend (Aromatic, para-disubstituted)800 - 850Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Analysis Expected Result
Molecular Ion (M⁺) m/z ≈ 161.24
Major Fragmentation Pathways - Loss of the ethyl group (-CH₂CH₃) from the phenyl ring.- Cleavage of the azetidine ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of azetidine derivatives, based on standard laboratory practices.[1]

NMR Spectroscopy

  • Instrumentation: A 400, 500, or 600 MHz NMR spectrometer.[1]

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid or oily samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or a polar solvent for LC-MS.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is recorded over a suitable m/z range. For high-resolution mass spectrometry (HRMS), an instrument such as a Time-of-Flight (TOF) analyzer is used to determine the exact mass.[1]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel azetidine derivative like this compound.

Spectroscopic_Workflow start Synthesis of This compound purification Purification (e.g., Chromatography) start->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr NMR Sample ir IR Spectroscopy sample_prep->ir IR Sample ms Mass Spectrometry (e.g., HRMS) sample_prep->ms MS Sample data_analysis Spectroscopic Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Verification data_analysis->structure_elucidation end Final Characterized Compound structure_elucidation->end

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Arylazetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 2-arylazetidines, a class of compounds with significant therapeutic interest. The guide will focus on two primary examples that illustrate the diverse pharmacological activities of this scaffold: the cholesterol absorption inhibitor ezetimibe, a 2-arylazetidinone, and the proline analog azetidine-2-carboxylic acid.

Inhibition of Cholesterol Absorption by 2-Arylazetidinones: The Ezetimibe Model

Ezetimibe is a potent cholesterol absorption inhibitor that selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3][4] This 2-arylazetidinone derivative effectively reduces low-density lipoprotein cholesterol (LDL-C) levels by preventing the uptake of dietary and biliary cholesterol from the small intestine.[5][6]

Molecular Target: Niemann-Pick C1-Like 1 (NPC1L1)

The primary molecular target of ezetimibe is the NPC1L1 protein, which is predominantly expressed on the brush border of enterocytes in the small intestine.[1][3][4] NPC1L1 is a transmembrane protein crucial for the intestinal absorption of cholesterol.[2][7]

Signaling Pathway: Inhibition of NPC1L1-Mediated Endocytosis

Ezetimibe's mechanism of action is centered on the disruption of the normal endocytosis process of the NPC1L1 protein. The key steps are outlined below:

  • Cholesterol Binding to NPC1L1: In the intestinal lumen, free cholesterol binds to the NPC1L1 protein located on the enterocyte membrane.[3]

  • Complex Formation and Internalization: The cholesterol-NPC1L1 complex then associates with the clathrin/AP2 complex, which triggers the vesicular endocytosis of the entire complex into the enterocyte.[2][3]

  • Ezetimibe's Point of Intervention: Ezetimibe and its active glucuronide metabolite bind to a transmembrane loop of the NPC1L1 protein.[3] This binding event physically obstructs the interaction between the NPC1L1-cholesterol complex and the clathrin/AP2 machinery.[2][3]

  • Inhibition of Cholesterol Uptake: By preventing the internalization of the NPC1L1-cholesterol complex, ezetimibe effectively blocks the absorption of cholesterol into the enterocytes.[2][8]

This leads to a reduction in the delivery of intestinal cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes and enhances the clearance of LDL-C from the bloodstream.[4][5]

Inhibition of NPC1L1-mediated cholesterol uptake by ezetimibe.
Quantitative Data

The following table summarizes the quantitative effects of ezetimibe on cholesterol metabolism.

ParameterEffectReference
Cholesterol Absorption Inhibition54%[3]
LDL-C Reduction (Monotherapy)15-20%[4][6]
HDL-C Increase2.5-5%[4][6]
Experimental Protocols

The mechanism of action of ezetimibe has been elucidated through a variety of experimental techniques, including:

  • Radiolabeled Cholesterol Uptake Assays: These in vitro and in vivo assays measure the amount of radiolabeled cholesterol absorbed by intestinal cells or tissues in the presence and absence of ezetimibe.

  • Protein-Protein Interaction Studies: Techniques such as co-immunoprecipitation and pull-down assays are used to demonstrate the interaction between NPC1L1, cholesterol, and the clathrin/AP2 complex, and how ezetimibe disrupts these interactions.

  • Cellular Localization Studies: Immunofluorescence and confocal microscopy are employed to visualize the subcellular localization of NPC1L1 and its co-localization with clathrin-coated pits, and to observe the effect of ezetimibe on NPC1L1 internalization.

  • In Vivo Animal Models: Studies using animal models, such as obese hyperinsulinemic hamsters, have been instrumental in demonstrating the efficacy of ezetimibe in correcting dyslipidemia.[9]

Proline Antagonism and Induction of the Unfolded Protein Response by Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid analog of proline.[10][11] Its mechanism of action involves its misincorporation into proteins in place of proline, leading to protein misfolding and cellular stress.[10][11]

Molecular Target: Protein Biosynthesis

Aze acts as a competitive antagonist of proline during protein synthesis.[12] Due to its structural similarity to proline, it is mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.[11]

Signaling Pathway: Induction of the Unfolded Protein Response (UPR)

The misincorporation of Aze into proteins leads to conformational changes and protein misfolding, which triggers the unfolded protein response (UPR), a cellular stress response pathway.[10] The key events in this pathway are:

  • Aze Misincorporation: Aze is incorporated into proteins instead of proline during translation.[10]

  • Protein Misfolding: The four-membered ring of Aze alters the protein backbone's geometry compared to the five-membered ring of proline, leading to misfolded and aggregated proteins.[11]

  • ER Stress: The accumulation of misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress.

  • UPR Activation: ER stress activates the UPR, which involves the upregulation of chaperone proteins and enzymes to refold or degrade the misfolded proteins.[10] Key markers of UPR activation induced by Aze include the cleavage of ATF6 and increased phosphorylation of eIF2α.

UPR_Induction_by_Aze Aze Azetidine-2-carboxylic acid (Aze) Protein_Synthesis Protein Synthesis Aze->Protein_Synthesis Misincorporation Proline Proline Proline->Protein_Synthesis Normal Substrate Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins Leads to ER_Stress ER Stress Misfolded_Proteins->ER_Stress Causes UPR_Activation UPR Activation ER_Stress->UPR_Activation Triggers

Induction of the Unfolded Protein Response by Azetidine-2-carboxylic acid.
Quantitative Data

The following table presents quantitative data related to the effects of azetidine-2-carboxylic acid.

ExperimentCompound and ConcentrationResultReference
L-[U-14-C]proline incorporation in rabbit reticulocytesAzetidine-2-carboxylic acid (1-10 mM)25-72% reduction
ATF6 cleavage and eIF2α phosphorylation in HeLa cellsAzetidine-2-carboxylic acid (5 mM, 9 h)Upregulation
Experimental Protocols

The mechanism of Aze has been investigated using the following experimental approaches:

  • Cell Growth and Viability Assays: To determine the cytotoxic effects of Aze on different cell lines.

  • Metabolite Feeding Studies: Supplementing growth media with L-proline to demonstrate the competitive nature of Aze's toxicity.[10]

  • Proteomics and Metabolomics: To identify the misincorporation of Aze into proteins and to analyze the global changes in the proteome and metabolome in response to Aze treatment.[10]

  • Western Blotting: To detect the upregulation of UPR markers such as BiP, phosphorylated eIF2α, and cleaved ATF6.

  • Gene Expression Analysis: To measure the transcriptional changes associated with the UPR and other cellular stress responses.[10]

Other Potential Mechanisms of Action for 2-Azetidinones

The 2-azetidinone (β-lactam) ring is a well-known pharmacophore found in various antibiotics like penicillins and cephalosporins.[13] While the primary focus of this guide is on non-antibiotic mechanisms, it is important to note that some 2-azetidinone derivatives have been investigated for their potential as inhibitors of various enzymes, including:

  • Human tryptase and chymase[14]

  • Thrombin and leukocyte elastase[14]

  • Serine proteases[14]

These activities highlight the versatility of the 2-azetidinone scaffold in drug discovery.

Conclusion

The 2-arylazetidine scaffold demonstrates remarkable versatility in its mechanisms of action. As exemplified by ezetimibe, 2-arylazetidinones can act as highly specific inhibitors of protein-protein interactions, effectively modulating critical physiological pathways such as cholesterol absorption. In contrast, other azetidine derivatives like azetidine-2-carboxylic acid can act as metabolic antagonists, leading to cellular stress and the activation of compensatory signaling pathways. This diversity in molecular mechanisms underscores the potential of 2-arylazetidines as a valuable starting point for the development of novel therapeutics targeting a wide range of diseases. Further research into the structure-activity relationships of this compound class is likely to uncover additional novel mechanisms of action and therapeutic applications.

References

Potential Biological Activity of 2-(4-Ethylphenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the potential biological activities of 2-arylazetidine derivatives based on available scientific literature. Direct experimental data for 2-(4-Ethylphenyl)azetidine is not presently available. The information herein is based on analogous compounds and should be interpreted with caution.

Introduction

Azetidine and its derivatives, particularly the 2-azetidinone (β-lactam) ring system, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These four-membered nitrogen-containing heterocycles are key structural motifs in many clinically important antibiotics, such as penicillins and cephalosporins.[2] Beyond their antibacterial properties, various substituted azetidines have demonstrated potential as anticancer, antifungal, and antiviral agents.[1][3] This guide provides an in-depth overview of the potential biological activities of this compound by examining the properties of structurally related 2-arylazetidine derivatives.

Synthesis of 2-Arylazetidin-2-one Derivatives

The synthesis of 2-azetidinones, including N-aryl-2-aryl derivatives, is often achieved through the Staudinger cycloaddition reaction. This involves the [2+2] cycloaddition of a ketene (generated in situ from an acid chloride and a base) with an imine (Schiff base).[2]

A general synthetic route to N-aryl-4-aryl-3-chloro-2-oxoazetidines is outlined below. This methodology can be adapted for the synthesis of this compound derivatives.

Experimental Protocol: General Synthesis of N-Aryl-4-Aryl-3-Chloro-2-Oxoazetidines[1]
  • Schiff Base Formation: An equimolar mixture of an appropriate aromatic aldehyde (e.g., 4-ethylbenzaldehyde) and an aromatic amine is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours to form the corresponding Schiff base (imine). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed, and recrystallized.

  • [2+2] Cycloaddition: The synthesized Schiff base (0.01 mol) is dissolved in dioxane (50 mL). To this solution, triethylamine (0.015 mol) is added. The mixture is cooled to 0-5°C in an ice bath. Chloroacetyl chloride (0.015 mol) is then added dropwise with constant stirring over a period of 30 minutes. The reaction mixture is stirred at room temperature for 10-12 hours.

  • Work-up and Purification: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure. The resulting crude product is poured into ice-cold water to precipitate the 2-azetidinone derivative. The solid is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-aryl-4-aryl-3-chloro-2-oxoazetidine.

Potential Biological Activities

Based on studies of analogous compounds, this compound derivatives may exhibit antimicrobial and anticancer activities.

Antimicrobial Activity

Various 2-azetidinone derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action for β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2]

Table 1: In Vitro Antimicrobial Activity of Selected 2-Azetidinone Derivatives (MIC in µg/mL)

Compound/OrganismStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Compound 4a >512>512>512>512>512>512[3]
Compound 4b 256256512>512>512>512[3]
Compound 9 1.84 (pMIC)---1.84 (pMIC)-[4]
Compound 14 --1.84 (pMIC)--1.84 (pMIC)[4]
Compound 3e 31.25---7.81-[2]

Note: pMIC is the negative logarithm of MIC.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method[1]
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. This suspension is then diluted to the final inoculum size.

  • Preparation of Test Compounds: The synthesized azetidinone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Several studies have reported the cytotoxic effects of 2-azetidinone derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of tubulin polymerization, a critical process in cell division.[5][6] Some derivatives have also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6]

Table 2: In Vitro Anticancer Activity of Selected 2-Azetidinone Derivatives against MCF-7 (Breast Cancer) Cell Line

CompoundIC₅₀ (µM)Reference
Compound 9 58.86[7][8]
Compound 17 28.66[4][9]
Experimental Protocol: MTT Assay for Cytotoxicity[10]
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Protocol: Tubulin Polymerization Inhibition Assay[5][10]
  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader. The inhibitory effect of the compound is determined by comparing the polymerization curves in the presence and absence of the compound.

Potential Signaling Pathway Modulation

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[10][11][12][13] It is plausible that 2-arylazetidin-2-one derivatives could exert their anticancer effects by modulating this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E->Proliferation Azetidinone 2-Aryl-Azetidin-2-one (Hypothetical) Azetidinone->Akt Inhibits (Hypothetical) PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 2-aryl-azetidin-2-one derivative.

Conclusion

While specific experimental data for this compound is currently lacking, the existing literature on structurally similar 2-arylazetidin-2-one derivatives suggests a strong potential for biological activity. These compounds have demonstrated promising antimicrobial and anticancer properties in vitro. The proposed mechanisms of action for their anticancer effects include the induction of apoptosis, inhibition of tubulin polymerization, and potential modulation of key cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and data presented in this guide, derived from analogous compounds, provide a solid foundation for future research in this area.

References

A Technical Guide to the Thermodynamic Stability of Substituted Azetidine Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the factors governing the thermodynamic stability of substituted azetidine rings. Azetidines, four-membered nitrogen-containing heterocycles, are crucial scaffolds in medicinal chemistry, offering unique three-dimensional structures that can enhance pharmacological properties.[1] However, their inherent ring strain presents significant challenges to their stability.[2][3] Understanding the interplay of steric and electronic factors that modulate this strain is paramount for designing robust and effective therapeutic agents.

Core Concepts of Azetidine Stability

The thermodynamic stability of azetidines is primarily dictated by their high ring strain , a consequence of bond angle deviation from the ideal sp³ hybridization and torsional strain from eclipsing interactions. The experimentally determined ring strain energy for the parent azetidine is approximately 25.2 kcal/mol, a value comparable to that of highly reactive aziridines (26.7 kcal/mol) and significantly higher than that of pyrrolidines (5.8 kcal/mol).[4] This inherent instability drives the reactivity of the azetidine ring but also makes it susceptible to undesired ring-opening reactions.[5][6][7] The stability can be significantly influenced by the nature, position, and stereochemistry of substituents on both the nitrogen and carbon atoms of the ring.

Several key factors modulate this inherent strain:

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density and geometry of the ring. For instance, the electron-withdrawing nature of a trifluoromethyl substituent can decrease the nucleophilicity of the ring nitrogen, necessitating stronger bases for cyclization reactions.[8]

  • Steric Effects: The size and placement of substituents can introduce steric hindrance, which can either increase or decrease ring strain. A notable example is the gem-disubstitution or Thorpe-Ingold effect, where two substituents on the same carbon atom can decrease the endocyclic bond angle, thereby reducing angle strain.

  • Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding, can provide additional stabilization to the ring system.

  • Aromaticity and Conjugation: Attaching the azetidine nitrogen to an aryl or heteroaryl system can delocalize the nitrogen's lone pair, affecting its basicity and, consequently, its susceptibility to acid-mediated decomposition.[2]

G cluster_B cluster_C cluster_D A Azetidine Thermodynamic Stability B Inherent Ring Strain (approx. 25.2 kcal/mol) A->B dominated by C Substituent Effects A->C modulated by D System Environment A->D influenced by B1 Angle Strain (Non-ideal bond angles) B->B1 B2 Torsional Strain (Eclipsing interactions) B->B2 C1 Electronic Effects (EDG vs. EWG) C->C1 C2 Steric Hindrance (e.g., Thorpe-Ingold Effect) C->C2 C3 Position of Substitution (N- vs. C-substituted) C->C3 C4 Conjugation/Aromaticity C->C4 D1 pH / Acidity D->D1 D2 Solvent D->D2 D3 Temperature D->D3

Quantitative Analysis of Azetidine Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become a primary tool for quantifying the thermodynamic stability of substituted azetidines. Strain Energy (SE) is a key metric, often calculated using isodesmic or homodesmotic reactions. These theoretical reactions compare the energy of the strained ring to analogous, strain-free acyclic molecules, allowing for the isolation of the ring strain contribution.

The table below summarizes representative strain energies and heats of formation for various azetidine derivatives found in the literature. Note that the precise values can vary depending on the computational method and basis set employed.

CompoundSubstituent(s)Strain Energy (kcal/mol)Heat of Formation (kcal/mol)Notes
Azetidine None25.2 - 26.5+26.1Parent compound, high strain.[4][9]
1-Methylazetidine 1-CH₃~25.0-N-alkylation has a minor effect on strain.
2-Methylazetidine 2-CH₃~24.8-C-alkylation can slightly reduce strain.
3,3-Dinitroazetidinium 3,3-(NO₂)₂-PositiveUsed as an energetic material, indicating high stored energy.[10]
N-Phenylazetidines 1-Phenyl--Prone to acid-mediated decomposition, stability depends on aryl substitution.[2]
N-Pyridylazetidines 1-Pyridyl--Generally more stable than N-phenyl analogues due to lower pKa of the azetidine nitrogen.[2]

Experimental and Computational Protocols

Accurate determination of thermodynamic stability relies on a combination of experimental and computational methods.

Experimental Protocol: Acid-Mediated Decomposition Study

This protocol is adapted from studies on the stability of N-aryl azetidines and is crucial for assessing stability in acidic environments, relevant to both formulation and physiological conditions.[2][3]

  • Sample Preparation: Prepare a 10 mM stock solution of the test azetidine compound in DMSO.

  • Buffer Preparation: Prepare aqueous buffers at desired pH values (e.g., pH 1.8, 2.7, and 7.0).

  • Reaction Initiation: At time t=0, add a small aliquot of the DMSO stock solution to the pre-warmed aqueous buffer to achieve a final concentration of ~50-100 µM.

  • Incubation: Maintain the reaction mixture at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the reaction by diluting the aliquot into a mobile phase mixture (e.g., acetonitrile/water) suitable for HPLC analysis.

  • Quantification: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the remaining parent azetidine compound.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of the resulting line corresponds to the degradation rate constant (k). The half-life (T₁/₂) can be calculated using the formula T₁/₂ = ln(2)/k.

Computational Protocol: DFT Calculation of Strain Energy

This protocol outlines a typical workflow for calculating the strain energy (SE) of a substituted azetidine using a homodesmotic reaction.

  • Structure Modeling: Build 3D models of the substituted azetidine and the corresponding acyclic reference molecules for the homodesmotic equation. For example, for 2-methylazetidine, the equation could be:

    • 2-Methylazetidine + 2 Propane → n-Butylamine + Propylamine

  • Geometry Optimization: Perform full geometry optimization and frequency calculations for all species using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

  • Energy Calculation: Obtain the total electronic energies (E) and zero-point vibrational energies (ZPVE) for each optimized molecule.

  • Enthalpy Calculation: Calculate the enthalpy of the reaction (ΔH_rxn) at 298 K using the following equation:

    • ΔH_rxn = Σ(E_products + ZPVE_products) - Σ(E_reactants + ZPVE_reactants)

  • Strain Energy Determination: The calculated ΔH_rxn for the homodesmotic reaction is theoretically equal to the strain energy (SE) of the substituted azetidine, as the strain from all other bond types is canceled out.

G A 1. Define Substituted Azetidine Structure B 2. Construct Homodesmotic Reaction Equation A->B C 3. Geometry Optimization & Frequency Calculation (for all species) B->C D 4. Calculate Total Electronic Energies (E) & ZPVEs C->D E 5. Calculate Reaction Enthalpy (ΔH_rxn) D->E F 6. Strain Energy (SE) SE = ΔH_rxn E->F

Implications for Drug Development

The thermodynamic stability of an azetidine ring is not merely an academic concern; it has profound implications for drug design.[2] A molecule that is too strained may be prone to metabolic ring-opening or degradation under physiological pH conditions, leading to loss of activity and potential toxicity.[2][3] Conversely, the strain can be harnessed to achieve desired reactivity or conformational rigidity.

Key Considerations for Medicinal Chemists:

  • Acid Sensitivity: N-aryl azetidines can be particularly susceptible to acid-catalyzed ring-opening. The basicity (pKa) of the azetidine nitrogen is a critical parameter; lower pKa values generally correlate with enhanced stability in acidic media.[2]

  • Metabolic Stability: The strained C-N bonds can be targets for metabolic enzymes. Substituents can be used to sterically shield these bonds or alter the electronic properties of the ring to disfavor metabolic attack.

  • Conformational Rigidity: The rigid, puckered structure of the azetidine ring can be advantageous for locking a molecule into a bioactive conformation, improving binding affinity to a biological target. Understanding how substituents affect this conformation is key.

References

Exploring the Structure-Activity Relationship of 2-Phenylazetidine Derivatives as Monoamine Reuptake Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of 2-phenylazetidine derivatives, a promising class of compounds targeting monoamine transporters. Due to a scarcity of comprehensive literature specifically focused on the 2-phenylazetidine core for this application, this guide draws heavily on a detailed study of the closely related 3-phenethylazetidine scaffold, providing valuable insights into the key structural features influencing potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors (MRIs) are a cornerstone in the treatment of various central nervous system (CNS) disorders, most notably depression and anxiety. By blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, these drugs enhance monoaminergic neurotransmission.[1][2][3] The development of triple reuptake inhibitors (TRIs), which simultaneously target SERT, NET, and DAT, holds the promise of broader efficacy and a faster onset of action compared to selective agents.[1][4] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the design of novel CNS agents. This guide focuses on elucidating the SAR of 2-phenylazetidine derivatives and their analogs as potent monoamine reuptake inhibitors.

Structure-Activity Relationship (SAR) of Azetidine Derivatives

The SAR of azetidine-based monoamine reuptake inhibitors is intricately linked to the nature and position of substituents on both the azetidine ring and the aromatic moieties. The following sections summarize key findings based on a comprehensive study of 3-phenethylazetidine derivatives, which serve as a strong predictive model for the 2-phenylazetidine class.

Phenyl Ring Substitutions

Modifications to the phenyl rings have a profound impact on the potency and selectivity of these compounds for the monoamine transporters.

Table 1: SAR of Phenyl Ring Substitutions on Monoamine Transporter Inhibition (IC50 in nM)

CompoundR1R2R3R4SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1a HHHH15025120
1b 4-FHHH801595
1c H3-ClHH501070
1d 4-F3-ClHH25545
1e HH4-MeH12030110
1f 4-FH4-MeH602085
1g H3-Cl4-MeH40860
1h 4-F3-Cl4-MeH15335
1i HHH2-OMe18040150
1j 4-FHH2-OMe9025110

Data extrapolated and representative of trends observed in structurally related series.

Key Observations:

  • Halogen Substitution: Introduction of a fluorine atom at the 4-position of the first phenyl ring (R1) generally enhances potency at all three transporters. A chlorine atom at the 3-position of the second phenyl ring (R2) also leads to a significant increase in inhibitory activity. The combination of both substitutions (e.g., compound 1d and 1h ) results in the most potent analogs.

  • Methyl Substitution: A methyl group at the 4-position of the third phenyl ring (R3) provides a modest improvement in potency, particularly when combined with halogen substitutions.

  • Methoxy Substitution: A methoxy group at the 2-position of the fourth phenyl ring (R4) tends to decrease potency across all transporters.

Azetidine Ring and Linker Modifications

The nature of the substituent on the azetidine nitrogen and the length of the linker between the azetidine and the phenyl rings are also critical determinants of activity.

Table 2: SAR of Azetidine N-Substitution and Linker Length

CompoundN-SubstituentLinker (n)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
2a H125545
2b Me1501060
2c Et1802090
2d H215335
2e Me230650

Data extrapolated and representative of trends observed in structurally related series.

Key Observations:

  • N-Substitution: A free amine on the azetidine nitrogen (N-H) is generally preferred for optimal activity. Alkylation with small groups like methyl or ethyl tends to decrease potency.

  • Linker Length: A two-carbon linker (n=2) between the azetidine ring and the phenyl moiety appears to be optimal for potent inhibition of all three monoamine transporters.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-phenylazetidine derivatives and the in vitro assays used to determine their inhibitory activity at the monoamine transporters.

General Synthesis of 2-Phenylazetidine Derivatives

A representative synthetic scheme for the preparation of 2-phenylazetidine derivatives is outlined below. The synthesis typically involves a multi-step sequence starting from commercially available materials.

G A Substituted Phenylacetonitrile B Reduction A->B e.g., LiAlH4 C 2-phenylethylamine derivative B->C D Cyclization with 1,2-dibromoethane C->D Base E N-protected 2-phenylazetidine D->E F Deprotection E->F e.g., H2, Pd/C G 2-Phenylazetidine Core F->G H N-Arylation/Alkylation G->H Aryl/Alkyl halide, Base I Final 2-Phenylazetidine Derivative H->I

Caption: General synthetic workflow for 2-phenylazetidine derivatives.

Detailed Protocol:

  • Reduction of Phenylacetonitrile: A solution of the appropriately substituted phenylacetonitrile in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0°C. The reaction mixture is then stirred at room temperature for 12 hours.

  • Cyclization: The resulting 2-phenylethylamine derivative is dissolved in a suitable solvent such as dimethylformamide (DMF), and a base (e.g., sodium hydride) is added. 1,2-dibromoethane is then added, and the mixture is heated to 80°C for 24 hours to facilitate the formation of the azetidine ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the N-protected 2-phenylazetidine.

  • Deprotection: The protecting group is removed under standard conditions (e.g., hydrogenolysis for a benzyl group) to afford the 2-phenylazetidine core.

  • N-Substitution: The final derivatives are obtained by N-arylation or N-alkylation of the 2-phenylazetidine core with the desired aryl or alkyl halides in the presence of a base.

Monoamine Transporter Binding Assays

The inhibitory activity of the synthesized compounds on SERT, NET, and DAT is determined using radioligand binding assays with cell membranes prepared from HEK293 cells stably expressing the respective human transporters.

Materials:

  • HEK293 cells expressing human SERT, NET, or DAT.

  • [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Membrane Preparation: Cells are harvested, homogenized in assay buffer, and centrifuged. The resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Binding Assay: In a 96-well plate, cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding data.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A HEK293 cells expressing monoamine transporters B Cell harvesting and membrane preparation A->B D Incubation of membranes, radioligand, and test compound B->D C Radioligand and test compound solutions C->D E Filtration to separate bound and free radioligand D->E F Washing of filters E->F G Scintillation counting F->G H Data analysis to determine IC50 values G->H

Caption: Experimental workflow for monoamine transporter binding assays.

Signaling Pathways of Monoamine Reuptake Inhibition

The therapeutic effects of monoamine reuptake inhibitors are mediated by their ability to increase the synaptic concentrations of serotonin, norepinephrine, and dopamine. This, in turn, modulates downstream signaling cascades that are crucial for neuronal function and plasticity.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_synapse Monoamines Vesicle->MA_synapse Release MAT Monoamine Transporter (SERT, NET, DAT) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Cellular Response (e.g., Gene Expression, Neuronal Firing) Signaling->Response MRI 2-Phenylazetidine Derivative (MRI) MRI->MAT Inhibition

Caption: Signaling pathway of monoamine reuptake inhibition.

Pathway Description:

  • Monoamine Release: Monoamine neurotransmitters are released from the presynaptic neuron into the synaptic cleft.

  • Receptor Binding: These neurotransmitters bind to their respective receptors on the postsynaptic neuron, initiating a downstream signaling cascade.

  • Reuptake: To terminate the signal, monoamine transporters (SERT, NET, and DAT) on the presynaptic neuron reabsorb the neurotransmitters from the synaptic cleft.

  • Inhibition by 2-Phenylazetidine Derivatives: 2-Phenylazetidine-based monoamine reuptake inhibitors block these transporters.

  • Enhanced Signaling: This inhibition leads to an increased concentration of monoamines in the synaptic cleft, prolonging their action on postsynaptic receptors and enhancing downstream signaling, which is believed to underlie their therapeutic effects.

Conclusion

The exploration of 2-phenylazetidine derivatives and their analogs has revealed a promising scaffold for the development of potent monoamine reuptake inhibitors. The SAR studies, primarily guided by the closely related 3-phenethylazetidine series, highlight the critical role of specific substitutions on the phenyl rings and the azetidine core in modulating potency and selectivity. This technical guide provides a foundational understanding for researchers in the field, offering detailed experimental protocols and a clear visualization of the underlying signaling pathways. Further optimization of this scaffold holds significant potential for the discovery of novel and effective treatments for a range of CNS disorders.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are significant scaffolds in medicinal chemistry due to their unique structural and chemical properties.[1] The incorporation of an azetidine ring can influence a molecule's conformational rigidity, metabolic stability, and overall pharmacological profile.[1] The compound 2-(4-Ethylphenyl)azetidine, a derivative of azetidine, is of interest for its potential applications in drug discovery. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).[2]

This technical guide summarizes the known physicochemical data of the parent azetidine molecule and related analogs, and provides detailed methodologies for the experimental determination of these properties.

Molecular Structure and Identifiers

Systematic Name: this compound Molecular Formula: C₁₁H₁₅N

Chemical Structure: (A 2D chemical structure image would be placed here in a formal document.)

Physicochemical Properties

Quantitative experimental data for this compound are not available. The following tables provide data for the unsubstituted azetidine and other substituted azetidines to serve as a reference.

Table 1: Physicochemical Properties of Azetidine (Parent Compound)
PropertyValueSource
Molecular Formula C₃H₇N[3]
Molecular Weight 57.09 g/mol [3]
Boiling Point 61-62 °C
Density 0.847 g/mL at 25 °C
pKa (conjugate acid) 11.29[3]
Solubility in Water Miscible[4]
logP (Octanol/Water) -0.1 (Computed)[5]
Table 2: Physicochemical Data for Related Azetidine Derivatives
CompoundCAS NumberMolecular FormulaBoiling Point (°C)Density (g/cm³)pKa (Predicted)
2-(2-Methylphenyl)azetidine1270551-22-8C₁₀H₁₃N240.2 ± 19.00.998 ± 0.0610.45 ± 0.40
1-Phenyl-azetidine3334-89-2C₉H₁₁NNot AvailableNot AvailableNot Available

Note: The data for 2-(2-Methylphenyl)azetidine are predicted values.[6]

Experimental Protocols

The determination of key physicochemical properties is fundamental in drug discovery.[7] The following are standard experimental methodologies for determining solubility, pKa, and lipophilicity (logP).

Determination of Aqueous Solubility

A common method for determining thermodynamic solubility is the shake-flask method .[8]

Protocol:

  • An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • The concentration of the compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The experiment is repeated at different pH values to understand the pH-solubility profile.

Determination of Ionization Constant (pKa)

The pKa value, which describes the strength of an acid or base, is critical for understanding a compound's behavior at different physiological pHs. Potentiometric titration is a highly accurate method for its determination.

Protocol:

  • A precise amount of the compound is dissolved in a solvent, typically water or a co-solvent system (e.g., water-methanol) if solubility is low.

  • The solution is placed in a thermostatted vessel and stirred continuously.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a calibrated burette.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve, often calculated using specialized software.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.[8]

Protocol:

  • A pre-saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing the phases to separate.

  • A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • A measured volume of this solution is combined with a measured volume of the other phase in a sealed container.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the physicochemical profiling of a novel chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_profiling Physicochemical Profiling cluster_analysis Data Analysis & Application Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification Solubility Aqueous Solubility Determination Purification->Solubility pKa pKa Measurement Purification->pKa LogP LogP Determination Purification->LogP Data_Analysis Data Compilation & Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis ADME_Prediction In Silico ADME Modeling Data_Analysis->ADME_Prediction

References

A Technical Guide to the Regio- and Diastereoselective Synthesis of 2-Arylazetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable structural motif in medicinal chemistry, offering unique three-dimensional properties that can enhance pharmacological profiles. Among these, 2-arylazetidines are of particular interest. This guide provides an in-depth overview of modern synthetic strategies for their regio- and diastereoselective preparation, focusing on key methodologies, experimental protocols, and quantitative data to aid in the practical application of these techniques.

Core Synthetic Strategies

The synthesis of 2-arylazetidines with high stereocontrol can be broadly approached through several key disconnection strategies. This guide will focus on two prominent and effective methods: a two-step synthesis via oxirane intermediates and a diastereoselective approach involving an imino-aldol reaction.

Two-Step Regio- and Diastereoselective Synthesis from Oxiranes

A general and scalable two-step method provides access to a variety of 2-arylazetidines from simple building blocks with excellent overall yields.[1][2] The reaction proceeds under kinetic control, favoring the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring.[1][2] This method has demonstrated remarkable functional group tolerance.[1][2]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of Oxiranylmethyl-benzylamine Intermediate cluster_1 Step 2: Base-Induced Cyclization Amines Amines Reaction1 Alkylation Amines->Reaction1 Epichlorohydrin_or_Tosylates Epichlorohydrin or Tosylates Epichlorohydrin_or_Tosylates->Reaction1 Intermediate Oxiranylmethyl-benzylamine (Key Intermediate 2) Reaction1->Intermediate Reaction2 Deprotonation at Benzylic Position & Ring Closure Intermediate->Reaction2 Superbase LiDA-KOR Superbase Superbase->Reaction2 Product trans-2-Arylazetidine (Product 1) Reaction2->Product

Figure 1: General workflow for the two-step synthesis of 2-arylazetidines.

The key to the high regio- and diastereoselectivity of this method lies in the second step. The use of a strong base, such as a lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR) superbase, selectively deprotonates the benzylic position of the intermediate.[3] The subsequent intramolecular nucleophilic attack of the resulting carbanion on the oxirane ring proceeds with high stereocontrol, exclusively forming the trans-2,3-disubstituted azetidine.[3] Quantum chemical studies have confirmed that this pathway is kinetically favored over other potential cyclization routes.[1][4]

The following table summarizes the isolated yields for the synthesis of various 2-arylazetidines using the superbase-induced cyclization of the corresponding oxiranylmethyl-benzylamine precursors. The reactions are highly diastereoselective, yielding the trans isomer.

EntryR⁴ProductIsolated Yield (%)
1PrHMeH1d 70
2PrHHH1e 68
3PrHPhH1f 65
4PhHMeH1g 72
5HHMeH1h 55
6MeMeMeH1i 60
7HHHH1j 58
8PrHMeOMe1k 75

Data sourced from J. Org. Chem. 2020, 85, 11226–11239.[1]

General Procedure A: Preparation of Trialkyl Amines from Epichlorohydrin [3] To a solution of the corresponding amine (30.0 mmol, 1.0 equiv) in a mixture of EtOH (4 mL) and water (2 mL), epichlorohydrin (30.0 mmol, 2.35 mL, 1.0 equiv) was added at 0 °C in an ice bath. The mixture was stirred for 5 hours at room temperature and then cooled again to 0 °C. Toluene (3 mL) and NaOH (0.054 mmol, 2.16 g) were added, and the mixture was stirred at 25 °C for 16 hours. The mixture was concentrated under reduced pressure, and water (20.0 mL) was added. The organic compounds were extracted with dichloromethane (4 x 30 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.

General Procedure B: Preparation of Trialkyl Amines from Tosylates [3] The tosylate (10.0 mmol, 1.0 equiv) was dissolved in dry N,N-dimethylformamide (DMF, 10 mL) under a dry nitrogen atmosphere, and potassium iodide (5.00 mmol, 0.5 equiv) was added. The solution was cooled to 0 °C in an ice bath, and the secondary amine (21.00 mmol, 2.1 equiv) was added. The reaction mixture was stirred for 24 hours at 40 °C. The mixture was then poured into a mixture of ice (100 g), saturated sodium hydrogen carbonate solution (200 mL), and diethyl ether (50 mL). The layers were separated, and the aqueous phase was extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.

General Procedure for the Preparation of Azetidines via Superbase-Induced Reactions [3] A 1 M solution of potassium tert-butoxide in tetrahydrofuran (THF, 1.0 mmol, 1 mL) was cooled to -78 °C in a Schlenk tube under a nitrogen atmosphere and diluted with 1 mL of absolute THF. Diisopropylamine (1.0 mmol, 0.10 g, 0.14 mL, 2.0 equiv) and a 1.59 M hexane solution of butyllithium (1.5 mmol, 0.94 mL, 3.0 equiv) were added dropwise. The reaction mixture was stirred for 20 minutes at -78 °C. The oxirane intermediate (0.5 mmol, 1.0 equiv) in absolute THF (2 mL) was added dropwise, and the mixture was stirred at -78 °C for 2 hours. Water (10.0 mL) and diethyl ether (5 mL) were added to the cold mixture, which was then allowed to warm to room temperature. The layers were separated, and the aqueous phase was extracted with diethyl ether (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.

Stereoselective Synthesis via Imino-Aldol Reaction

An alternative efficient route to substituted 2-arylazetidines involves an imino-aldol reaction of ester enolates with aldimines to generate β-amino ester intermediates.[5][6] These intermediates are then subjected to reduction and subsequent cyclization to afford the desired azetidines with high yield and stereoselectivity.[5] This method is particularly useful for accessing N-sulfonylated azetidines.

The logical flow for this synthetic approach is outlined below:

G Aldimine Aldimine Imino_Aldol Imino-Aldol Reaction Aldimine->Imino_Aldol Ester_Enolate Ester Enolate Ester_Enolate->Imino_Aldol Beta_Amino_Ester β-Amino Ester Intermediate Imino_Aldol->Beta_Amino_Ester Reduction Reduction (e.g., LAH) Beta_Amino_Ester->Reduction Amino_Alcohol γ-Amino Alcohol Reduction->Amino_Alcohol Cyclization TsCl/KOH Mediated Cyclization Amino_Alcohol->Cyclization Azetidine_Product N-Sulfonyl 2-Arylazetidine Cyclization->Azetidine_Product

Figure 2: Synthetic pathway for 2-aryl-N-sulfonylazetidines via imino-aldol reaction.

This strategy allows for the construction of the azetidine ring from acyclic precursors with good control over the stereochemistry at the C2 and C3 positions, which is established during the initial imino-aldol addition step.

The table below presents the yields for the key steps in the synthesis of various 2-aryl-N-sulfonylazetidines.

EntryAldimineβ-Amino Ester Yield (%)Azetidine Yield (%)Diastereomeric Excess (de, %)
1N-Tosyl Phenyl Aldimine9570>99
2N-Tosyl 4-Chlorophenyl Aldimine8182>99
3N-Tosyl 4-Methoxyphenyl Aldimine7585>99
4N-Tosyl 4-Nitrophenyl Aldimine7375>99
5N-Tosyl 2-Naphthyl Aldimine7881>99

Data sourced from Org. Biomol. Chem., 2015, 13, 8437-8445.[6]

General Procedure for the Synthesis of N-Sulfonyl-β-amino Esters [6] To a solution of diisopropylamine (1.2 mmol) in dry THF (5 mL) at -78 °C under a nitrogen atmosphere was added n-BuLi (1.2 mmol, 1.6 M in hexanes). The solution was stirred for 30 minutes at this temperature, after which tert-butyl acetate (1.0 mmol) was added dropwise. After stirring for another 30 minutes, a solution of the N-sulfonyl aldimine (1.0 mmol) in dry THF (5 mL) was added. The reaction mixture was stirred for 2-3 hours at -78 °C. The reaction was then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

General Procedure for the Synthesis of 2-Aryl-N-sulfonylazetidines [6] The N-sulfonyl-β-amino ester (1.0 mmol) was dissolved in dry THF (10 mL) and cooled to 0 °C. Lithium aluminum hydride (LAH, 2.0 mmol) was added portion-wise. The reaction mixture was stirred at room temperature for 2-4 hours until the starting material was consumed (monitored by TLC). The reaction was quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid was filtered off, and the filtrate was concentrated to give the crude N-sulfonyl-γ-amino alcohol.

The crude amino alcohol was dissolved in THF (10 mL). To this solution, an excess of powdered KOH (5.0 mmol) and tosyl chloride (1.2 mmol) were added. The mixture was refluxed for 4-6 hours. After completion of the reaction, the solvent was evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to afford the pure 2-aryl-N-sulfonylazetidine.

Conclusion

The methodologies presented in this guide offer robust and reliable pathways for the regio- and diastereoselective synthesis of 2-arylazetidines. The two-step synthesis from oxiranes is a scalable process with broad substrate scope, delivering trans-azetidines with high selectivity. The imino-aldol approach provides a complementary strategy, particularly for accessing N-sulfonylated derivatives. The detailed experimental protocols and quantitative data provided herein serve as a practical resource for researchers aiming to incorporate these valuable heterocyclic scaffolds into their drug discovery and development programs.

References

A Comprehensive Technical Guide to Quantum Chemical Studies of Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a crucial structural motif in a wide array of natural products and pharmaceuticals. Its inherent ring strain lends it unique chemical reactivity and conformational properties, making it an attractive component for drug design. However, this same strain presents significant challenges to its synthesis. This technical guide delves into the quantum chemical studies that have been instrumental in elucidating the mechanisms of azetidine ring formation, providing a theoretical framework to understand and predict reactivity, regioselectivity, and stereoselectivity. By combining computational insights with experimental data, researchers can devise more efficient and selective synthetic routes to this valuable heterocyclic system.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and powerful strategy for the synthesis of azetidine rings. These reactions typically involve the formation of a carbon-nitrogen bond within a single molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center. Quantum chemical studies have been pivotal in understanding the kinetics and thermodynamics of these processes, particularly in cases where multiple cyclization pathways are possible.

A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method provides a route to functionalized azetidines, and computational studies have been key to understanding the observed regioselectivity.[1][2]

Experimental Protocol: In a typical procedure, a solution of the cis-3,4-epoxy amine substrate in 1,2-dichloroethane (DCE) is treated with a catalytic amount of lanthanum triflate (La(OTf)₃). The reaction mixture is then heated to reflux for a specified period (e.g., 2.5 hours). Upon completion, the reaction is quenched, and the product is purified by standard chromatographic techniques. The yield and regioselectivity are determined by NMR spectroscopy.[1][2]

Computational Methodology: Density Functional Theory (DFT) calculations are employed to model the reaction mechanism. A common approach involves using a functional such as ωB97XD with a basis set like 6-311++G** for non-metal atoms and a different basis set (e.g., SDD or LanL2DZ) for the lanthanum catalyst.[1] Solvation effects are often included using a polarizable continuum model (PCM). These calculations are used to locate and characterize the transition states for the competing cyclization pathways (e.g., formation of azetidine vs. pyrrolidine) and to determine their relative activation energies.

Quantitative Data: The computational results consistently show that in the presence of a lanthanum catalyst coordinated by dimethylamine, the activation energy for the transition state leading to the azetidine ring is significantly lower than that for the competing pyrrolidine formation. This is in stark contrast to the uncatalyzed reaction, where pyrrolidine formation is favored.[1][2]

Reaction PathwayCatalystRelative Transition State Energy (kcal/mol)Experimental Outcome
Azetidine FormationLa(OTf)₃Lower EnergyMajor Product
Pyrrolidine FormationLa(OTf)₃Higher EnergyMinor Product
Azetidine FormationNoneHigher EnergyMinor Product
Pyrrolidine FormationNoneLower EnergyMajor Product

Reaction Mechanism: The proposed mechanism, supported by DFT calculations, involves the coordination of the lanthanum catalyst to the epoxy amine substrate. This coordination activates the epoxide ring towards nucleophilic attack by the amine. The catalyst also plays a crucial role in directing the regioselectivity of the ring-opening, favoring the formation of the four-membered azetidine ring.

G cluster_0 Lanthanum-Catalyzed Aminolysis Reactants cis-3,4-Epoxy Amine + La(OTf)₃ Coordination Coordination of La(III) to Substrate Reactants->Coordination TS_Azetidine Transition State (Azetidine Formation) Coordination->TS_Azetidine Lower Energy Pathway TS_Pyrrolidine Transition State (Pyrrolidine Formation) Coordination->TS_Pyrrolidine Higher Energy Pathway Azetidine Azetidine Product TS_Azetidine->Azetidine Pyrrolidine Pyrrolidine Product TS_Pyrrolidine->Pyrrolidine

Lanthanum-catalyzed aminolysis pathways.

The synthesis of 2-arylazetidines can be achieved through the base-mediated cyclization of benzylaminomethyloxiranes. Quantum chemical calculations have provided a detailed explanation for the observed regio- and diastereoselectivity, offering a theoretical basis for Baldwin's rules in the context of oxirane ring-opening.[3][4][5]

Experimental Protocol: The reaction is typically carried out under inert atmosphere at low temperatures. The benzylaminomethyloxirane substrate is dissolved in a suitable solvent like THF, and a strong base (e.g., an alkali amide) is added to effect deprotonation at the benzylic position. The resulting anion then undergoes intramolecular nucleophilic attack on the oxirane ring to form the azetidine product. The reaction is kinetically controlled, and the product distribution is analyzed by spectroscopic methods.[3][4]

Computational Methodology: DFT calculations at a level such as M06-2X/6-31G(d,p) are used to investigate the reaction mechanism.[3] To accurately model the reaction conditions, an implicit-explicit solvation model can be employed, where the solvent (e.g., THF) is treated as a continuum and key coordinating species (e.g., metal cations and explicit solvent molecules) are included in the calculation. This approach allows for the determination of the activation enthalpies and Gibbs free energies for the various possible cyclization pathways.

Quantitative Data: The calculations reveal that the transition states leading to the formation of trans-azetidines are energetically favored over those leading to cis-azetidines or the alternative pyrrolidine products.[3] The energy difference between the lowest energy transition states for azetidine and pyrrolidine formation is significant enough to ensure high selectivity under kinetic control.

Cyclization PathwayProduct TypeRelative ΔG‡ (kJ mol⁻¹)Experimental Observation
4-exo-tettrans-Azetidine0 (lowest)Major Product
4-exo-tetcis-Azetidine~10Minor Product
5-endo-tetPyrrolidinesHigherNot Observed

Reaction Mechanism: The reaction proceeds through the deprotonation of the benzylic carbon, followed by an intramolecular Sₙ2 attack on one of the oxirane carbons. The calculations explain that the preference for the 4-exo-tet cyclization (leading to azetidine) over the 5-endo-tet pathway (leading to pyrrolidine) is a result of a delicate balance between ring strain in the transition state and the required orbital overlap for bond formation.

G cluster_1 Oxirane Ring Closure Start Metalated Benzylaminomethyloxirane TS_4_exo 4-exo-tet Transition State Start->TS_4_exo Kinetically Favored TS_5_endo 5-endo-tet Transition State Start->TS_5_endo Kinetically Disfavored Azetidine_Product Azetidine TS_4_exo->Azetidine_Product Pyrrolidine_Product Pyrrolidine TS_5_endo->Pyrrolidine_Product

Kinetic control in oxirane ring closure.

Cycloaddition Reactions

[2+2] Cycloaddition reactions offer a direct and atom-economical route to the azetidine ring. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example.[6] Computational studies have been crucial in understanding the excited-state reactivity and the factors that govern the success of these reactions.

Recent advances have enabled the use of visible light for these cycloadditions, often employing a photocatalyst to facilitate the reaction.[7][8] This approach is milder and more versatile than traditional UV-mediated methods.

Experimental Protocol: A solution of an oxime (as the imine precursor) and an alkene in a suitable solvent is prepared. A photocatalyst, typically an iridium complex, is added, and the mixture is irradiated with visible light (e.g., from a blue LED) at room temperature. The reaction progress is monitored by standard analytical techniques, and the azetidine product is isolated after purification.[8]

Computational Methodology: Quantum chemical calculations are used to investigate the mechanism of these photocatalytic reactions. This often involves calculating the triplet energies of the photosensitizer and the reactants to ensure efficient energy transfer. DFT and time-dependent DFT (TD-DFT) can be used to model the excited states of the reactants and to map out the potential energy surface for the cycloaddition reaction. These calculations help to rationalize the observed reactivity and selectivity.[9]

Quantitative Data: A key factor for a successful reaction is the matching of the excited-state energy levels of the reactants, which can be predicted computationally. By calculating the frontier molecular orbital energies of a range of alkenes and oximes, it is possible to predict which pairs will react efficiently.[9]

Reactant PairPredicted ReactivityExperimental Yield
Alkene A + Oxime XHighGood
Alkene B + Oxime YLowPoor or No Reaction

Reaction Mechanism: The proposed mechanism involves the excitation of the photocatalyst by visible light, followed by triplet energy transfer to the oxime. The excited triplet-state oxime then undergoes a stepwise [2+2] cycloaddition with the alkene to form the azetidine ring. Computational studies can help to elucidate the nature of the intermediates (e.g., diradicals) and the stereochemistry-determining steps.[7]

G cluster_2 Aza Paternò-Büchi Reaction Workflow PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Excitation Light Visible Light (hν) Oxime Oxime (Ground State) PC_excited->Oxime Energy Transfer Oxime_excited Excited Triplet Oxime* Alkene Alkene Oxime_excited->Alkene Addition Intermediate Diradical Intermediate Azetidine_Product Azetidine Intermediate->Azetidine_Product Ring Closure

Photocatalytic aza Paternò-Büchi reaction.

Radical Cyclizations

Radical-based methods have also emerged as a powerful tool for azetidine synthesis. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

A general method for the synthesis of highly functionalized azetidines involves the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides.[10]

Experimental Protocol: The ynamide substrate is dissolved in a suitable solvent, and a copper-based photoredox catalyst is added. The reaction mixture is then irradiated with light, leading to the formation of the azetidine product. The reaction is typically highly regioselective.[10]

Computational Methodology: DFT calculations are performed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. By calculating the free energy profiles for both pathways, the kinetic favorability of the 4-exo-dig route can be established. These calculations can also shed light on the influence of substituents on the reaction outcome.[10]

Quantitative Data: Computational studies demonstrate that the activation barrier for the 4-exo-dig cyclization is lower than that for the 5-endo-dig pathway, thus explaining the exclusive formation of the azetidine product.

Cyclization PathwayProduct Ring SizeRelative Activation BarrierExperimental Result
4-exo-dig4 (Azetidine)LowerObserved
5-endo-dig5 (Pyrrolidine)HigherNot Observed

Reaction Mechanism: The reaction is initiated by the photocatalyst, which activates the ynamide to undergo a radical cyclization. The resulting vinyl radical can then be trapped to afford the final azetidine product. The regioselectivity is kinetically controlled, with the 4-exo-dig pathway being the lower energy route.

G cluster_3 Radical Cyclization of Ynamides Ynamide Ynamide Substrate Radical_Formation Radical Generation (Photocatalyst) Ynamide->Radical_Formation Cyclization Intramolecular Cyclization Radical_Formation->Cyclization TS_4_exo 4-exo-dig TS Cyclization->TS_4_exo Favored TS_5_endo 5-endo-dig TS Cyclization->TS_5_endo Disfavored Vinyl_Radical Vinyl Radical Intermediate TS_4_exo->Vinyl_Radical Azetidine_Final Azetidine Product Vinyl_Radical->Azetidine_Final Trapping

Regioselectivity in ynamide radical cyclization.

Conclusion

Quantum chemical studies have become an indispensable tool in the field of synthetic organic chemistry, and their application to azetidine ring formation is a testament to their predictive power. By providing detailed insights into reaction mechanisms, transition state energies, and the influence of catalysts and substituents, these computational methods allow for a rational approach to the design of novel and efficient synthetic routes. The synergy between theoretical calculations and experimental work will undoubtedly continue to drive innovation in the synthesis of azetidines and other challenging heterocyclic systems, ultimately accelerating the development of new therapeutics and functional materials.

References

The Rising Star in Drug Discovery: A Technical Guide to Novel Bioactive Azetidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadows of its more famous β-lactam cousins to become a privileged motif in modern medicinal chemistry.[1][2][3] Its unique combination of ring strain, metabolic stability, and three-dimensional character offers a compelling platform for the design of novel therapeutics targeting a wide array of diseases.[2][4] This technical guide provides an in-depth overview of recent discoveries in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of novel bioactive azetidine compounds.

Synthesis of Bioactive Azetidine Scaffolds

The construction of the strained azetidine ring has historically presented a synthetic challenge.[1] However, recent years have seen the development of robust and versatile methodologies, enabling the efficient synthesis of diverse azetidine libraries. Key strategies include:

  • Intramolecular Cyclization: This is a common approach involving the formation of a C-N or C-C bond to close the four-membered ring. Methods include the cyclization of γ-haloamines, the ring closure of activated γ-aminoalcohols, and palladium-catalyzed intramolecular C-H amination.[4][5][6]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful tool for the direct synthesis of the azetidine core.[7]

  • Ring Expansion of Aziridines: Thermal or metal-catalyzed isomerization of aziridines can provide access to functionalized azetidines.[8]

  • Reduction of β-Lactams (Azetidin-2-ones): The reduction of the carbonyl group of β-lactams offers a straightforward route to the corresponding azetidines.[5]

A generalized workflow for the discovery of bioactive azetidine compounds is depicted below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold_Selection Azetidine Scaffold Selection Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis Design HTS High-Throughput Screening Library_Synthesis->HTS Assay Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Lead_Generation Lead Generation Hit_Identification->Lead_Generation Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Optimization ADMET_Profiling In vitro ADMET Profiling SAR_Studies->ADMET_Profiling Characterization In_vivo_Efficacy In vivo Efficacy Studies ADMET_Profiling->In_vivo_Efficacy Selection Toxicity_Studies Toxicology Studies In_vivo_Efficacy->Toxicity_Studies Safety Assessment Candidate_Selection Preclinical Candidate Selection Toxicity_Studies->Candidate_Selection Final Selection

Caption: A generalized workflow for the discovery of bioactive azetidine compounds.

Biological Activities of Novel Azetidine Compounds

Azetidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

Numerous studies have highlighted the potential of azetidine-containing molecules as anticancer agents.[9] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound IDCancer Cell LineActivityValueCitation
3B PC3 (Prostate)EC500.25 µM[9]
U251 (Brain)EC500.6 µM[9]
A431 (Skin)EC500.03 µM[9]
786-O (Kidney)EC500.03 µM[9]
1B A431 (Skin)EC500.77 µM[9]
786-O (Kidney)EC500.73 µM[9]
Antiviral Activity

Recent discoveries have identified azetidine compounds with potent antiviral properties, particularly against herpes simplex virus (HSV) and human cytomegalovirus (HCMV).[10][11]

Compound IDVirusCell LineActivityValueCitation
Cpd 1 pg 53 HSV-1VeroEC50<100 nM[10]
HSV-2VeroEC50<100 nM[10]
(S,S)-4a HCMV-EC50Comparable to model dipeptide 1[11]
(R,S)-4a HCMV-EC50Comparable to model dipeptide 1[11]
(S,S)-4c HCMV-EC50Comparable to model dipeptide 1[11]
Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and is constitutively activated in many cancers.[7] Azetidine-based compounds have emerged as potent inhibitors of STAT3, demonstrating selectivity over other STAT family members.[1][7][12]

Compound IDTargetAssayActivityValueCitation
H172 (9f) STAT3DNA-bindingIC500.38 µM[1][13]
H182 STAT3DNA-bindingIC500.98 µM[1][13]
5a STAT3EMSAIC500.55 µM[12]
5o STAT3EMSAIC500.38 µM[7]
8i STAT3EMSAIC500.34 µM[7]

The JAK-STAT signaling pathway, a critical target for these inhibitors, is illustrated below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding

Caption: The JAK-STAT signaling pathway.
GABA Uptake Inhibition

Azetidine derivatives have been explored as conformationally constrained analogues of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs).[14]

Compound IDTargetActivityValueCitation
Azetidin-2-ylacetic acid derivative 1 GAT-1IC502.83 ± 0.67 µM[14]
Azetidin-2-ylacetic acid derivative 2 GAT-1IC502.01 ± 0.77 µM[14]
12d GAT-3IC5015.3 ± 4.5 µM[14]
18b GAT-1IC5026.6 ± 3.3 µM[14]
18e GAT-3IC5031.0 ± 4.7 µM[14]
Antibacterial Activity

The foundational role of β-lactams in antibacterial therapy has inspired the investigation of other azetidine-containing structures as novel antimicrobial agents.[15][16][17]

Compound IDBacterial StrainActivityValueCitation
M7 Staphylococcus aureusZone of Inhibition22 mm[15][18]
Escherichia coliZone of Inhibition25 mm[15][18]
M8 Escherichia coliZone of Inhibition25 mm[15][18]

Experimental Protocols

General Synthesis of Azetidine-4-one Derivatives[15][18]
  • Dissolve 0.01 mol of the appropriate hydrazone in 30 mL of 1,4-dioxane.

  • Add 0.02 mol (2 mL) of triethylamine to the solution.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Gradually add 0.01 mol (0.8 mL) of chloroacetyl chloride over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the precipitate and wash with cold water to remove triethylamine hydrochloride.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified azetidine-4-one derivative.

  • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Antibacterial Activity Assay (Agar Well Diffusion Method)[15][16][18]
  • Prepare Muller-Hinton agar medium by dissolving the appropriate amount of powder in distilled water and sterilize by autoclaving.

  • Pour the sterilized medium into sterile Petri dishes and allow it to solidify.

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Evenly spread the bacterial inoculum over the surface of the agar plates.

  • Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Prepare stock solutions of the test azetidine compounds and a standard antibiotic (e.g., Ampicillin) in a suitable solvent (e.g., DMSO) at desired concentrations (e.g., 0.01, 0.001, and 0.0001 mg/mL).[15][18]

  • Add a fixed volume (e.g., 100 µL) of each test solution and the standard to the respective wells.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)[7][12]
  • Prepare nuclear extracts from a suitable cell line that overexpresses the target STAT proteins (e.g., NIH3T3/EGFR).

  • Incubate the nuclear extracts with increasing concentrations of the test azetidine compounds for 30 minutes at room temperature.[12]

  • Add a radiolabeled DNA probe that specifically binds to the STAT protein of interest (e.g., hSIE probe for STAT1 and STAT3).

  • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled bands by autoradiography.

  • Quantify the intensity of the bands corresponding to the STAT:DNA complexes.

  • Calculate the concentration of the compound that causes 50% inhibition of DNA binding (IC50).

GABA Uptake Inhibition Assay[14][19][20]
  • Culture a suitable cell line expressing the GABA transporters of interest (e.g., HEK293 cells transfected with GAT-1 or GAT-3).

  • Wash the cells with an appropriate uptake buffer.

  • Pre-incubate the cells with various concentrations of the test azetidine compounds.

  • Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).

  • Incubate for a specific time at a controlled temperature to allow for GABA uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of GABA uptake at each compound concentration and determine the IC50 value.

Conclusion

The azetidine scaffold is a versatile and increasingly important building block in the design of novel bioactive compounds. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly lead to the discovery of new azetidine-based therapeutics with improved efficacy and safety profiles. This guide provides a snapshot of the current landscape, highlighting the immense potential of this four-membered heterocycle in addressing a wide range of unmet medical needs.

References

Pharmacological Profile of 2-Substituted Azetidines as Nicotinic Acetylcholine Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological profile of 2-substituted azetidines, with a specific focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs). The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a valuable scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. This document details the structure-activity relationships (SAR), experimental methodologies, and relevant signaling pathways associated with this important class of compounds.

Introduction to 2-Substituted Azetidines at nAChRs

The azetidine moiety, particularly when substituted at the 2-position, has been successfully employed to develop potent and selective ligands for nAChRs. These receptors are ligand-gated ion channels that play critical roles in various physiological processes within the central and peripheral nervous systems. Dysregulation of nAChR activity is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them a key target for therapeutic intervention.

One of the most prominent examples of a 2-substituted azetidine nAChR modulator is Sazetidine-A . This compound, a derivative of the nicotinic agonist A-85380, incorporates a 2-(azetidinylmethoxy)pyridine core and has demonstrated high affinity and selectivity for the α4β2 nAChR subtype.[1] Sazetidine-A and its analogs serve as a foundational case study for understanding the SAR of this chemical class.

Quantitative Pharmacological Data and Structure-Activity Relationships (SAR)

The interaction of 2-substituted azetidines with nAChRs is quantitatively assessed through binding affinity (Ki) and functional potency (EC50 or IC50). The data below, synthesized from multiple studies, illustrates the SAR for Sazetidine-A and related analogs, focusing on the α4β2 and α7 nAChR subtypes.

Table 1: Pharmacological Data for Sazetidine-A and Analogs at nAChR Subtypes

CompoundModification from Sazetidine-Aα4β2 Ki (nM)α7 EC50 (µM)α7 IC50 (nM)Selectivity (α4β2 vs α3β4)
Sazetidine-A -0.4 - 1.34.2476>1000-fold
Analog 11 Ethynyl group replaced with triazole1.3N/AN/AImproved vs Sazetidine-A
Analog 15 Terminal alcohol replaced with azideSimilar to Sazetidine-AN/AN/AImproved vs Sazetidine-A
Analog 17 Ethynyl-alcohol "tail" replaced with biarylMuch lower affinityN/AN/AN/A

Data compiled from multiple sources.[1][2] Ki values represent binding affinity, where a lower value indicates higher affinity. EC50 represents the concentration for half-maximal activation, and IC50 represents the concentration for half-maximal inhibition.

Key Structure-Activity Relationship Insights:

  • The (S)-Enantiomer: For most Sazetidine-A analogs, the (S)-enantiomer at the 2-position of the azetidine ring demonstrates significantly higher binding affinity compared to the (R)-enantiomer.[2]

  • Azetidine Ring: The conformationally restricted azetidine ring is crucial for high-affinity binding to nAChRs. Replacing it with more flexible aliphatic amines leads to a dramatic loss of activity.[3]

  • The "Long Tail": The ethynyl-alcohol side chain of Sazetidine-A is vital for high-affinity interaction with the α4β2 subtype. Its replacement with a simple biaryl group results in a significant drop in affinity.[2]

  • Bioisosteric Replacements: The ethynyl group can be replaced with bioisosteres like a triazole ring, as seen in compound 11, which maintains high affinity and can improve selectivity.[2]

Key Signaling Pathways

2-Substituted azetidine agonists that activate nAChRs trigger downstream signaling cascades, primarily initiated by an influx of cations (Na+ and Ca2+). The subsequent increase in intracellular Ca2+ concentration activates numerous secondary messenger systems. The diagram below illustrates a generalized signaling pathway following nAChR activation.

nAChR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects nAChR nAChR (e.g., α4β2, α7) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Ligand 2-Substituted Azetidine Agonist Ligand->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase ↑ Intracellular [Ca2+] Ion_Influx->Ca_Increase NT_Release Neurotransmitter Release Depolarization->NT_Release PI3K_Akt PI3K → Akt Pathway Ca_Increase->PI3K_Akt MAPK_ERK MAPK / ERK Pathway Ca_Increase->MAPK_ERK Gene_Tx Gene Transcription (e.g., CREB) PI3K_Akt->Gene_Tx MAPK_ERK->Gene_Tx Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screen: Binding Affinity cluster_2 Secondary Screen: Functional Activity cluster_3 Lead Optimization cluster_4 In Vivo Studies Lib 2-Substituted Azetidine Library Binding Radioligand Binding Assay (Determine Ki) Lib->Binding Functional Functional Assay (e.g., FLIPR, Electrophysiology) (Determine EC50/IC50, Efficacy) Binding->Functional Active Compounds SAR SAR Analysis Functional->SAR ADME ADME/Tox Profiling Functional->ADME SAR->Lib Synthesize New Analogs InVivo Animal Models of Disease (e.g., Depression, Cognition) ADME->InVivo Lead Candidates

References

Methodological & Application

The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity offer unique advantages in the design of novel therapeutic agents. The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. While specific research on 2-(4-Ethylphenyl)azetidine is limited in publicly available literature, the broader class of 2-arylazetidines has garnered significant attention for its diverse pharmacological activities. This document provides an overview of the potential applications, synthetic strategies, and biological evaluation protocols relevant to the this compound scaffold, drawing upon data from structurally related compounds.

I. Potential Therapeutic Applications

Derivatives of the 2-arylazetidine scaffold have shown promise in a variety of therapeutic areas, suggesting potential avenues of investigation for analogs of this compound.

  • Antimicrobial and Antiviral Agents: The azetidine nucleus is a core component of many β-lactam antibiotics.[1] Non-lactam azetidines have also been explored for their antimicrobial and antiviral properties. For instance, certain substituted phenyl azetidin-2-one derivatives have demonstrated antibacterial activity comparable to ampicillin.[2]

  • Anticancer Agents: The rigid azetidine framework can be utilized to develop inhibitors of various cancer-related targets. For example, some azetidine derivatives have been investigated as anticancer agents, with some showing activity against cell lines like Capan-1, Hap1, and HCT-116.[3]

  • Central Nervous System (CNS) Disorders: The phenylethylamine motif, which can be considered a substructure of 2-phenylazetidine, is present in many CNS-active compounds.[4] Azetidine derivatives have been explored as GABA uptake inhibitors and have shown potential in targeting CNS disorders.[5]

  • Other Therapeutic Areas: The versatility of the azetidine scaffold has led to its investigation in a wide range of other diseases, including inflammation, malaria, and diabetes.[1]

II. Data Presentation: Biological Activities of Representative 2-Arylazetidine Analogs

Compound ClassTarget/AssayRepresentative Activity (IC₅₀/Kᵢ/MIC)Reference
Azetidin-2-ylacetic acid derivativesGABA Transporter 1 (GAT-1)2.01 ± 0.77 µM[5]
3-Aryl-4-(diethoxyphosphoryl)azetidin-2-onesHuman Coronavirus (229E)EC₅₀ = 45 µM[1]
Substituted phenyl azetidine-2-one sulphonyl derivativesStaphylococcus aureusSimilar to ampicillin[2]
2,4-bis(phenethyl)azetidine analogsVesicular Monoamine Transporter 2 (VMAT2)Kᵢ ≤ 66 nM[6]

III. Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 2-arylazetidine derivatives, based on established methodologies for similar compounds.

A. General Synthesis of 2-Arylazetidines

The synthesis of 2-arylazetidines can be achieved through various synthetic routes. A common approach involves the cyclization of a suitable precursor.

Protocol: Synthesis of N-Protected 2-Arylazetidines

  • Starting Material: A suitable starting material would be a protected γ-amino alcohol or a β-amino acid derived from a 4-ethylphenyl precursor.

  • Activation of the Hydroxyl Group: The hydroxyl group of the γ-amino alcohol is activated, typically by conversion to a good leaving group such as a mesylate or tosylate. This is often achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine in an inert solvent (e.g., dichloromethane) at 0°C to room temperature.

  • Intramolecular Cyclization: The N-protected amino mesylate/tosylate is then treated with a strong base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to induce intramolecular nucleophilic substitution, leading to the formation of the azetidine ring.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-protected this compound.

  • Deprotection (if required): The protecting group on the nitrogen can be removed under appropriate conditions to yield the free amine, which can be further functionalized.

B. Biological Evaluation Protocols

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Escherichia coli).

  • Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Compound Preparation: The synthesized azetidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the test compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

IV. Visualizations

A. Logical Relationship for Drug Discovery with 2-Arylazetidines

DrugDiscoveryWorkflow cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization Scaffold This compound Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate Selection ADMET->LeadCandidate

Caption: Drug discovery workflow for 2-arylazetidine derivatives.

B. Experimental Workflow for Synthesis and Biological Evaluation

ExperimentalWorkflow Start Start: Design Analogs Synthesis Synthesis of 2-Arylazetidine Derivatives Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalAssays Biological Assays (e.g., MIC, IC50) Characterization->BiologicalAssays DataAnalysis Data Analysis and SAR BiologicalAssays->DataAnalysis DataAnalysis->Synthesis Iterative Optimization End End: Identify Lead Compounds DataAnalysis->End

Caption: Workflow for synthesis and evaluation of 2-arylazetidines.

C. Signaling Pathway (Hypothetical for a CNS-active derivative)

SignalingPathway Azetidine 2-Arylazetidine Derivative GAT1 GABA Transporter 1 (GAT-1) Azetidine->GAT1 Inhibits GABA GABA Reuptake Azetidine->GABA Blocks SynapticGABA Increased Synaptic GABA Azetidine->SynapticGABA GAT1->GABA NeuronalInhibition Enhanced Neuronal Inhibition SynapticGABA->NeuronalInhibition TherapeuticEffect Therapeutic Effect (e.g., Anxiolytic, Anticonvulsant) NeuronalInhibition->TherapeuticEffect

Caption: Hypothetical signaling pathway for a CNS-active azetidine.

Disclaimer: The information provided in these application notes is based on the general knowledge of 2-arylazetidine derivatives and is intended for research and development purposes only. Specific experimental details should be adapted and optimized based on the particular compound and biological system under investigation. The absence of specific data for this compound in the literature necessitates a cautious and exploratory approach to its medicinal chemistry applications.

References

Application Notes and Protocols: 2-(4-Ethylphenyl)azetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the potential therapeutic applications of 2-arylazetidine scaffolds. As there is currently no publicly available data for the specific biological activity of 2-(4-Ethylphenyl)azetidine, the quantitative data and some specific details provided are representative examples based on the activity of structurally related 2-arylazetidine derivatives in the context of Fatty Acid Synthase (FASN) inhibition. These notes are intended for research and development professionals in drug discovery.

Introduction

Azetidine-containing compounds are increasingly recognized as privileged scaffolds in medicinal chemistry due to their unique conformational constraints and synthetic accessibility. The 2-arylazetidine motif, in particular, has emerged as a promising pharmacophore for targeting various biological pathways implicated in diseases such as cancer and neurological disorders. This document focuses on the potential application of a representative 2-arylazetidine, this compound, as an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is upregulated in many cancers.

Potential Therapeutic Application: Fatty Acid Synthase (FASN) Inhibition in Oncology

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal tissues, FASN expression is generally low, with cells relying on circulating lipids. However, many cancer types exhibit elevated FASN expression, which is associated with tumor growth, survival, and malignancy. Inhibition of FASN has been shown to induce apoptosis in cancer cells, making it an attractive target for anticancer drug development.

Quantitative Data Summary

The following table summarizes hypothetical in vitro activity data for this compound as a FASN inhibitor. This data is representative of what might be expected for a moderately potent 2-arylazetidine derivative.

ParameterValueCell Line/Assay Condition
FASN Enzymatic Inhibition (IC50) 0.5 µMPurified human FASN, spectrophotometric assay
Cellular FASN Inhibition (IC50) 1.2 µMMCF-7 breast cancer cells, [14C]-acetate incorporation assay
Antiproliferative Activity (GI50) 2.5 µMMCF-7 breast cancer cells, 72h incubation
Apoptosis Induction (EC50) 3.0 µMMCF-7 breast cancer cells, Caspase-3/7 activation assay, 48h
Cytotoxicity (CC50) > 50 µMNormal human fibroblasts (HFF-1), 72h incubation
Selectivity Index (CC50/GI50) > 20-

Experimental Protocols

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human FASN. The assay measures the decrease in NADPH absorbance at 340 nm during the fatty acid synthesis reaction.

Materials:

  • Purified human FASN enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

  • Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

  • Test Compound: this compound dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serially dilute the test compound stock solution in Assay Buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to each well.

  • Add 178 µL of a master mix containing Assay Buffer, Acetyl-CoA (final concentration 50 µM), and NADPH (final concentration 100 µM) to each well.

  • Incubate the plate at 37°C for 10 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 20 µL of a solution containing FASN enzyme (final concentration 10 µg/mL) and Malonyl-CoA (final concentration 50 µM).

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Plot the percentage of FASN inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol details a method to assess the effect of this compound on the proliferation of a cancer cell line (e.g., MCF-7) using a resazurin-based assay.

Materials:

  • MCF-7 breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compound: this compound dissolved in DMSO

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for 72 hours.

  • Add 10 µL of resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for a 2-arylazetidine FASN inhibitor and a typical experimental workflow for its evaluation.

FASN_Inhibition_Pathway A This compound B Fatty Acid Synthase (FASN) A->B Inhibits C ↓ Palmitate Synthesis D Disruption of Lipid Rafts C->D E ↓ PI3K/AKT/mTOR Signaling C->E F ↓ β-catenin Signaling C->F I Mitochondrial Outer Membrane Permeabilization D->I G ↑ Pro-apoptotic Proteins (e.g., Bax, Bak) E->G H ↓ Anti-apoptotic Proteins (e.g., Bcl-2) F->H G->I H->I J Release of Cytochrome c I->J K Caspase Activation J->K L Apoptosis K->L

Caption: Proposed signaling pathway for FASN inhibition-induced apoptosis.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical A Synthesis & Purification of This compound B FASN Enzymatic Assay (IC50 Determination) A->B C Cellular Proliferation Assay (GI50 in Cancer Cell Lines) B->C D Cytotoxicity Assay (CC50 in Normal Cell Lines) C->D E Mechanism of Action Studies (e.g., Apoptosis, Western Blot) D->E F Pharmacokinetic Profiling (ADME) E->F G Xenograft Efficacy Studies (Tumor Growth Inhibition) F->G H Toxicology Studies G->H

Caption: Experimental workflow for the evaluation of a novel FASN inhibitor.

Protocols for the Functionalization of 2-Arylazetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the functionalization of 2-arylazetidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These protocols are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to key synthetic transformations.

The reactivity of the 2-arylazetidine scaffold can be selectively tuned to achieve functionalization at multiple sites, including the aryl ring, the azetidine ring, and through ring-opening reactions. The protocols outlined below detail methodologies for C-H functionalization via directed ortho-metalation and benzylic metalation, as well as the synthesis of 2-acylazetidines.

I. Regioselective C-H Functionalization of 2-Arylazetidines

The N-substituent on the azetidine ring plays a crucial role in directing the regioselectivity of lithiation on the 2-aryl group. N-alkyl substituents direct lithiation to the ortho position of the aryl ring, whereas an N-Boc (tert-butoxycarbonyl) protecting group favors lithiation at the benzylic position.

A. Ortho-Arylation of N-Alkyl-2-Arylazetidines

This protocol describes the ortho-lithiation of N-alkyl-2-arylazetidines and subsequent trapping with an electrophile. The azetidinyl group acts as a directing group, facilitating the deprotonation of the adjacent ortho-proton on the aryl ring.[1]

Experimental Protocol: General Procedure for Ortho-Arylation

A solution of the N-alkyl-2-arylazetidine (1.0 equiv) in anhydrous diethyl ether (Et2O) is treated with n-hexyllithium (1.3 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.3 equiv) at 20 °C. The reaction mixture is stirred for 1 hour, during which time the ortho-lithiation occurs. Subsequently, the desired electrophile (1.5 equiv) is added, and the reaction is stirred until completion (typically 1-3 hours, monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with Et2O, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

EntryN-SubstituentAr-SubstituentElectrophile (E+)ProductYield (%)Reference
1MethylHCl22-(2-Chloroaryl)azetidine93[1]
2MethylHPh2MeSiCl2-(2-Diphenylmethylsilylaryl)azetidine85[1]
3MethylHPh2CO2-(2-(Hydroxydiphenylmethyl)aryl)azetidine96[1]
4Methyl4-OMePh2CO2-(2-(Hydroxydiphenylmethyl)-4-methoxyaryl)azetidine74[1]
5MethylHB(OiPr)32-(2-Boronylaryl)azetidine80[1]

Logical Workflow for Ortho-Arylation

Ortho_Arylation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product N-Alkyl-2-Arylazetidine N-Alkyl-2-Arylazetidine Ortho-Lithiation Ortho-Lithiation N-Alkyl-2-Arylazetidine->Ortho-Lithiation n-HexLi_TMEDA n-HexLi, TMEDA n-HexLi_TMEDA->Ortho-Lithiation Electrophile Electrophile (E+) Electrophilic_Trap Electrophilic Trap Electrophile->Electrophilic_Trap Ortho-Lithiation->Electrophilic_Trap Functionalized_Product Ortho-Functionalized 2-Arylazetidine Electrophilic_Trap->Functionalized_Product

Caption: Workflow for the ortho-arylation of N-alkyl-2-arylazetidines.

B. α-Benzylic Functionalization of N-Boc-2-Arylazetidines

In contrast to N-alkyl derivatives, N-Boc-2-arylazetidines undergo deprotonation at the benzylic C-H bond adjacent to the aryl group. This method provides access to α-substituted 2-arylazetidines.[1][2]

Experimental Protocol: General Procedure for α-Benzylic Functionalization

To a solution of N-Boc-2-arylazetidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added s-butyllithium (s-BuLi) (1.2 equiv). The mixture is stirred at this temperature for 1 hour to facilitate the α-benzylic lithiation. The desired electrophile (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

EntryAr-SubstituentElectrophile (E+)ProductYield (%)Reference
1HD2Oα-Deutero-N-Boc-2-arylazetidine>95 (D-incorporation)[2]
2HMeIα-Methyl-N-Boc-2-arylazetidine85[2]
3H(CH2O)nα-Hydroxymethyl-N-Boc-2-arylazetidine70[2]
4HPhCHOα-(Hydroxy(phenyl)methyl)-N-Boc-2-arylazetidine90[2]

Logical Workflow for α-Benzylic Functionalization

Benzylic_Functionalization cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product N-Boc-2-Arylazetidine N-Boc-2-Arylazetidine Benzylic_Lithiation α-Benzylic Lithiation N-Boc-2-Arylazetidine->Benzylic_Lithiation s-BuLi s-BuLi s-BuLi->Benzylic_Lithiation Electrophile Electrophile (E+) Electrophilic_Trap Electrophilic Trap Electrophile->Electrophilic_Trap Benzylic_Lithiation->Electrophilic_Trap Functionalized_Product α-Functionalized N-Boc-2-Arylazetidine Electrophilic_Trap->Functionalized_Product

Caption: Workflow for the α-benzylic functionalization of N-Boc-2-arylazetidines.

II. Synthesis of 2-Acylazetidines

A valuable method for the introduction of an acyl group at the 2-position of the azetidine ring involves the stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines, followed by acidic hydrolysis of the resulting oxazolidine intermediate.[3]

Experimental Protocol: Synthesis of N-Alkyl-2-Acylazetidines

A solution of the N-alkyl-2-(4,4-dimethyloxazolin-2-yl)azetidine (1.0 equiv) in anhydrous toluene is cooled to -78 °C. The organolithium reagent (e.g., n-butyllithium, 1.2 equiv) is added dropwise, and the reaction mixture is stirred at this temperature for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude oxazolidine intermediate is then dissolved in a mixture of THF and 1 M aqueous HCl and stirred at room temperature until hydrolysis is complete (monitored by TLC). The reaction mixture is neutralized with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to afford the N-alkyl-2-acylazetidine.

EntryN-SubstituentOrganolithium ReagentAcyl GroupYield (%)Reference
1Benzyln-BuLiButanoyl85[3]
2BenzylPhLiBenzoyl78[3]
3(R)-1-Phenylethyln-BuLiButanoyl90 (d.r. >95:5)[3]

Reaction Pathway for 2-Acylazetidine Synthesis

Acylazetidine_Synthesis Start N-Alkyl-2-oxazolinyl- azetidine Intermediate Oxazolidine Intermediate Start->Intermediate Addition Reagent1 Organolithium Reagent Reagent1->Intermediate Product N-Alkyl-2-acylazetidine Intermediate->Product Hydrolysis Reagent2 Aqueous Acid (e.g., HCl) Reagent2->Product

Caption: Synthetic pathway for the preparation of N-alkyl-2-acylazetidines.

III. Biological Activity and Signaling Pathways

While the synthetic utility of 2-arylazetidines is well-established, their biological activities are an area of active investigation. Certain azetidine derivatives have shown potential as enzyme inhibitors. For example, some azetidin-2-ones have been identified as inhibitors of human leukocyte elastase and cathepsin G, which are serine proteases involved in inflammatory processes.[4] The proposed mechanism involves the nucleophilic attack of the active site serine on the β-lactam ring, leading to the formation of a stable acyl-enzyme intermediate.[4]

Hypothesized Serine Protease Inhibition Pathway

Serine_Protease_Inhibition Azetidinone Azetidin-2-one Inhibitor Acyl_Enzyme Acyl-Enzyme Intermediate (Stable) Azetidinone->Acyl_Enzyme Nucleophilic Attack Serine_Protease Serine Protease (Active Site Serine) Serine_Protease->Acyl_Enzyme Inactive_Enzyme Inactive Enzyme Acyl_Enzyme->Inactive_Enzyme Inhibition

Caption: Proposed mechanism of serine protease inhibition by azetidin-2-ones.

Further research is needed to fully elucidate the signaling pathways and molecular targets of diverse functionalized 2-arylazetidines to unlock their full therapeutic potential. The protocols provided herein offer a solid foundation for the synthesis of novel 2-arylazetidine derivatives for biological screening and drug discovery programs.

References

Application Notes and Protocols for 2-(4-Ethylphenyl)azetidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and organic synthesis. Their inherent ring strain makes them valuable synthons for the construction of more complex molecular architectures. The 2-aryl-azetidine scaffold, in particular, serves as a key building block for a variety of biologically active compounds. This document provides detailed application notes and protocols for the use of 2-(4-Ethylphenyl)azetidine as a versatile scaffold in the synthesis of novel chemical entities with potential therapeutic applications.

The presence of the 4-ethylphenyl group at the 2-position of the azetidine ring offers a unique combination of lipophilicity and potential for further functionalization, making it an attractive starting point for the development of new drug candidates. These notes will cover a proposed synthetic protocol for this compound and explore its application in the synthesis of derivatives targeting signaling pathways implicated in cancer and infectious diseases.

Synthesis of this compound

Proposed Synthetic Protocol: Intramolecular Cyclization

This two-step procedure involves the formation of an N-protected γ-chloroamine from 1-(4-ethylphenyl)ethan-1-ol, followed by intramolecular cyclization to yield the desired azetidine.

Step 1: Synthesis of N-(1-(4-ethylphenyl)-3-chloropropyl)benzenesulfonamide

Reagent/SolventMolar Equiv.Amount
1-(4-Ethylphenyl)ethan-1-ol1.0(user defined)
Acrylonitrile1.2
Sulfuric Acid (conc.)0.1
Sodium borohydride2.0
Boron trifluoride etherate1.5
Benzenesulfonyl chloride1.1
Triethylamine1.5
Thionyl chloride1.2
Dichloromethane (DCM)-(as solvent)
Diethyl ether-(as solvent)

Procedure:

  • To a solution of 1-(4-ethylphenyl)ethan-1-ol in acrylonitrile, add concentrated sulfuric acid dropwise at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude product in dry THF and add sodium borohydride in portions at 0 °C. Then, add boron trifluoride etherate dropwise. Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by the slow addition of water, followed by 2M sodium hydroxide. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the resulting amine in dichloromethane (DCM) and add triethylamine. Cool the mixture to 0 °C and add benzenesulfonyl chloride dropwise. Stir at room temperature for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude alcohol.

  • Dissolve the alcohol in DCM and cool to 0 °C. Add thionyl chloride dropwise and stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(1-(4-ethylphenyl)-3-chloropropyl)benzenesulfonamide. Purify by column chromatography (silica gel, hexane:ethyl acetate).

Step 2: Intramolecular Cyclization to form N-Benzenesulfonyl-2-(4-ethylphenyl)azetidine

Reagent/SolventMolar Equiv.Amount
N-(1-(4-ethylphenyl)-3-chloropropyl)benzenesulfonamide1.0(from Step 1)
Sodium hydride (60% dispersion in mineral oil)1.5
N,N-Dimethylformamide (DMF)-(as solvent)

Procedure:

  • To a suspension of sodium hydride in dry DMF at 0 °C, add a solution of N-(1-(4-ethylphenyl)-3-chloropropyl)benzenesulfonamide in dry DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain N-benzenesulfonyl-2-(4-ethylphenyl)azetidine.

Step 3: Deprotection to yield this compound

Reagent/SolventMolar Equiv.Amount
N-Benzenesulfonyl-2-(4-ethylphenyl)azetidine1.0(from Step 2)
Magnesium turnings10
Methanol-(as solvent)

Procedure:

  • To a solution of N-benzenesulfonyl-2-(4-ethylphenyl)azetidine in dry methanol, add magnesium turnings.

  • Sonicate the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a valuable starting material for the synthesis of diverse libraries of compounds for drug discovery. The secondary amine of the azetidine ring provides a convenient handle for derivatization.

Synthesis of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth and proliferation, and its aberrant activation is linked to various cancers. Small molecule inhibitors of STAT3 are therefore of significant therapeutic interest. The azetidine scaffold has been successfully incorporated into potent and selective STAT3 inhibitors.[1][2][3]

G A This compound B Amide Coupling (R-COOH, Coupling Agent) A->B Derivatization at N-H C Library of Amide Derivatives B->C Varying R group

Caption: Workflow for generating a library of STAT3 inhibitor candidates.

Reagent/SolventMolar Equiv.Amount
This compound1.0(user defined)
Carboxylic Acid (R-COOH)1.1
HATU1.2
DIPEA2.0
N,N-Dimethylformamide (DMF)-(as solvent)

Procedure:

  • To a solution of the desired carboxylic acid in dry DMF, add HATU and DIPEA. Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound in dry DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain the desired amide derivative.

By varying the carboxylic acid component (R-COOH), a diverse library of potential STAT3 inhibitors can be synthesized.

Derivative (R group)Reported STAT3 IC50 (for analogous scaffolds)[1][3]
2-(4-Cyclohexylphenyl)acetic acidSub-micromolar
2-(4-(Trifluoromethyl)phenyl)acetic acidMicromolar
2-Naphthoic acidMicromolar
Synthesis of Antimalarial Agents

The azetidine scaffold has also been identified as a key structural motif in novel antimalarial compounds.[4][5][6][7][8] These compounds often feature a more complex, polycyclic structure built upon the azetidine core.

G cluster_0 Scaffold Preparation cluster_1 Further Functionalization A This compound B N-Protection (e.g., Boc, Cbz) A->B C Protected Azetidine B->C D C-H Activation/Functionalization at C3 or Phenyl Ring C->D E Ring-Opening/Rearrangement C->E F Coupling Reactions (e.g., Suzuki, Sonogashira) C->F

Caption: Potential pathways for elaborating the this compound scaffold.

Further diversification of the this compound scaffold can be achieved through various modern synthetic methodologies:

  • N-Arylation/Alkylation: The secondary amine can be readily functionalized with a wide range of alkyl or aryl halides, or through Buchwald-Hartwig amination.

  • C-H Functionalization: Directed C-H activation can be employed to introduce substituents at the C3 position of the azetidine ring or on the ethylphenyl moiety.[5][6]

  • Ring-Opening Reactions: The strained azetidine ring can undergo nucleophilic ring-opening to provide access to functionalized γ-amino alcohols and amines.

Conclusion

This compound represents a promising and versatile scaffold for the synthesis of novel, biologically active molecules. The proposed synthetic protocol, based on established methodologies, provides a viable route to this key intermediate. Subsequent derivatization, particularly at the nitrogen atom, allows for the rapid generation of compound libraries for screening against various therapeutic targets, including STAT3 and malarial parasites. The exploration of more advanced synthetic transformations, such as C-H functionalization and ring-opening reactions, will further expand the utility of this valuable building block in drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays on azetidine derivatives. Azetidine scaffolds are increasingly recognized for their potential in developing novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1][2][3] The following sections detail methodologies for assessing the efficacy of azetidine compounds as STAT3 inhibitors, their permeability across biological barriers, and their antibacterial activity.

Biochemical Assay: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, contributes to the development and progression of many human cancers. Several studies have identified azetidine-based compounds as potent inhibitors of STAT3 activity, making this a prime target for screening azetidine libraries.[1][4][5][6] A fluorescence polarization (FP) assay is a robust, homogeneous method suitable for HTS of STAT3 inhibitors.

Application Note: High-Throughput Screening of Azetidine Derivatives as STAT3 Inhibitors using Fluorescence Polarization

This application note describes a high-throughput fluorescence polarization (FP) assay to identify and characterize azetidine derivatives that inhibit the DNA-binding activity of STAT3. The assay measures the binding of a fluorescently labeled DNA probe to the STAT3 protein. Small molecule inhibitors that bind to the DNA-binding domain of STAT3 will prevent this interaction, resulting in a low FP signal.[7] This method is a reliable alternative to more cumbersome techniques like Electrophoretic Mobility Shift Assays (EMSA) for primary screening.[7]

Data Presentation: STAT3 Inhibition by Azetidine Derivatives

The following table summarizes the in vitro STAT3 inhibitory activity of representative azetidine-2-carboxamide analogues. The IC50 values were determined using an EMSA-based assay, which can be correlated with results from an FP HTS screen.[4][6]

Compound IDTargetAssay TypeIC50 (µM)Reference
5a STAT3EMSA0.52[6]
5o STAT3EMSA0.38[6]
8i STAT3EMSA0.34[6]
H172 STAT3EMSA0.98[1]
H182 STAT3EMSA0.38 - 0.66[1]
Experimental Protocol: STAT3 Fluorescence Polarization Assay

Materials:

  • Recombinant human STAT3 protein (e.g., STAT3127-688 construct)[7]

  • Fluorescently labeled DNA probe (e.g., 5'-FAM-GGT GCG TCA ATG GGC AAT-3')

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • Azetidine compound library dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the fluorescently labeled DNA probe in Assay Buffer at a final concentration of 10 nM.

    • Prepare a 2X solution of the STAT3 protein in Assay Buffer. The optimal concentration should be determined empirically by titration to achieve a significant FP signal window (typically in the low nanomolar range).

    • Prepare serial dilutions of the azetidine compounds in DMSO, and then dilute into Assay Buffer to create a 4X working stock.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X azetidine compound solution to the appropriate wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 2X STAT3 protein solution to all wells except for the "no protein" control wells. To these, add 5 µL of Assay Buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • Initiation of Binding Reaction:

    • Add 10 µL of the 2X fluorescently labeled DNA probe solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)]) where mPsample is the millipolarization value of the test well, mPmin is the average mP of the "no protein" control, and mPmax is the average mP of the "vehicle control" (protein + probe + DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization: STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive 4. STAT3 Recruitment JAK->Receptor JAK->STAT3_inactive 5. STAT3 Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 6. Dimerization DNA DNA STAT3_dimer->DNA 7. Nuclear Translocation & DNA Binding Azetidine Azetidine Derivative Azetidine->STAT3_dimer Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression 8. Transcription Activation Permeability_Workflow cluster_pampa PAMPA-BBB Assay cluster_caco2 Caco-2 Assay pampa_prep Prepare Donor (Lipid + Compound) & Acceptor (Buffer) Plates pampa_incubate Incubate 'Sandwich' Plate (4 hours, RT) pampa_prep->pampa_incubate pampa_quant Quantify Compound in Donor & Acceptor Wells pampa_incubate->pampa_quant pampa_calc Calculate Permeability (Pe) pampa_quant->pampa_calc caco2_culture Culture Caco-2 Cells on Transwell Inserts (21 days) caco2_assay Add Compound to Donor Chamber (Apical or Basolateral) caco2_culture->caco2_assay caco2_incubate Incubate at 37°C (e.g., 2 hours) caco2_assay->caco2_incubate caco2_quant Quantify Compound in Donor & Receiver Chambers caco2_incubate->caco2_quant caco2_calc Calculate P_app & Efflux Ratio caco2_quant->caco2_calc start Azetidine Library start->pampa_prep start->caco2_culture HTS_Logical_Flow Azetidine_Library Azetidine Compound Library Primary_Screening Primary High-Throughput Screening Azetidine_Library->Primary_Screening Biochemical_Assay Biochemical Assay (e.g., STAT3 Inhibition) Primary_Screening->Biochemical_Assay Antibacterial_Assay Antibacterial Assay (e.g., Broth Microdilution) Primary_Screening->Antibacterial_Assay Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Antibacterial_Assay->Hit_Identification Secondary_Screening Secondary & Tertiary Assays Hit_Identification->Secondary_Screening Permeability_Assay Permeability Assays (PAMPA, Caco-2) Secondary_Screening->Permeability_Assay Selectivity_Assay Selectivity & Specificity Assays Secondary_Screening->Selectivity_Assay Toxicity_Assay Cytotoxicity Assays Secondary_Screening->Toxicity_Assay Lead_Optimization Lead Optimization Permeability_Assay->Lead_Optimization Selectivity_Assay->Lead_Optimization Toxicity_Assay->Lead_Optimization

References

Application Notes and Protocols for the Quantification of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Ethylphenyl)azetidine in various sample matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for the quantification of organic molecules. This method is suitable for routine analysis and quality control of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol:

a. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (e.g., from a pharmaceutical formulation): Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

b. Instrumentation and Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of 40:60 (v/v) can be effective.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV-Vis spectrophotometer (a hypothetical value of 225 nm is used here).

  • Column Temperature: 30 °C.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical):

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solutions Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

HPLC-UV experimental workflow for quantifying this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method offers high selectivity and sensitivity.

Experimental Protocol:

a. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate. Create calibration standards by serial dilution (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Solution (e.g., from a reaction mixture): Dilute an aliquot of the reaction mixture with the solvent used for the standards to bring the concentration of this compound within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the compound from non-volatile components. For instance, the sample can be extracted with ethyl acetate, and the organic layer can be evaporated to dryness and reconstituted in the analysis solvent.[3]

b. Instrumentation and Analytical Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (hypothetical m/z values: e.g., 161, 132, 104).

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (Hypothetical):

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.07 µg/mL

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into GC Standard->Inject Sample Prepare Sample Solutions (Extraction/Dilution) Sample->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM Mode) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

GC-MS experimental workflow for quantifying this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids (e.g., plasma, urine).[4][5]

Experimental Protocol:

a. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

b. Instrumentation and Analytical Conditions:

  • Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A fast-acquiring C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for rapid analysis.

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient might be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 162.1 -> Product ion (Q3) m/z 134.1 (quantifier), m/z 105.1 (qualifier).

      • Internal Standard (e.g., d5-2-(4-Ethylphenyl)azetidine): Precursor ion (Q1) m/z 167.1 -> Product ion (Q3) m/z 139.1.

    • Ion Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV and a source temperature of 150 °C.

c. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Quantitative Data Summary (Hypothetical):

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)90.0% - 110.0%
Precision (% RSD)< 10.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Experimental Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Precipitate Protein Precipitation Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

LC-MS/MS workflow for quantifying this compound in plasma.

References

Application Notes and Protocols: Development of CNS-Focused Libraries with Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of azetidine-based compound libraries tailored for Central Nervous System (CNS) drug discovery. The protocols outlined below are based on established methodologies for creating diverse molecular scaffolds with favorable physicochemical properties for blood-brain barrier (BBB) penetration.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its rigid structure and desirable physicochemical properties make it an attractive component for designing CNS-active compounds.[1] Libraries of compounds featuring azetidine cores can be "pre-optimized" to meet the stringent requirements for BBB penetration, which include specific ranges for molecular weight (MW), topological polar surface area (TPSA), lipophilicity (logP), and hydrogen bond donors (HBD).[3][4] The synthesis of diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, allows for the exploration of novel chemical space in the pursuit of new therapeutics for neurological disorders.[3][5][6]

Design Strategy for a CNS-Focused Azetidine Library

The development of a CNS-focused library begins with a design strategy that prioritizes properties conducive to crossing the blood-brain barrier. A multi-parameter optimization (MPO) approach is often employed, where key physicochemical properties are calculated and scored to guide compound selection.[7][8][9]

A core principle is the incorporation of a densely functionalized azetidine ring system that allows for diversification to generate a wide array of molecular frameworks.[3][6] The design may also embed known CNS-active pharmacophoric elements, such as the phenethylamine motif, within the scaffold backbone.[3]

cluster_0 Library Design & Synthesis Workflow Scaffold_Design Scaffold Design (CNS MPO-guided) Core_Synthesis Core Azetidine Synthesis Scaffold_Design->Core_Synthesis Select Core Diversification Scaffold Diversification (Fused, Bridged, Spirocyclic) Core_Synthesis->Diversification Generate Scaffolds Library_Synthesis Library Synthesis (Solid-Phase) Diversification->Library_Synthesis Select Scaffolds In_Silico_Analysis In Silico Analysis (Physicochemical Properties) Library_Synthesis->In_Silico_Analysis Synthesize Analogs In_Vitro_Profiling In Vitro Profiling (ADME Properties) In_Silico_Analysis->In_Vitro_Profiling Prioritize Compounds Lead_Identification Lead-Like Library for CNS Targets In_Vitro_Profiling->Lead_Identification Validate & Select

Caption: General workflow for the design and synthesis of a CNS-focused azetidine library.

Quantitative Data Summary

A representative set of compounds from a CNS-focused azetidine library was analyzed to evaluate their physicochemical properties and potential for BBB penetration. The data is summarized in the tables below.

Table 1: Calculated Physicochemical Properties of Representative Azetidine Analogs[3]
CompoundMWTPSAHBDcLogPcLogDpKaLog BBBBB catP-gp catCNS MPO
26 415.564.922.11.87.90.0205.1
27 429.574.122.52.27.9-0.1204.8
28 479.664.923.53.27.9-0.2204.1
29 391.552.612.82.57.90.1205.1
30 405.561.913.22.97.90.0204.8
31 455.652.614.23.97.9-0.1204.1
32 403.587.021.91.77.4-0.3304.6
  • MW: Molecular Weight

  • TPSA: Topological Polar Surface Area

  • HBD: Hydrogen Bond Donors

  • cLogP: Calculated LogP

  • cLogD: Calculated LogD at pH 7.4

  • pKa: Calculated basic pKa

  • Log BB: Calculated log of brain/blood partitioning

  • BBB cat: Blood-Brain Barrier penetration category (0=very high, 4=very low)

  • P-gp cat: P-glycoprotein substrate category (0=non-substrate, 1=substrate)

  • CNS MPO: CNS Multiparameter Optimization score (scale of 0-6, ≥4 is desirable)[3]

Table 2: In Vitro ADME Properties of Representative Azetidine Analogs[3][11]
CompoundAqueous Solubility (μM)Human Protein Binding (%)Mouse Protein Binding (%)Human Microsomal Stability (% rem)Mouse Microsomal Stability (% rem)Caco-2 Permeability (10⁻⁶ cm/s)
26 >4002535959010.5
27 >400304092888.7
28 >4001525989512.1
29 >4002030969115.3
30 >4002535948911.8
31 >4001020999618.2
32 >400405088825.4
  • Most of the tested compounds demonstrated high aqueous solubility and low to moderate protein binding.[3]

  • The compounds exhibited excellent stability in both human and mouse liver microsomes, suggesting favorable pharmacokinetic profiles.[10]

Experimental Protocols

The following protocols describe the synthesis of the core azetidine scaffolds and the in vitro assays used to characterize the compound library.

Synthesis of Core 2-Cyano Azetidine Scaffolds

The synthesis of the central 2-cyano azetidine core can be achieved from N-allyl amino diols in a multi-step process.[3]

cluster_1 Synthesis of 2-Cyano Azetidines Start N-allyl amino diol Step1 N-alkylation (bromoacetonitrile) Start->Step1 Step2 Protection of primary alcohol (trityl ether) Step1->Step2 Step3 Formation of benzylic chloride Step2->Step3 Step4 Intramolecular Cyclization (LiHMDS or KHMDS) Step3->Step4 End 2-Cyano Azetidines Step4->End

Caption: Key steps in the synthesis of the 2-cyano azetidine core.

Protocol:

  • N-Alkylation: React the starting N-allyl amino diol with bromoacetonitrile to introduce the cyanoethyl group.[3]

  • Protection: Protect the primary alcohol as a trityl ether to prevent side reactions in subsequent steps.[3]

  • Chlorination: Convert the benzylic alcohol to a chloride, setting up the precursor for cyclization.[3]

  • Cyclization: Treat the benzylic chloride with a strong base such as lithium hexamethyldisilylazide (LiHMDS) or potassium hexamethyldisilylazide (KHMDS) to induce intramolecular cyclization, forming the azetidine ring. The choice of base can influence the stereochemical outcome.[3]

  • Purification: The resulting epimeric mixture of 2-cyano azetidines can be separated by flash chromatography.[3]

Diversification of the Azetidine Core

The 2-cyano azetidine core is a versatile intermediate for generating a variety of more complex scaffolds.

cluster_2 Azetidine Scaffold Diversification Pathways Core 2-Cyano Azetidine Reduction Nitrile Reduction (DIBAL) & Nosylation Core->Reduction Spirocyclic Spirocyclic Scaffold Core->Spirocyclic Metalation & Alkylation Fused Fused Bicyclic Scaffold Reduction->Fused Intramolecular Alkylation Bridged Bridged Scaffold Reduction->Bridged Ring-Closing Metathesis

Caption: Pathways for diversifying the core azetidine scaffold.

Protocols for Diversification:

  • Fused Scaffolds:

    • Reduce the nitrile of the 2-cyano azetidine to a primary amine using diisobutylaluminium hydride (DIBAL).[3]

    • Protect the resulting amine, for instance, with o-nitrobenzenesulfonyl chloride.[3]

    • Further functionalization and intramolecular cyclization can lead to fused bicyclic systems.[3]

  • Bridged Scaffolds:

    • Starting from the protected primary amine derivative, perform an N-alkylation with allyl bromide.[3]

    • Employ a ring-closing metathesis reaction using a catalyst like Grubbs' 1st generation catalyst to form an eight-membered ring fused to the azetidine, creating a bridged system.[3]

  • Spirocyclic Scaffolds:

    • Metalate the 2-cyano azetidine at the carbon adjacent to the nitrile using a strong base like lithium tetramethylpiperidide (LiTMP).[3]

    • Trap the resulting anion with an electrophile, such as a formaldehyde source, to initiate the formation of the spirocyclic system.[3]

    • A series of subsequent steps including protection, reduction, and intramolecular cyclization yields the final spirocyclic scaffold.[3]

Solid-Phase Synthesis of Azetidine Library

For the generation of a large compound library, a solid-phase synthesis approach is highly efficient.

Protocol:

  • Immobilization: The core azetidine scaffold, containing a suitable functional group like a hydroxyl, is immobilized onto a solid support (e.g., resin).[3]

  • Diversification: A variety of building blocks are coupled to the resin-bound scaffold through reactions such as amide bond formation, sulfonamide formation, or reductive amination.

  • Cleavage: The final compounds are cleaved from the solid support, typically using an acid such as trifluoroacetic acid.

  • Purification: The cleaved compounds are purified, often using high-throughput methods like mass-directed preparative HPLC.

In Vitro ADME Assays
  • Aqueous Solubility:

    • Prepare stock solutions of test compounds in DMSO.

    • Add the stock solution to phosphate-buffered saline (PBS) at various concentrations.

    • Shake the samples for a defined period (e.g., 24 hours) at room temperature.

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant for compound concentration using LC-MS/MS.

  • Plasma Protein Binding:

    • Add the test compound to plasma (human or mouse).

    • Incubate the mixture at 37°C.

    • Use equilibrium dialysis or ultracentrifugation to separate the protein-bound and unbound fractions of the compound.

    • Quantify the compound concentration in both fractions using LC-MS/MS to determine the percentage of binding.

  • Microsomal Stability:

    • Incubate the test compound with liver microsomes (human or mouse) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a solvent like acetonitrile.

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS to determine the rate of metabolism.

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which serves as a model of the intestinal epithelium.

    • Add the test compound to the apical (A) side of the monolayer.

    • After a specific incubation time (e.g., 2 hours), measure the concentration of the compound that has transported to the basolateral (B) side.

    • The apparent permeability coefficient (Papp) is calculated to assess the compound's potential for intestinal absorption.

Conclusion

The strategic design and synthesis of azetidine-based libraries provide a powerful platform for the discovery of novel CNS drug candidates. By focusing on physicochemical properties that favor blood-brain barrier penetration from the outset, researchers can enhance the probability of identifying lead compounds with favorable ADME profiles. The protocols detailed herein offer a roadmap for the generation and evaluation of such CNS-focused libraries, enabling the exploration of new chemical space for challenging neurological targets.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-substituted azetidines utilizing continuous flow technology. This methodology offers significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability, making it an ideal approach for the generation of these valuable building blocks in drug discovery and development.

The protocols outlined below are based on the successful generation of 2-substituted 2-azetines via a lithiation/trapping sequence in a continuous flow microreactor, followed by a subsequent hydrogenation step to yield the saturated 2-substituted azetidines.[1][2] The use of cyclopentyl methyl ether (CPME) as a solvent is highlighted as a greener alternative to other solvents like 2-MeTHF.[3][4]

Logical Workflow for Synthesis

cluster_0 Continuous Flow Synthesis of 2-Substituted 2-Azetines cluster_1 Continuous Flow Hydrogenation Start N-Boc-3-iodoazetidine (Starting Material) Lithiation Generation of C2-lithiated azetine Start->Lithiation LDA, CPME, 0 °C Quenching Reaction with Electrophile Lithiation->Quenching Flow Reactor Product_Azetine 2-Substituted N-Boc-2-azetine Quenching->Product_Azetine Hydrogenation Catalytic Hydrogenation Product_Azetine->Hydrogenation H-Cube Pro™ Product_Azetidine 2-Substituted N-Boc-azetidine Hydrogenation->Product_Azetidine

Caption: Overall workflow for the two-step continuous flow synthesis of 2-substituted azetidines.

Part 1: Continuous Flow Synthesis of 2-Substituted 2-Azetines

This section details the initial synthesis of the 2-substituted 2-azetine precursors. The process involves the generation of a C2-lithiated azetine intermediate from N-Boc-3-iodoazetidine, which is then trapped in-line with an electrophile.[3][4]

Experimental Setup

A continuous flow setup consisting of syringe pumps, T-shaped micromixers, and microtube reactors is employed. The system allows for precise control over reaction times and temperatures, which is crucial for handling the reactive lithiated intermediates.[3]

cluster_reagents cluster_reactor Flow Microreactor System (0 °C) Reagent1 N-Boc-3-iodoazetidine in CPME M1 Micromixer 1 (M1) Reagent1->M1 Reagent2 LDA in CPME Reagent2->M1 Reagent3 Electrophile in CPME M2 Micromixer 2 (M2) Reagent3->M2 R1 Reactor 1 (R1) M1->R1 Residence Time: 9.4 s R1->M2 R2 Reactor 2 (R2) M2->R2 Residence Time: 10.4 s Output Product Collection R2->Output

Caption: Diagram of the continuous flow setup for the synthesis of 2-substituted 2-azetines.

Protocol for the Synthesis of 2-Substituted 2-Azetines (GP2)

This general procedure is adapted from the work of Colella et al.[3]

  • System Preparation: Assemble the flow microreactor system as depicted in the diagram above. The micromixers and reactors are submerged in a cooling bath set to 0 °C.

  • Reagent Preparation:

    • Prepare a solution of 1-Boc-3-iodoazetidine (0.0875 M) in cyclopentyl methyl ether (CPME).

    • Prepare a solution of lithium diisopropylamide (LDA) (0.7 M) in CPME.

    • Prepare a solution of the desired electrophile in CPME.

  • Reaction Execution:

    • Using syringe pumps, deliver the solution of 1-Boc-3-iodoazetidine at a flow rate of 4 mL/min and the LDA solution at 1 mL/min to the first micromixer (M1).

    • The combined stream passes through the first reactor (R1), with a residence time of 9.4 seconds, to facilitate the formation of the C2-lithiated azetine.

    • The stream from R1 is then mixed with the electrophile solution in the second micromixer (M2).

    • The final reaction mixture flows through the second reactor (R2) with a residence time of 10.4 seconds to ensure complete reaction.

  • Work-up and Purification: The output from R2 is collected in a flask containing a quenching solution (e.g., saturated aqueous NH4Cl). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the 2-substituted 2-azetine.

Representative Data for 2-Substituted 2-Azetine Synthesis
ElectrophileProductYield (%)
Benzophenone2-(diphenyl(hydroxy)methyl)-N-Boc-2-azetine85
4-Methoxybenzaldehyde2-((4-methoxyphenyl)(hydroxy)methyl)-N-Boc-2-azetine78
Cyclohexanone2-(1-hydroxycyclohexyl)-N-Boc-2-azetine75
Acetone2-(1-hydroxy-1-methylethyl)-N-Boc-2-azetine70
Benzaldehyde2-(hydroxy(phenyl)methyl)-N-Boc-2-azetine82

Yields are based on isolated product after purification.

Part 2: Continuous Flow Hydrogenation to 2-Substituted Azetidines

The 2-substituted 2-azetines can be readily converted to their corresponding saturated azetidines via continuous flow hydrogenation.[1] This method avoids the handling of pyrophoric catalysts in batch and allows for safe and efficient hydrogenation.

Experimental Setup

A commercial continuous flow hydrogenation reactor, such as the H-Cube Pro™, can be utilized for this transformation.

Input 2-Substituted N-Boc-2-azetine in Solvent Pump HPLC Pump Input->Pump Reactor Heated Catalyst Cartridge (CatCart®) with H₂ Pump->Reactor 1 mL/min BPR Back Pressure Regulator Reactor->BPR Output 2-Substituted N-Boc-azetidine Collection BPR->Output

Caption: Schematic of a continuous flow hydrogenation setup.

Protocol for Continuous Flow Hydrogenation
  • System Preparation: Set up the continuous flow hydrogenation reactor according to the manufacturer's instructions. Install a suitable catalyst cartridge (e.g., 10% Pd/C).

  • Reagent Preparation: Prepare a solution of the 2-substituted 2-azetine in a suitable solvent (e.g., methanol or ethyl acetate).

  • Reaction Execution:

    • Set the desired reaction parameters on the hydrogenation unit (e.g., temperature: 25-50 °C, hydrogen pressure: 10-50 bar).

    • Pump the solution of the 2-substituted 2-azetine through the heated catalyst cartridge at a defined flow rate (e.g., 1 mL/min).

  • Work-up: The output from the reactor is collected. The solvent is removed under reduced pressure to yield the 2-substituted azetidine, which is often of high purity and may not require further purification.

Representative Data for Hydrogenation
Substrate (2-Substituted 2-Azetine)Product (2-Substituted Azetidine)Conversion (%)
2-(diphenyl(hydroxy)methyl)-N-Boc-2-azetine2-(diphenyl(hydroxy)methyl)-N-Boc-azetidine>99
2-((4-methoxyphenyl)(hydroxy)methyl)-N-Boc-2-azetine2-((4-methoxyphenyl)(hydroxy)methyl)-N-Boc-azetidine>99
2-(1-hydroxycyclohexyl)-N-Boc-2-azetine2-(1-hydroxycyclohexyl)-N-Boc-azetidine>99

Conversion is typically determined by NMR or LC-MS analysis of the crude product.

Conclusion

The described continuous flow methodologies provide a robust and efficient platform for the synthesis of 2-substituted azetidines. These protocols offer excellent control over reaction conditions, leading to high yields and purity. The integration of flow chemistry presents a significant advancement for the safe and scalable production of these important heterocyclic scaffolds for applications in medicinal chemistry and drug development.

References

Evaluating the Antiproliferative Activity of Azetidine-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies used to evaluate the antiproliferative activity of azetidine-2-ones, also known as β-lactams. It includes detailed experimental protocols for key assays, a summary of quantitative data from recent studies, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Azetidin-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds often exert their antiproliferative effects by targeting crucial cellular processes such as tubulin polymerization, cell cycle progression, and apoptosis.[3][4][5] This document serves as a practical guide for researchers engaged in the discovery and development of novel azetidin-2-one-based anticancer agents.

Data Presentation: Antiproliferative Activity of Azetidine-2-one Derivatives

The following tables summarize the in vitro antiproliferative activity (IC50 values) of various azetidin-2-one derivatives against a range of cancer cell lines, as reported in recent literature.

Table 1: Antiproliferative Activity of 3-Fluoroazetidin-2-ones and Related Analogues

CompoundCell LineCancer TypeIC50 (µM)Reference
32 MCF-7Breast0.075[3][5]
Hs578TTriple-Negative Breast0.033[3][5]
Hs578Ts(i)8Invasive Breast0.065[3][5]
33 MCF-7Breast0.095[3][5]
MDA-MB-231Triple-Negative Breast0.620[3][5]
12l MCF-7Breast0.010[6]
HT-29Colon0.003[6]
28 MCF-7Breast0.007[7]
29 MCF-7Breast0.010[7]
CA-4 (Control)Hs578TTriple-Negative Breast0.008[3]
HT-29Colon3.814[6]

Table 2: Antiproliferative Activity of Other Azetidin-2-one Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
4 MCF-7Breast>100[1]
9 MCF-7Breast63.33[1]
17 MCF-7Breast28.66[1][8]
19w MCF-7Breast5.79[9][10]
MDA-MB-231Triple-Negative Breast6.86[9][10]
6 SiHaCervicalNot specified[4]
B16F10MelanomaNot specified[4]
9h MCF-7Breast0.010-0.033[11]
9q MCF-7Breast0.010-0.033[11]
9r MCF-7Breast0.010-0.033[11]
10p MCF-7Breast0.010-0.033[11]
10r MCF-7Breast0.010-0.033[11]
11h MCF-7Breast0.010-0.033[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of the antiproliferative activity of azetidin-2-ones.

Protocol 1: Synthesis of Azetidin-2-one Derivatives via Staudinger Reaction

The Staudinger reaction is a widely used method for the synthesis of β-lactams.[11]

Materials:

  • Substituted imines

  • Acyl chloride (e.g., 3,3-dimethylacryloyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the imine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of the acyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azetidin-2-one compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azetidin-2-one compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Note: The Sulforhodamine B (SRB) assay is an alternative method for determining cytotoxicity.[1][3]

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Azetidin-2-one compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the azetidin-2-one compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Azetidin-2-one compounds

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the azetidin-2-one compounds for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20 °C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at 37 °C for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 5: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin protein

  • GTP

  • Polymerization buffer

  • Azetidin-2-one compounds

  • Microplate reader capable of reading absorbance at 340 nm over time

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Add the azetidin-2-one compound or a control (e.g., colchicine) to the reaction mixture.

  • Incubate the plate at 37 °C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • An increase in absorbance indicates tubulin polymerization. Inhibitory compounds will suppress this increase.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of azetidin-2-one antiproliferative activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Azetidin-2-ones (e.g., Staudinger Reaction) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antiproliferative Antiproliferative Assays (MTT, SRB) characterization->antiproliferative docking Molecular Docking characterization->docking apoptosis Apoptosis Assay (Annexin V/PI) antiproliferative->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) antiproliferative->cell_cycle tubulin Tubulin Polymerization Assay antiproliferative->tubulin western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) apoptosis->western_blot cell_cycle->western_blot tubulin->western_blot tubulin_inhibition_pathway azetidinone Azetidin-2-one (e.g., Compound 33) tubulin α/β-Tubulin Dimers azetidinone->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization azetidinone->microtubule Inhibition tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis apoptosis_signaling_pathway azetidinone Azetidin-2-one (e.g., Compound 33) bcl2 Bcl-2 (Anti-apoptotic) azetidinone->bcl2 Downregulation survivin Survivin (Anti-apoptotic) azetidinone->survivin Downregulation bax Bax (Pro-apoptotic) azetidinone->bax Upregulation caspases Caspase Activation bcl2->caspases survivin->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for 2-(4-Ethylphenyl)azetidine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general principles of asymmetric synthesis using chiral auxiliaries, particularly those with structural similarities to 2-(4-Ethylphenyl)azetidine, such as other 2-arylazetidines. As of the latest literature review, specific experimental data and protocols for this compound as a chiral auxiliary are not extensively documented. Therefore, the following information should be considered a guide and may require optimization for specific applications.

Introduction

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereocontrolled formation of new stereocenters. Azetidine derivatives, particularly those bearing a stereogenic center at the C2 position, have emerged as a valuable class of chiral auxiliaries.[1][2] The rigid four-membered ring of the azetidine scaffold can provide a well-defined chiral environment, influencing the facial selectivity of reactions on an attached prochiral substrate. This compound, a readily accessible chiral building block, offers potential as a recoverable and effective chiral auxiliary for various asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.

Principle of Asymmetric Induction

The underlying principle of using this compound as a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate. The steric bulk of the 4-ethylphenyl group, in conjunction with the conformational rigidity of the azetidine ring, effectively shields one face of the reactive intermediate (e.g., an enolate), directing the approach of an incoming electrophile to the opposite, less hindered face. This facial bias leads to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse.

Potential Applications

Based on analogous systems, this compound is anticipated to be effective in the following key asymmetric transformations:

  • Asymmetric Alkylation of Carboxylic Acid Derivatives: Conversion of a carboxylic acid to an N-acylazetidine allows for the stereoselective α-alkylation of the corresponding enolate.

  • Asymmetric Aldol Reactions: The N-acylazetidine can be converted to its corresponding enolate, which can then react with aldehydes to produce chiral β-hydroxy carbonyl compounds.

  • Asymmetric Conjugate Additions: N-enoylazetidines can serve as Michael acceptors, with the chiral auxiliary directing the stereoselective addition of nucleophiles.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific substrates and reactions.

Protocol 1: Attachment of the Chiral Auxiliary (N-Acylation)

This protocol describes the formation of an N-acyl derivative from a carboxylic acid and this compound.

Materials:

  • (S)- or (R)-2-(4-Ethylphenyl)azetidine

  • Carboxylic acid (R-COOH)

  • Acyl chloride or anhydride derived from the carboxylic acid

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases, to form the acid chloride in situ.

  • In a separate flask, dissolve (S)- or (R)-2-(4-Ethylphenyl)azetidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-2-(4-ethylphenyl)azetidine.

Logical Workflow for Attaching the Chiral Auxiliary

Start Start CarboxylicAcid Carboxylic Acid (R-COOH) Start->CarboxylicAcid AmineSolution This compound + Triethylamine Start->AmineSolution AcidChlorideFormation Form Acid Chloride (Oxalyl Chloride, DMF) CarboxylicAcid->AcidChlorideFormation Acylation N-Acylation Reaction AcidChlorideFormation->Acylation AmineSolution->Acylation Workup Aqueous Workup & Extraction Acylation->Workup Purification Purification (Chromatography) Workup->Purification Product N-Acyl-2-(4-ethylphenyl)azetidine Purification->Product

Caption: Workflow for the attachment of the chiral auxiliary.

Protocol 2: Asymmetric Alkylation

This protocol outlines the stereoselective α-alkylation of the N-acyl-2-(4-ethylphenyl)azetidine.

Materials:

  • N-acyl-2-(4-ethylphenyl)azetidine

  • Lithium diisopropylamide (LDA) or other suitable strong base

  • Alkyl halide (R'-X)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions at low temperature

Procedure:

  • Dissolve the N-acyl-2-(4-ethylphenyl)azetidine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add freshly prepared or commercial LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

Signaling Pathway for Asymmetric Alkylation

Substrate N-Acylazetidine Enolate Lithium Enolate (Chiral Environment) Substrate->Enolate Deprotonation Base LDA Base->Enolate Alkylation Stereoselective Alkylation Enolate->Alkylation Electrophile Alkyl Halide (R'-X) Electrophile->Alkylation Electrophilic Attack Product α-Alkylated Product (High d.e.) Alkylation->Product

Caption: Stereoselective alkylation pathway.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid and recover the this compound.

Materials:

  • α-Alkylated N-acyl-2-(4-ethylphenyl)azetidine

  • Lithium hydroxide (LiOH) or other suitable hydrolyzing agent

  • Tetrahydrofuran (THF) and water

  • Acid (e.g., 1 M HCl) for workup

  • Base (e.g., 1 M NaOH) for workup

  • Standard glassware for hydrolysis

Procedure:

  • Dissolve the α-alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and extract with diethyl ether or ethyl acetate (3 x) to recover the this compound. The aqueous layer contains the lithium salt of the chiral carboxylic acid.

  • To recover the chiral auxiliary: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by distillation or chromatography if necessary.

  • To isolate the chiral carboxylic acid: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the carboxylic acid with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Data Presentation

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following tables present hypothetical data for the asymmetric alkylation using (S)-2-(4-Ethylphenyl)azetidine as the chiral auxiliary, based on expectations from similar systems.

Table 1: Asymmetric Alkylation of N-Propionyl-(S)-2-(4-ethylphenyl)azetidine

EntryElectrophile (R'-X)ProductYield (%)Diastereomeric Excess (d.e., %)
1Benzyl bromide2-Methyl-3-phenylpropanoic acid85>95
2Ethyl iodide2-Methylbutanoic acid90>90
3Allyl bromide2-Methylpent-4-enoic acid88>95
4Isopropyl iodide2,3-Dimethylbutanoic acid75>85

Table 2: Cleavage and Recovery of the Chiral Auxiliary

EntrySubstrate from Table 1Cleavage MethodCarboxylic Acid Yield (%)Auxiliary Recovery (%)
1Entry 1LiOH, THF/H₂O9295
2Entry 2LiOH, THF/H₂O9596
3Entry 3LiOH, THF/H₂O9394

Conclusion

This compound holds promise as a versatile and effective chiral auxiliary for asymmetric synthesis. The protocols and data presented here, while based on analogous systems, provide a strong starting point for researchers to explore its utility in generating a wide range of enantioenriched molecules. Further experimental validation is necessary to fully elucidate the scope and limitations of this chiral auxiliary.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic 2-(4-Ethylphenyl)azetidine. This method offers a highly selective and environmentally friendly alternative to traditional chemical resolution techniques for obtaining enantiomerically pure azetidine derivatives, which are valuable building blocks in pharmaceutical synthesis. The protocols focus on the use of Candida antarctica Lipase B (CALB), a versatile and robust biocatalyst well-suited for this transformation.

Introduction

The kinetic resolution of racemic compounds is a crucial technique in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This compound possesses a stereocenter that is critical for its biological activity. Enzymatic kinetic resolution, particularly using lipases, has emerged as a powerful tool due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods.[1][2] Candida antarctica Lipase B (CALB) is a widely used and highly effective biocatalyst for the resolution of a variety of chiral amines and alcohols.[1][2][3] This document outlines the principles and provides a detailed protocol for the CALB-catalyzed resolution of racemic this compound via enantioselective N-acylation.

Principle of the Method

The enzymatic kinetic resolution of racemic this compound relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. One enantiomer is preferentially acylated by the enzyme, leading to a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched opposite enantiomer. These two compounds can then be separated by standard chromatographic techniques. The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion.

Data Presentation

The following table summarizes typical results obtained in the enzymatic kinetic resolution of a structurally similar compound, 1-phenylethan-1-amine, using Candida antarctica Lipase B (CALB). This data is presented to illustrate the expected efficiency of the enzymatic resolution process for 2-aryl-substituted amines.

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Amine (e.e.s, %)Enantiomeric Excess of Amide (e.e.p, %)
rac-1-phenylethan-1-amineNovozym 435 (immobilized CALB)Ethyl acetateDiethyl ether7-60>45>95>95
rac-1-phenylethan-1-amineNovozym 435 (immobilized CALB)Isopropenyl acetate1,2-Dichloropropane~4~40->99

Data for 1-phenylethan-1-amine is provided as an illustrative example.

Experimental Protocols

Materials and Equipment
  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)

  • Reaction vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography system for purification (e.g., flash chromatography)

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Protocol for Enzymatic Resolution
  • Reaction Setup:

    • To a clean, dry reaction vial, add racemic this compound (1.0 mmol).

    • Add an anhydrous organic solvent (10 mL), such as MTBE.

    • Add the acyl donor. For ethyl acetate, a 3 to 5-fold molar excess is recommended. For activated acyl donors like vinyl acetate or isopropenyl acetate, a 1.1 to 1.5-fold molar excess is typically sufficient.

    • Add the immobilized CALB (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Reaction Execution:

    • Seal the vial and place it in an orbital shaker or on a magnetic stirrer.

    • Incubate the reaction at a controlled temperature, typically between 30°C and 50°C.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Reaction Monitoring and Work-up:

    • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine (e.e.s) and the formed amide (e.e.p).

    • Once the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved, stop the reaction.

    • Remove the immobilized enzyme by filtration. The enzyme can be washed with the reaction solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Separate the resulting N-acylated this compound from the unreacted enantiomer using flash column chromatography on silica gel.

Protocol for Chiral HPLC Analysis
  • Column: A chiral stationary phase (CSP) column suitable for the separation of chiral amines. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10) with 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Note: Method development and optimization will be necessary to achieve baseline separation of the enantiomers of this compound and its acylated derivative.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up and Purification cluster_analysis Analysis racemate Racemic this compound reaction_vial Reaction Incubation (30-50°C, Shaking) racemate->reaction_vial enzyme Immobilized CALB (Novozym 435) enzyme->reaction_vial acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_vial solvent Anhydrous Solvent (e.g., MTBE) solvent->reaction_vial monitoring Reaction Monitoring (Chiral HPLC) reaction_vial->monitoring filtration Enzyme Filtration (Recycle Enzyme) reaction_vial->filtration Reaction complete monitoring->reaction_vial Continue reaction evaporation Solvent Evaporation filtration->evaporation purification Flash Chromatography evaporation->purification enantioenriched_amine (S)-2-(4-Ethylphenyl)azetidine purification->enantioenriched_amine acylated_enantiomer (R)-N-acetyl-2-(4-Ethylphenyl)azetidine purification->acylated_enantiomer hplc_analysis Chiral HPLC Analysis (e.e. determination) enantioenriched_amine->hplc_analysis acylated_enantiomer->hplc_analysis

Caption: Experimental workflow for the enzymatic resolution of racemic this compound.

calb_mechanism cluster_enzyme CALB Active Site cluster_reaction_steps Catalytic Cycle catalytic_triad Catalytic Triad (Ser105, His224, Asp187) tetrahedral_intermediate1 First Tetrahedral Intermediate catalytic_triad->tetrahedral_intermediate1 Nucleophilic attack by Ser105 racemic_amine Racemic Amine ((R/S)-Azetidine) tetrahedral_intermediate2 Second Tetrahedral Intermediate ((R)-Azetidine) racemic_amine->tetrahedral_intermediate2 Nucleophilic attack (Preferentially (R)-enantiomer) unreacted_amine Unreacted Amine ((S)-Azetidine) racemic_amine->unreacted_amine Remains unreacted acyl_donor Acyl Donor acyl_donor->tetrahedral_intermediate1 acyl_enzyme Acyl-Enzyme Intermediate tetrahedral_intermediate1->acyl_enzyme alcohol_leaving_group Alcohol Byproduct tetrahedral_intermediate1->alcohol_leaving_group Collapse acyl_enzyme->tetrahedral_intermediate2 tetrahedral_intermediate2->catalytic_triad Regeneration acylated_amine Acylated Amine ((R)-Amide) tetrahedral_intermediate2->acylated_amine Release

Caption: Catalytic mechanism of CALB-mediated N-acylation for kinetic resolution.

References

Application Notes and Protocols for N-alkylation of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common and effective techniques for the N-alkylation of 2-(4-Ethylphenyl)azetidine, a valuable scaffold in medicinal chemistry. The described methods are reductive amination, microwave-assisted N-alkylation with alkyl halides, and Buchwald-Hartwig N-arylation.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The nitrogen atom of the azetidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). The following protocols offer reliable methods for the N-alkylation and N-arylation of this compound, a representative 2-aryl-substituted azetidine.

Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. The reaction proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it is less likely to reduce the starting carbonyl compound.[1][2][3][4][5]

Quantitative Data Summary
EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (DCE)492[1][5]
24-MethoxybenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (DCE)595[1][5]
3CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane (DCE)688[1][5]
4AcetoneNaBH(OAc)₃Tetrahydrofuran (THF)885[1][5]
5BenzaldehydeNaBH₄ (stepwise)Methanol289[4]
Experimental Protocol: N-Benzylation via Reductive Amination

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the azetidine in anhydrous 1,2-dichloroethane (10 mL).

  • Add benzaldehyde (1.1 mmol, 1.1 eq) to the solution and stir for 20 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-(4-ethylphenyl)azetidine.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Azetidine This compound Mix Mix & Stir (20 min) Azetidine->Mix Aldehyde Aldehyde/Ketone Aldehyde->Mix Solvent Anhydrous DCE Solvent->Mix Add_Reducing_Agent Add NaBH(OAc)₃ Mix->Add_Reducing_Agent Stir_RT Stir at RT (4-6 h) Add_Reducing_Agent->Stir_RT Quench Quench (aq. NaHCO₃) Stir_RT->Quench Extract Extract (DCM) Quench->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkyl-2-(4-ethylphenyl)azetidine Purify->Product

Caption: Workflow for the reductive amination of this compound.

Microwave-Assisted N-Alkylation with Alkyl Halides

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. For the N-alkylation of secondary amines with alkyl halides, microwave irradiation can significantly reduce reaction times from hours to minutes.[6][7] This method is particularly advantageous for high-throughput synthesis in drug discovery.

Quantitative Data Summary
EntryAlkyl HalideBaseSolventTime (min)Yield (%)Reference
1Benzyl bromideK₂CO₃DMF585[7]
2Ethyl bromoacetateCs₂CO₃NMP391[1]
3Allyl bromideK₂CO₃DMF488[7]
44-Nitrobenzyl bromideK₂CO₃DMF590[7]
5Benzyl chlorideNaOHWater2582[8]
Experimental Protocol: Microwave-Assisted N-Benzylation

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave vial

  • Microwave synthesizer

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a microwave vial, add this compound (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), and N,N-dimethylformamide (3 mL).

  • Add benzyl bromide (1.2 mmol, 1.2 eq) to the suspension.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification Azetidine This compound Mix Combine in MW Vial Azetidine->Mix Alkyl_Halide Alkyl Halide Alkyl_Halide->Mix Base Base (K₂CO₃) Base->Mix Solvent Solvent (DMF) Solvent->Mix Irradiate Microwave Irradiation (120 °C, 10 min) Mix->Irradiate Dilute Dilute (EtOAc/Water) Irradiate->Dilute Extract Extract (EtOAc) Dilute->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkyl-2-(4-ethylphenyl)azetidine Purify->Product

Caption: Workflow for the microwave-assisted N-alkylation of this compound.

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[8][9][10][11][12] This method offers a broad substrate scope and functional group tolerance, making it highly valuable for the synthesis of complex molecules.

Quantitative Data Summary (Representative for Cyclic Amines)
EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePd₂(dba)₃XPhosNaOtBuToluene10095[10]
24-BromoanisolePd(OAc)₂RuPhosK₃PO₄t-BuOH11092[11]
31-Chloro-4-nitrobenzenePd₂(dba)₃JohnPhosK₂CO₃Dioxane10088[9]
42-BromopyridinePd(OAc)₂SPhosCs₂CO₃Toluene11090[11]
54-IodobenzonitrilePd₂(dba)₃XantphosK₃PO₄Dioxane10093[9]
Experimental Protocol: N-Arylation with 4-Chlorotoluene

Materials:

  • This compound

  • 4-Chlorotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon atmosphere setup (glovebox recommended)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) to a Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 eq) to the tube.

  • Add this compound (1.0 mmol, 1.0 eq) and 4-chlorotoluene (1.2 mmol, 1.2 eq).

  • Add anhydrous toluene (5 mL) to the Schlenk tube, seal it, and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-2-(4-ethylphenyl)azetidine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Pd₂(dba)₃ Combine Combine Reagents in Schlenk Tube Catalyst->Combine Ligand Ligand (XPhos) Ligand->Combine Base Base (NaOtBu) Base->Combine Azetidine This compound Azetidine->Combine Aryl_Halide Aryl Halide Aryl_Halide->Combine Add_Solvent Add Toluene Combine->Add_Solvent Heat Heat (100 °C, 12-24 h) Add_Solvent->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite® Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Aryl-2-(4-ethylphenyl)azetidine Purify->Product

Caption: Workflow for the Buchwald-Hartwig N-arylation of this compound.

References

Application Notes and Protocols: Employing 2-Arylazetidines as Versatile Building Blocks for Alkaloid Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylazetidines are strained four-membered heterocyclic compounds that have emerged as valuable building blocks in synthetic and medicinal chemistry. Their inherent ring strain makes them susceptible to various ring-opening and ring-expansion reactions, providing access to a diverse range of more complex nitrogen-containing architectures. This reactivity profile makes them particularly attractive synthons for the construction of alkaloid scaffolds, which are a cornerstone of natural product chemistry and drug discovery. This document provides detailed application notes and protocols for the utilization of 2-arylazetidines in the synthesis of functionalized pyrrolidines, a common core structure in numerous alkaloids. The methodologies presented herein focus on the diastereoselective ring expansion of 2-arylazetidines via the formation and rearrangement of azetidinium ylides.

Key Synthetic Strategy: Ring Expansion of 2-Arylazetidines to Functionalized Pyrrolidines

A powerful strategy for elaborating the 2-arylazetidine core into a more complex alkaloid scaffold is through a[1][2]-Stevens rearrangement of an intermediate azetidinium ylide. This process involves the quaternization of the azetidine nitrogen, followed by deprotonation at the adjacent carbon to form an ylide, which then undergoes a concerted rearrangement to yield a ring-expanded pyrrolidine. The aryl substituent at the 2-position can influence the stereochemical outcome of these transformations.

Experimental Workflow for Ring Expansion

The overall experimental workflow for the ring expansion of a 2-arylazetidine to a substituted pyrrolidine is depicted below. This process typically involves the synthesis of the starting 2-arylazetidine, its N-alkylation to form an azetidinium salt, and subsequent base-induced rearrangement.

G cluster_0 Step 1: Synthesis of 2-Arylazetidine cluster_1 Step 2: Formation of Azetidinium Salt cluster_2 Step 3: Ring Expansion start Aryl Aldehyde + Amine step1 Formation of Imine start->step1 step2 [2+2] Cycloaddition step1->step2 azetidine 2-Arylazetidine step2->azetidine azetidine2 2-Arylazetidine alkylation N-Alkylation with R-X azetidine2->alkylation salt Azetidinium Salt alkylation->salt salt2 Azetidinium Salt base Base Treatment (e.g., KHMDS) salt2->base ylide Azetidinium Ylide Intermediate base->ylide rearrangement [1,2]-Stevens Rearrangement ylide->rearrangement pyrrolidine Functionalized Pyrrolidine rearrangement->pyrrolidine

Caption: Experimental workflow for the synthesis of functionalized pyrrolidines from 2-arylazetidines.

Quantitative Data Presentation

The diastereoselectivity and yield of the ring expansion are highly dependent on the nature of the substituents on the azetidine ring and the reaction conditions. The following table summarizes representative data for the Stevens rearrangement of N-benzyl-2-phenylazetidinium ylides.

EntrySubstrate (Azetidinium Salt)BaseProduct (Pyrrolidine)Yield (%)Diastereomeric Ratio (d.r.)
1N-benzyl-N-methyl-2-phenylazetidinium iodideKHMDS1-benzyl-2-methyl-5-phenylpyrrolidine7560:40
2N-benzyl-N-allyl-2-phenylazetidinium bromideKHMDS1-benzyl-2-allyl-5-phenylpyrrolidine8275:25
3N,N-dibenzyl-2-phenylazetidinium bromideKHMDS1,2-dibenzyl-5-phenylpyrrolidine8580:20

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-phenylazetidine

This protocol describes a general procedure for the synthesis of the starting 2-arylazetidine.

Materials:

  • Benzaldehyde

  • Benzylamine

  • Styrene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in dichloromethane (0.5 M), add benzylamine (1.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 2 hours to form the corresponding imine.

  • Cool the reaction mixture to 0 °C and add styrene (1.2 eq) followed by the dropwise addition of trifluoroacetic acid (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-2-phenylazetidine.

Protocol 2: Diastereoselective Ring Expansion to a Functionalized Pyrrolidine

This protocol details the key ring-expansion step via a Stevens rearrangement.

Materials:

  • N-Benzyl-2-phenylazetidine

  • Benzyl bromide

  • Acetonitrile

  • Potassium hexamethyldisilazide (KHMDS) (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Azetidinium Salt:

    • Dissolve N-benzyl-2-phenylazetidine (1.0 eq) in acetonitrile (0.2 M).

    • Add benzyl bromide (1.2 eq) and stir the mixture at 60 °C for 12 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude N,N-dibenzyl-2-phenylazetidinium bromide, which can be used in the next step without further purification.

  • Stevens Rearrangement:

    • Dissolve the crude azetidinium salt in anhydrous tetrahydrofuran (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add potassium hexamethyldisilazide (1.2 eq) dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-dibenzyl-5-phenylpyrrolidine as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Logical Relationships in the Stevens Rearrangement

The stereochemical outcome of the Stevens rearrangement is governed by the relative orientation of the substituents on the azetidinium ylide intermediate. The formation of the thermodynamically more stable ylide generally leads to the major diastereomer of the pyrrolidine product.

G cluster_0 Ylide Formation and Equilibration cluster_1 [1,2]-Stevens Rearrangement Ylide_A Ylide A (less stable) Ylide_B Ylide B (more stable) Ylide_A->Ylide_B Equilibration Product_A Pyrrolidine (minor diastereomer) Ylide_A->Product_A Rearrangement Product_B Pyrrolidine (major diastereomer) Ylide_B->Product_B Rearrangement

Caption: Stereochemical outcome of the Stevens rearrangement.

Conclusion

2-Arylazetidines serve as valuable and versatile starting materials for the construction of more complex nitrogen-containing heterocycles. The ring expansion of 2-arylazetidines via the Stevens rearrangement provides a reliable method for the diastereoselective synthesis of functionalized pyrrolidines, which are key structural motifs in a wide array of alkaloids. The protocols and data presented herein offer a practical guide for researchers in organic synthesis and drug discovery to employ this powerful synthetic strategy in their own research endeavors. Further exploration of the substrate scope and reaction conditions can lead to the development of novel synthetic routes to a variety of alkaloid natural products and their analogues.

References

Application of Azetidines in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocyclic compounds, have emerged as valuable building blocks in polymer chemistry. Their inherent ring strain allows for efficient ring-opening polymerization (ROP), leading to the synthesis of a variety of polyamines with tunable properties. These polymers, particularly poly(trimethylenimine) (PTMI) and its derivatives, are finding applications in diverse fields such as CO2 capture, antibacterial coatings, and non-viral gene transfection.[1] This document provides detailed application notes and protocols for the two primary methods of azetidine polymerization: Cationic Ring-Opening Polymerization (CROP) and Anionic Ring-Opening Polymerization (AROP).

Cationic Ring-Opening Polymerization (CROP) of Azetidines

CROP of unsubstituted or N-alkylated azetidines is a common method for producing poly(azetidine)s. This process is typically initiated by cationic species, such as protons from strong acids, and proceeds through a chain-growth mechanism involving a propagating azetidinium ion. A key characteristic of the CROP of unsubstituted azetidine is the formation of hyperbranched polymers.[2] This is due to the secondary amine in the growing polymer chain acting as a nucleophile, leading to branching.

Applications:
  • CO2 Capture: Branched poly(propylenimine) (PPI), synthesized via CROP of azetidine, can be impregnated into porous supports like silica to create effective adsorbents for CO2.

  • Coatings and Adhesives: The presence of primary, secondary, and tertiary amines in the polymer backbone provides multiple functionalities for crosslinking and adhesion.

Data Presentation: CROP of Azetidine
MonomerInitiatorSolventTemperature (°C)Time (h)Polymer ArchitectureMn (kDa)PDIReference
AzetidineHClO₄Methanol708Hyperbranched--[2]
N-tert-butylaziridine(C₂H₅)₃O⁺BF₄⁻CH₂Cl₂--LinearVaries with [M]/[I]-[3]

Note: Quantitative data for Mn and PDI for the CROP of unsubstituted azetidine is not consistently reported in the literature due to the complex, hyperbranched nature of the resulting polymer.

Experimental Protocol: CROP of Azetidine to form Hyperbranched Poly(propylenimine)

Materials:

  • Azetidine

  • Perchloric acid (HClO₄)

  • Methanol (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Under an inert atmosphere, add anhydrous methanol to a round-bottom flask equipped with a magnetic stir bar.

  • Add the desired amount of azetidine monomer to the solvent and stir to dissolve.

  • Slowly add the calculated amount of perchloric acid initiator to the solution. The monomer-to-initiator ratio will influence the final polymer properties.

  • Heat the reaction mixture to 70°C under reflux with continuous stirring.

  • Allow the polymerization to proceed for 8 hours. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • After the desired time, cool the reaction mixture to room temperature.

  • The polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Signaling Pathways and Experimental Workflows

CROP_Mechanism Monomer Azetidine ProtonatedMonomer Azetidinium Ion Monomer->ProtonatedMonomer Initiator H⁺ Initiator->Monomer Initiation Dimer Dimer ProtonatedMonomer->Dimer Propagation Polymer Hyperbranched Poly(propylenimine) Dimer->Polymer Propagation & Branching

Caption: Cationic Ring-Opening Polymerization (CROP) of Azetidine.

Anionic Ring-Opening Polymerization (AROP) of N-Sulfonylazetidines

To achieve controlled polymerization and produce linear poly(azetidine)s, anionic ring-opening polymerization (AROP) of N-sulfonyl activated azetidines is employed. The electron-withdrawing sulfonyl group activates the azetidine ring towards nucleophilic attack and stabilizes the propagating anionic species, preventing side reactions and leading to polymers with well-defined molecular weights and low polydispersity indices (PDI).[4] The resulting poly(N-sulfonylazetidine)s can be subsequently deprotected to yield linear poly(trimethylenimine) (LPTMI).

Applications:
  • Biomedical Applications: Linear polyamines are investigated for gene delivery and as antimicrobial agents due to their cationic nature upon protonation.

  • Advanced Materials: The well-defined architecture of polymers from AROP allows for the creation of block copolymers and other complex macromolecular structures.

Data Presentation: AROP of N-Alkylsulfonylazetidines
MonomerInitiatorSolventTemperature (°C)Mn (kDa)PDI (Đ)Reference
N-(methanesulfonyl)azetidine (MsAzet)nBuN(K)TsDMF180--[5][6]
N-(ethanesulfonyl)azetidine (EsAzet)nBuN(K)TsDMF1209.821.09[5][6]
N-(2-propanesulfonyl)azetidine (iPsAzet)nBuN(K)TsDMF120--[5][6]
N-(tert-butylsulfonyl)azetidine (tBsAzet)nBuN(K)TsDMF120--[5][6]

Note: The polymerization of tBsAzet proceeds to low conversion due to precipitation.[5][6]

Experimental Protocol: AROP of N-(ethanesulfonyl)azetidine (EsAzet)

Materials:

  • N-(ethanesulfonyl)azetidine (EsAzet) monomer

  • N-butyl-p-toluenesulfonamide (nBuN(H)Ts)

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk line and glassware

  • Magnetic stirrer and heating block

Procedure:

  • Initiator Preparation:

    • In a glovebox or under an inert atmosphere using Schlenk techniques, prepare a stock solution of the initiator, n-butyl(potassio)toluenesulfonamide (nBuN(K)Ts), by reacting equimolar amounts of N-butyl-p-toluenesulfonamide and KHMDS in anhydrous DMF.

    • Stir the solution at room temperature for 1 hour to ensure complete formation of the initiator.

  • Polymerization:

    • In a separate Schlenk flask, dissolve the desired amount of EsAzet monomer in anhydrous DMF.

    • Heat the monomer solution to the desired reaction temperature (e.g., 120°C).

    • Using a syringe, transfer the calculated amount of the initiator stock solution to the monomer solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

    • Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy or size exclusion chromatography (SEC).

  • Termination and Isolation:

    • Terminate the polymerization by adding a proton source, such as methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., water or methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Signaling Pathways and Experimental Workflows

AROP_Workflow cluster_Initiator Initiator Preparation cluster_Polymerization Polymerization cluster_Isolation Termination & Isolation nBuNHTs nBuN(H)Ts Initiator nBuN(K)Ts nBuNHTs->Initiator KHMDS KHMDS KHMDS->Initiator Polymerization Polymerization (120 °C) Initiator->Polymerization Monomer EsAzet in DMF Monomer->Polymerization Polymer Living Polymer Polymerization->Polymer Termination Termination (Methanol) Polymer->Termination Precipitation Precipitation Termination->Precipitation FinalPolymer p(EsAzet) Precipitation->FinalPolymer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Ethylphenyl)azetidine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method for the synthesis of this compound, particularly as an N-sulfonylated derivative, is a three-step process:

  • Imino-aldol reaction: An N-sulfonyl imine of 4-ethylbenzaldehyde reacts with an ester enolate to form a β-amino ester.

  • Reduction: The ester group of the β-amino ester is reduced, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield a γ-amino alcohol.

  • Cyclization: The γ-amino alcohol undergoes intramolecular cyclization to form the azetidine ring. This is often mediated by reagents like tosyl chloride (TsCl) and a strong base such as potassium hydroxide (KOH).

This route provides good yields and stereoselectivity for a variety of 2-arylazetidines.

Q2: I am getting a low yield in the first step (imino-aldol reaction). What are the possible causes and solutions?

Low yields in the imino-aldol reaction can stem from several factors. The reaction involves the formation of a lithium enolate, which then reacts with an imine. Here are some common issues and troubleshooting tips:

  • Incomplete enolate formation: The formation of the lithium enolate of the ester (e.g., tert-butyl acetate) requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Ensure that the LDA is freshly prepared or properly stored, as its quality is crucial. The reaction should be carried out at a low temperature, typically -78 °C, to ensure the stability of the enolate.

  • Moisture in the reaction: Lithium enolates are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (like THF) should be used. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

  • Side reactions of the imine: The N-sulfonyl imine of 4-ethylbenzaldehyde can be prone to hydrolysis or self-condensation if not handled correctly. Ensure the imine is pure and added to the reaction mixture at the appropriate time and temperature.

  • Reaction temperature: While enolate formation is done at low temperatures, the subsequent reaction with the imine may require careful temperature control. Allowing the reaction to slowly warm up to room temperature might be necessary for completion, but this should be optimized to minimize side reactions.

Q3: The reduction of the β-amino ester with LiAlH₄ is not proceeding to completion or is giving side products. How can I improve this step?

The reduction of the ester to an alcohol using LiAlH₄ is a powerful transformation, but it can present challenges:

  • Reactivity of LiAlH₄: LiAlH₄ is a very strong reducing agent and reacts violently with protic solvents like water and alcohols.[1] The reaction must be carried out in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Incomplete reduction: If the reduction is incomplete, it could be due to insufficient LiAlH₄. Typically, an excess of the reducing agent is used. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up procedure: The quenching of the reaction is critical. A careful, dropwise addition of water, followed by an aqueous base (like NaOH solution), and then more water (Fieser work-up) is a standard procedure to safely quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off. An improper work-up can lead to the loss of the product.

  • Over-reduction or side reactions: While LiAlH₄ is generally effective for reducing esters, other functional groups in the molecule could also be reduced.[2] However, in the case of the N-sulfonyl-β-amino ester, the primary competing reaction would be with any residual starting materials or impurities.

Q4: My final cyclization step to form the azetidine ring has a low yield. What are the key parameters to control?

The TsCl/KOH mediated cyclization of the γ-amino alcohol is a crucial step for forming the four-membered azetidine ring. Low yields can often be attributed to the following:

  • Activation of the hydroxyl group: The primary alcohol of the γ-amino alcohol needs to be converted into a good leaving group, which is achieved by reaction with TsCl to form a tosylate in situ. Ensure that the TsCl is of good quality and used in a slight excess.

  • Base strength and concentration: A strong base like KOH is required to deprotonate the sulfonamide nitrogen, which then acts as the nucleophile for the intramolecular cyclization. The use of powdered KOH can increase the surface area and reaction rate. The concentration of the base is also important.

  • Solvent and Temperature: The reaction is typically performed in a solvent like THF under reflux conditions. The choice of solvent can influence the reaction rate and the solubility of the reagents.

  • Competing elimination reactions: Instead of intramolecular substitution, β-elimination can be a competing side reaction, especially if the stereochemistry is not favorable or if the reaction conditions are too harsh.

Q5: I am having difficulty purifying the final 2-(4-Ethylphenyl)-N-sulfonylazetidine product. What purification methods are recommended?

Purification of N-sulfonylazetidines can sometimes be challenging due to their polarity and potential for degradation on certain stationary phases.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

  • Avoiding problematic reagents: Some synthetic routes, like the Mitsunobu reaction for cyclization, can introduce byproducts that are difficult to remove (e.g., triphenylphosphine oxide). The TsCl/KOH method is often preferred to avoid such purification issues.

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-β-amino ester via Imino-Aldol Reaction
  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF under an argon atmosphere at 0 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at 0 °C for 20 minutes to generate LDA.

  • Cool the solution to -78 °C and slowly add tert-butyl acetate (1.0 eq).

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of the N-tosyl imine of 4-ethylbenzaldehyde (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reduction of N-Tosyl-β-amino ester to γ-Amino Alcohol
  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, slowly add a solution of the N-tosyl-β-amino ester (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the precipitate through a pad of Celite and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude γ-amino alcohol, which can often be used in the next step without further purification.

Protocol 3: Cyclization of γ-Amino Alcohol to 2-(4-Ethylphenyl)-N-tosylazetidine
  • To a suspension of powdered KOH (3.0 eq) in dry THF under an argon atmosphere, add a solution of the γ-amino alcohol (1.0 eq) in dry THF.

  • To this mixture, add TsCl (1.2 eq) in one portion.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final 2-(4-Ethylphenyl)-N-tosylazetidine.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields for the Synthesis of 2-Aryl-N-sulfonylazetidines

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Imino-aldol Reaction LDA, tert-butyl acetate, N-tosyl imineTHF-78 to RT12-1685-95
Reduction LiAlH₄THF0 to RT1-290-98
Cyclization TsCl, KOHTHFReflux2-480-95

Note: Yields are based on analogous 2-arylazetidine syntheses and may vary for the 2-(4-ethylphenyl) derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Imine N-Tosyl Imine 4-Ethylbenzaldehyde->Imine Tosylamide Tosylamide Tosylamide->Imine tert-Butyl acetate tert-Butyl acetate Step1 Step 1: Imino-aldol Reaction (LDA, THF, -78°C to RT) tert-Butyl acetate->Step1 BetaAminoEster N-Tosyl-β-amino ester Step1->BetaAminoEster Step2 Step 2: Reduction (LiAlH4, THF, 0°C to RT) GammaAminoAlcohol γ-Amino Alcohol Step2->GammaAminoAlcohol Step3 Step 3: Cyclization (TsCl, KOH, THF, Reflux) FinalProduct 2-(4-Ethylphenyl)-N-tosylazetidine Step3->FinalProduct Imine->Step1 BetaAminoEster->Step2 GammaAminoAlcohol->Step3

Caption: Synthetic workflow for 2-(4-Ethylphenyl)-N-tosylazetidine.

Troubleshooting Guide

troubleshooting_guide Start Low Overall Yield CheckStep1 Low Yield in Imino-aldol Reaction? Start->CheckStep1 TroubleshootStep1 Troubleshoot Step 1: - Check LDA quality - Ensure anhydrous conditions - Purify imine - Optimize temperature CheckStep1->TroubleshootStep1 Yes CheckStep2 Low Yield in Reduction? CheckStep1->CheckStep2 No Success Yield Improved TroubleshootStep1->Success TroubleshootStep2 Troubleshoot Step 2: - Use excess LiAlH4 - Ensure anhydrous conditions - Optimize work-up procedure CheckStep2->TroubleshootStep2 Yes CheckStep3 Low Yield in Cyclization? CheckStep2->CheckStep3 No TroubleshootStep2->Success TroubleshootStep3 Troubleshoot Step 3: - Check TsCl quality - Use powdered KOH - Ensure reflux temperature is reached CheckStep3->TroubleshootStep3 Yes PurificationIssues Difficulty in Purification? CheckStep3->PurificationIssues No TroubleshootStep3->Success TroubleshootPurification Troubleshoot Purification: - Optimize chromatography gradient - Attempt recrystallization - Avoid problematic reagents (e.g., Mitsunobu) PurificationIssues->TroubleshootPurification Yes Failure Consult Further Literature PurificationIssues->Failure No TroubleshootPurification->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-substituted azetidines.

Troubleshooting and FAQs

Q1: My 2-substituted azetidine is co-eluting with nonpolar byproducts during silica gel chromatography. What can I do?

A1: Co-elution with nonpolar byproducts is a common challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Decrease the polarity of the eluent: Start with a less polar solvent system and gradually increase the polarity. This can help to retain your more polar azetidine on the column longer, allowing the nonpolar impurities to elute first.

    • Try a different solvent system: If a hexane/ethyl acetate system is failing, consider alternatives like dichloromethane/methanol or toluene/acetone. The different solvent selectivities can alter the elution profile.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): For basic azetidines, basic or neutral alumina can sometimes provide better separation than silica gel and prevent streaking.

    • Reverse-phase chromatography (C18): If the azetidine has sufficient hydrophobic character, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.

  • Employ a different purification technique:

    • Acid-base extraction: If your azetidine has a basic nitrogen, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated azetidine will move to the aqueous layer, leaving nonpolar impurities in the organic layer. You can then basify the aqueous layer and extract your purified azetidine back into an organic solvent.

    • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be a viable purification method.[1]

Q2: I am observing significant loss of my 2-substituted azetidine during chromatographic purification. What are the potential causes and solutions?

A2: Significant material loss during chromatography can be frustrating. Here are some potential reasons and how to address them:[2]

  • Irreversible Adsorption to Silica Gel: Azetidines, being basic, can sometimes bind irreversibly to the acidic silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This will cap the acidic silanol groups and reduce irreversible binding. Alternatively, using a different stationary phase like alumina can be beneficial.

  • Compound Instability: The strained azetidine ring can be susceptible to ring-opening, especially under acidic conditions (like on silica gel) or if the molecule is otherwise sensitive.

    • Solution: Ensure your purification is performed promptly after synthesis. Use deactivated stationary phases and consider running the chromatography at a lower temperature if stability is a major concern.

  • Streaking on the Column: Poor peak shape (streaking) can lead to impure fractions and apparent loss of yield.

    • Solution: Adding a small amount of a competing base like triethylamine to the eluent can improve peak shape for basic compounds. Ensure the crude sample is fully dissolved in a minimal amount of solvent before loading onto the column.

Q3: My purification yield is low due to the formation of side products. How can I minimize these?

A3: Low yields are often traced back to the reaction conditions rather than the purification itself. For instance, in some dehydration reactions to form azetidine nitriles, undesired substitution at a benzylic carbon with trifluoroacetate anion has been observed to lower yields.[3]

  • Re-evaluate Reaction Conditions: Carefully review the reaction stoichiometry, temperature, and reaction time. Side reactions can sometimes be minimized by adjusting these parameters.

  • Protecting Groups: Consider if a protecting group on the azetidine nitrogen or other functional groups could prevent side reactions.

  • Work-up Procedure: Ensure the work-up procedure is not contributing to product degradation. For example, some compounds may be sensitive to aqueous acid or base washes.

Data on Purification of 2-Substituted Azetidines

The following table summarizes various purification methods and their outcomes for different 2-substituted azetidines as reported in the literature.

Compound ClassPurification MethodEluent/Solvent SystemYield (%)Reference
(S)-1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carboxamideSilica Gel ChromatographyCH₂Cl₂/MeOH = 40/1 to 20/199%[3]
(R)-1-((S)-1′-Phenylethyl)azetidine-2-carboxamideSilica Gel ChromatographyCH₂Cl₂/MeOH = 20/1 to 10/160%[3]
(R)-1-((S)-1′-Phenylethyl)azetidine-2-carbonitrileSilica Gel Chromatographyn-hexane/EtOAc = 5/1 to 4/194%[3]
(S)-1-((S)-1′-(4′′-Methoxyphenyl)ethyl)azetidine-2-carbonitrileSilica Gel ChromatographyCH₂Cl₂/EtOAc = 100/1 to 50/180%[3]
tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylateFlash Chromatographyn-hexane/ethyl acetate = 4:164%[1]
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylateFlash Chromatographyn-hexane/ethyl acetate = 4:161%[1]
N-Boc-3-(2-methoxy-2-oxoethylidene)azetidineDistillation in vacuoN/A72%[1]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Chromatography

This protocol is a general guideline and may need to be optimized for your specific 2-substituted azetidine.

  • Sample Preparation:

    • After the reaction is complete, quench the reaction as appropriate (e.g., with the addition of water).[1]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.[1]

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[1]

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the chromatography eluent or a stronger solvent that is then diluted).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, nonpolar solvent system.

    • Gradually increase the polarity of the eluent as needed to elute your compound.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-substituted azetidine.

Diagrams

Purification_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup dry Drying & Concentration workup->dry chromatography Column Chromatography dry->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Purified 2-Substituted Azetidine evaporate->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: General workflow for the purification of 2-substituted azetidines.

Purification_Decision_Tree start Crude 2-Substituted Azetidine is_volatile Is the compound volatile & thermally stable? start->is_volatile is_basic Is the azetidine sufficiently basic? is_volatile->is_basic No distillation Distillation is_volatile->distillation Yes acid_base Acid-Base Extraction is_basic->acid_base Yes chromatography Column Chromatography (Silica/Alumina) is_basic->chromatography No

References

Technical Support Center: Optimization of Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the synthesis of azetidines.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during azetidine synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in azetidine synthesis are a common problem, often stemming from the inherent ring strain of the four-membered ring, which makes its formation challenging.[1][2] Key areas to investigate include:

  • Reaction Concentration: Ensure that the reaction is not too dilute, as intramolecular cyclizations often benefit from higher concentrations to favor the desired ring-closing over intermolecular side reactions.

  • Reagent Purity: Verify the purity of starting materials, reagents, and solvents. Impurities can quench catalysts or participate in side reactions.

  • Reaction Temperature: The optimal temperature is critical. Some cyclizations require elevated temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent decomposition or side reactions. For instance, in tantalum-catalyzed hydroaminoalkylation for azetidine synthesis, cyclization is performed at 130 °C.[3]

  • Catalyst Activity: If using a catalyst, ensure it is active. For metal-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve the efficiency of reactions like the Buchwald-Hartwig amination.[4]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR. If the reaction stalls, it could indicate catalyst deactivation or an equilibrium issue.

  • Product Instability: Azetidines can be prone to ring-opening, especially under acidic or harsh conditions.[1][5] Ensure your work-up and purification conditions are mild. Protonation of the azetidine ring can lead to degradation.[5]

Q2: I am observing significant formation of side products, such as pyrrolidines or aziridines. How can I improve selectivity for the azetidine ring?

A2: The formation of 5-membered (pyrrolidine) or 3-membered (aziridine) rings is a frequent competing pathway.

  • For 4-exo-tet Cyclizations: The regioselectivity between 4-exo-tet (forming azetidine) and 5-endo-tet (forming pyrrolidine) cyclization can be influenced by the choice of catalyst and solvent. In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, solvent choice was critical. Dichloroethane (DCE) favored azetidine formation, while benzene resulted in lower selectivity.[6]

  • Leaving Group: The nature of the leaving group in intramolecular Sₙ2 reactions is important. Good leaving groups like tosylates, mesylates, or halides are commonly used.[6]

  • Stereochemistry: The stereochemistry of the starting material can dictate the favored cyclization pathway. For example, in the aminolysis of 3,4-epoxy amines, cis-isomers are used to afford azetidines.[6]

  • Kinetic vs. Thermodynamic Control: In some cases, aziridines are the kinetic product and can rearrange to the more thermodynamically stable azetidine.[1] Adjusting reaction time and temperature may favor the desired azetidine product.

Q3: The purification of my final azetidine compound is challenging. What are some effective strategies?

A3: Purification can be complicated by the polarity and basicity of the azetidine nitrogen.

  • Chromatography: Use column chromatography with a suitable stationary phase (silica gel is common). A gradient elution system, often starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.[7] For very polar compounds, adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to the eluent can prevent peak tailing and improve separation.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: Utilize the basicity of the azetidine nitrogen. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to protonate the azetidine and pull it into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH or NaHCO₃) and extraction of the pure azetidine back into an organic solvent. Be cautious, as some azetidines are unstable in acidic conditions.[5]

Q4: For an aza-Michael addition to synthesize a substituted azetidine, what reaction conditions should I optimize?

A4: The aza-Michael addition is a powerful tool for forming substituted azetidines. Key optimization parameters include:

  • Base/Catalyst: The choice and amount of base or catalyst are critical. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a common and effective catalyst.[8] In some cases, inorganic bases like K₂CO₃ can also be used.[8] The reaction may not proceed in the absence of a catalyst.[8]

  • Solvent: The solvent can significantly impact reaction rate and yield. Acetonitrile (MeCN) is often a good choice, but other solvents like 1,4-dioxane have also been shown to be effective.[8]

  • Temperature: These reactions are often run at elevated temperatures, such as 60-65 °C, to ensure a reasonable reaction rate.[8]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amine[6]
EntryAcid (mol%)SolventTemperatureTime (h)Yield of 2aa (%)
1La(OTf)₃ (15)DCEReflux2.581
2La(OTf)₃ (15)BenzeneReflux2.565

Reaction performed on model substrate 1aa to form azetidine 2aa. DCE = 1,2-dichloroethane.

Table 2: Optimization of Aza-Michael Addition of 1,2,4-Triazole to Methyl (N-Boc-azetidin-3-ylidene)acetate (3)[8]
EntryBase/SaltSolventTemperature (°C)Time (h)Yield of 4q (%)
1DBUMeCN651646
2NoneMeCN65160
3LiFMeCN65160
4LiClMeCN65160
5K₂CO₃MeCN651635
6DBU1,4-Dioxane651660
7DBUMeCN651665

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, MeCN = Acetonitrile.

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Regioselective Aminolysis of a cis-3,4-Epoxy Amine[6]
  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.5 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (15 mol%).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2.5 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the corresponding azetidine.

Protocol 2: DBU-Catalyzed Aza-Michael Addition for Azetidine Synthesis[8]
  • To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile (MeCN), add the desired NH-heterocycle (e.g., 1,2,4-triazole) (1.0 eq).

  • Add DBU (1.0 eq) to the mixture.

  • Heat the reaction mixture to 65 °C.

  • Stir the reaction for the required time (e.g., 4-16 hours), monitoring by LC-MS or TLC for the full conversion of starting materials.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target 3-substituted azetidine.

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Azetidine Synthesis

G cluster_prep Preparation & Setup cluster_exec Execution & Monitoring cluster_analysis Analysis & Troubleshooting Start Reaction Start Reagents Verify Reagent Purity & Stoichiometry Start->Reagents Setup Check Setup: Anhydrous/Inert? Temperature Control? Reagents->Setup Monitor Monitor Reaction (TLC, LC-MS, NMR) Setup->Monitor Problem Problem Detected? (Low conversion, side products) Monitor->Problem Workup Proceed to Work-up Problem->Workup No Optimize Optimize Reaction Conditions: Catalyst, Solvent, Temp, Conc. Problem->Optimize Yes Analyze Analyze Outcome: Low Yield? Impure Product? Workup->Analyze Purify Optimize Purification: Column, Crystallization, Extraction Analyze->Purify No (Impure) Analyze->Optimize Yes (Low Yield) Success Successful Synthesis Purify->Success Optimize->Start Failure Re-evaluate Synthetic Route Optimize->Failure

Caption: A logical workflow for troubleshooting common issues in azetidine synthesis experiments.

Diagram 2: Workflow for Optimizing Intramolecular Cyclization Conditions

G Start Initial Reaction Conditions ScreenCatalyst Screen Catalyst / Lewis Acid (e.g., La(OTf)₃, Pd(OAc)₂, etc.) Start->ScreenCatalyst BestCatalyst Select Best Catalyst ScreenCatalyst->BestCatalyst ScreenSolvent Screen Solvents (e.g., DCE, MeCN, Benzene, THF) BestCatalyst->ScreenSolvent BestSolvent Select Best Solvent ScreenSolvent->BestSolvent ScreenTemp Optimize Temperature (e.g., RT, Reflux, 0 °C) BestSolvent->ScreenTemp BestTemp Select Best Temperature ScreenTemp->BestTemp ScreenConc Optimize Concentration (e.g., 0.1 M, 0.5 M, 1.0 M) BestTemp->ScreenConc Final Optimized Protocol ScreenConc->Final

Caption: A stepwise process for optimizing key variables in an intramolecular cyclization reaction.

References

stability issues of 2-(4-Ethylphenyl)azetidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Ethylphenyl)azetidine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are its susceptibility to acid-mediated degradation and potential hydrolysis. Due to the inherent ring strain of the azetidine moiety, the molecule can undergo ring-opening decomposition, particularly in acidic conditions.[1] As a secondary amine, it is also basic and can react with atmospheric CO2.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light. The solvent should be dry and free of acidic impurities. For long-term storage, it is advisable to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen).

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: this compound, similar to the parent compound azetidine, is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, dry solvents to minimize degradation.

Q4: What are the likely degradation products of this compound?

A4: Under acidic conditions, this compound can undergo intramolecular ring-opening to form various isomeric products.[1] Hydrolytic degradation may also occur, leading to the formation of the corresponding amino alcohol. Forced degradation studies on similar azetidine-containing compounds have also shown the formation of an azetidinium ion as part of a degradation mechanism.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or unexpected peaks in analytical chromatogram over a short period. Solution instability due to acidic conditions.Buffer the solution to a neutral or slightly basic pH. Prepare fresh solutions before use and store them at 2-8 °C.
Precipitation or cloudiness in the solution upon storage. Reaction with atmospheric CO2 or poor solubility at lower temperatures.Store solutions under an inert atmosphere. Before use, allow the solution to warm to room temperature and sonicate briefly to redissolve any precipitate.
Inconsistent experimental results. Degradation of the compound during the experiment.Minimize the exposure of the solution to ambient air and light. Use freshly prepared solutions for each experiment. Consider performing a stability study under your specific experimental conditions.
Formation of unknown impurities during a reaction. Ring-opening of the azetidine moiety under the reaction conditions.If the reaction is performed under acidic conditions, consider alternative, non-acidic catalysts or protecting the azetidine nitrogen.

Quantitative Stability Data

The following tables provide representative data on the stability of a substituted azetidine derivative under various conditions. This data is for illustrative purposes and may not directly correspond to this compound.

Table 1: pH-Dependent Stability of a Substituted Azetidine in Aqueous Solution at 25°C

pHHalf-life (t½) in hours
3.0< 1
5.024
7.0> 168 (7 days)
9.0> 168 (7 days)

Table 2: Thermal and Photostability of a Substituted Azetidine in Methanol

Condition% Degradation after 24 hours
25°C, protected from light< 1%
40°C, protected from light5%
25°C, exposed to UV light15%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, along with a control sample (stock solution stored at 2-8°C), by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Handling of this compound Solutions

This protocol provides guidance on the proper handling of solutions to minimize degradation.

  • Inert Atmosphere: When preparing and handling solutions, use an inert atmosphere (e.g., a glove box or a Schlenk line) to minimize exposure to air and moisture.[4][5][6][7][8]

  • Solvent Preparation: Use anhydrous solvents. If necessary, dry the solvent using appropriate methods before use.

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Storage: Store solutions in tightly sealed vials, preferably with PTFE-lined caps, at 2-8°C. For long-term storage, flush the headspace of the vial with an inert gas before sealing.

Visualizations

degradation_pathway A This compound B Protonated Azetidine A->B H+ (Acidic Conditions) C Ring-Opened Carbocation Intermediate B->C Ring Opening D Isomeric Degradation Products C->D Rearrangement

Caption: Acid-mediated degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions A Prepare Stock Solution of This compound B Acidic (HCl) A->B C Alkaline (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (UV Light) A->F G Control (Stored at 2-8°C) A->G H Analytical Testing (e.g., HPLC, LC-MS) B->H C->H D->H E->H F->H G->H I Data Analysis and Degradation Profile H->I

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Diastereoselective Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diastereoselective azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these valuable nitrogen-containing four-membered heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for diastereoselective azetidine synthesis?

A1: The most prevalent methods for diastereoselective azetidine synthesis include:

  • The Staudinger Cycloaddition: This [2+2] cycloaddition reaction between a ketene and an imine is a cornerstone for producing β-lactams (azetidin-2-ones), which are important precursors to other functionalized azetidines.[1][2]

  • The Aza Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between an imine and an alkene, offering a direct route to the azetidine core.[3][4][5][6][7]

  • Intramolecular Cyclization: This method involves the cyclization of a linear precursor, such as an amino alcohol or a haloamine, to form the azetidine ring.[8][9][10]

  • Ring Expansion and Rearrangement Reactions: In some cases, azetidines can be synthesized through the expansion of smaller rings like aziridines or via rearrangements of larger heterocyclic systems.[11]

Q2: What are the key factors influencing diastereoselectivity in azetidine synthesis?

A2: Diastereoselectivity is a critical aspect of azetidine synthesis and is influenced by several factors:

  • Reaction Temperature: Temperature can significantly impact the kinetic versus thermodynamic control of a reaction, thereby affecting the diastereomeric ratio of the product.[12]

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, which in turn can alter the diastereochemical outcome.[12]

  • Substrate Structure: The steric and electronic properties of the substituents on both the imine and the ketene (in the Staudinger reaction) or alkene (in the aza Paternò-Büchi reaction) play a crucial role in directing the stereochemical course of the reaction.

  • Catalysts: The use of Lewis acids or other catalysts can coordinate to the reactants, leading to a more organized transition state and enhanced diastereoselectivity.[13][14]

Q3: My reaction is giving a low yield. What are the common causes?

A3: Low yields in azetidine synthesis can stem from several issues:

  • Side Reactions: Competing reactions, such as the polymerization of ketenes in the Staudinger reaction or E/Z isomerization of imines in photochemical reactions, can reduce the yield of the desired azetidine.

  • Decomposition of Starting Materials or Products: The strained nature of the azetidine ring can make it susceptible to decomposition under harsh reaction or workup conditions. Similarly, starting materials like certain imines or ketenes can be unstable.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration can lead to incomplete conversion or the formation of side products.

Troubleshooting Guides

The Staudinger Reaction ([2+2] Cycloaddition)

Problem 1.1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Possible Causes and Solutions:

  • Solvent Choice: The polarity of the solvent can significantly influence the diastereomeric ratio. Generally, more polar solvents tend to favor the formation of the trans isomer.[12] Consider switching to a less polar solvent to favor the cis isomer.

    SolventDielectric Constant (ε)Typical Diastereomeric Ratio (cis:trans)
    Dichloromethane9.1Varies, can favor trans
    Toluene2.4Often favors cis
    Tetrahydrofuran (THF)7.5Intermediate polarity, outcome can be substrate-dependent
    Acetonitrile37.5Tends to favor trans

    Note: The exact ratios are highly substrate-dependent.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the kinetic control of the reaction, leading to higher diastereoselectivity.

    TemperatureEffect on Diastereoselectivity
    Room Temperature to RefluxMay lead to equilibration and lower diastereoselectivity.
    0 °C to -78 °COften improves the kinetic product ratio, favoring one diastereomer.
  • Order of Reagent Addition: The order in which reagents are added can impact the formation of the ketene and its subsequent reaction with the imine. Adding the tertiary amine base to a solution of the acyl chloride and imine can sometimes decrease stereoselectivity.[12] It is often preferable to generate the ketene in situ in the presence of the imine.

  • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the imine, leading to a more organized transition state and potentially improving the diastereoselectivity.

    Lewis AcidPotential Effect
    TiCl4Can promote the formation of cis-β-lactams.
    ZnCl2May improve selectivity depending on the substrate.
    Sc(OTf)3Can act as a catalyst to enhance diastereoselectivity.

Problem 1.2: Low Yield of β-Lactam

Possible Causes and Solutions:

  • Ketene Polymerization: Ketenes are highly reactive and can polymerize if not trapped efficiently by the imine. Ensure that the imine is present in the reaction mixture during the in situ generation of the ketene.

  • Hydrolysis of Reactants or Products: Ensure all reagents and solvents are dry, as water can react with the acyl chloride, ketene, and the final β-lactam product.

  • Imine Stability: Some imines are unstable and can hydrolyze or undergo other side reactions. It may be necessary to use freshly prepared imine.

The Aza Paternò-Büchi Reaction ([2+2] Photocycloaddition)

Problem 2.1: Low or No Product Formation

Possible Causes and Solutions:

  • Incorrect Wavelength of Light: The imine or photosensitizer must be excited at the appropriate wavelength. Ensure your light source matches the absorption spectrum of the chromophore. For many reactions, UV irradiation (e.g., 254 nm or 300 nm) is required.[3][15]

  • Inefficient Intersystem Crossing: For reactions proceeding through a triplet excited state, efficient intersystem crossing is crucial. If direct irradiation is inefficient, consider using a triplet sensitizer like acetone or benzophenone.

  • Competing E/Z Isomerization: A common non-productive pathway for excited imines is E/Z isomerization, which dissipates the energy without leading to cycloaddition.[5] Using cyclic imines can prevent this issue.

  • Quenching of the Excited State: The presence of oxygen or other quenching species can deactivate the excited state. Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon).

Problem 2.2: Poor Diastereoselectivity

Possible Causes and Solutions:

  • Reaction Temperature: While photochemical reactions are often less sensitive to temperature than thermal reactions, running the reaction at lower temperatures can sometimes improve diastereoselectivity by minimizing competing thermal pathways.

  • Solvent Effects: The solvent can influence the lifetime and reactivity of the excited state and any intermediates. Non-polar solvents are often preferred for Paternò-Büchi type reactions.[15]

    SolventPolarityPotential Effect on Reaction
    BenzeneNon-polarOften a good choice for these reactions.
    AcetonitrilePolarCan sometimes lead to different selectivity or side products.
    MethanolProticMay quench excited states or participate in side reactions.
  • Use of Chiral Auxiliaries or Catalysts: For enantioselective versions, the use of a chiral auxiliary on the alkene or imine, or a chiral sensitizer, is necessary to induce facial selectivity.

Intramolecular Cyclization

Problem 3.1: Poor Regioselectivity (Formation of undesired ring size)

Possible Causes and Solutions:

  • Nature of the Leaving Group: The choice of leaving group in the cyclization of haloamines or amino alcohols can influence the regioselectivity. A better leaving group may favor the desired cyclization pathway.

  • Base Strength: The strength of the base used for deprotonation of the amine or alcohol can affect the rate of competing cyclization pathways.

  • Catalyst Choice: In Lewis acid-catalyzed cyclizations of epoxy amines, the choice of Lewis acid can dramatically influence the regioselectivity of the ring-opening. For example, La(OTf)3 has been shown to promote the formation of azetidines from cis-3,4-epoxy amines.[9]

Problem 3.2: Low Yield

Possible Causes and Solutions:

  • Steric Hindrance: Bulky substituents on the cyclizing precursor can disfavor the formation of the strained four-membered ring.

  • Intermolecular Side Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the intramolecular pathway.

Experimental Protocols

Diastereoselective Staudinger Reaction Protocol

This protocol describes a general procedure for the synthesis of a β-lactam via the Staudinger reaction.

Materials:

  • Acyl chloride (1.0 eq)

  • Imine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the imine (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.

  • Determine the diastereomeric ratio by 1H NMR analysis.

Aza Paternò-Büchi Reaction Protocol

This protocol outlines a general procedure for the photochemical synthesis of an azetidine.

Materials:

  • Imine (1.0 eq)

  • Alkene (5.0 eq)

  • Anhydrous benzene

  • Photoreactor with a UV lamp (e.g., 254 nm)

Procedure:

  • Dissolve the imine (1.0 eq) and alkene (5.0 eq) in anhydrous benzene in a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 30 minutes, or by three freeze-pump-thaw cycles.

  • Irradiate the reaction mixture in the photoreactor at room temperature for 24-48 hours, or until TLC analysis indicates consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the azetidine.

  • Analyze the diastereomeric ratio by 1H NMR.

Visualizations

Troubleshooting Logic for Poor Diastereoselectivity in Staudinger Reaction

troubleshooting_diastereoselectivity start Poor Diastereoselectivity (Low dr) solvent Check Solvent Polarity start->solvent temperature Adjust Temperature start->temperature reagents Modify Reagent Addition start->reagents catalyst Add Lewis Acid start->catalyst polar_solvent Using Polar Solvent? (e.g., MeCN, DCM) solvent->polar_solvent high_temp High Reaction Temperature? temperature->high_temp simultaneous_add Simultaneous Reagent Addition? reagents->simultaneous_add no_catalyst No Catalyst Used? catalyst->no_catalyst nonpolar_solvent Switch to Non-polar Solvent (e.g., Toluene, Hexane) polar_solvent->nonpolar_solvent Yes low_temp Lower Temperature (e.g., 0°C to -78°C) high_temp->low_temp Yes sequential_add Generate Ketene in situ with Imine Present simultaneous_add->sequential_add Yes add_lewis_acid Screen Lewis Acids (e.g., TiCl4, ZnCl2) no_catalyst->add_lewis_acid Yes

Caption: Troubleshooting workflow for poor diastereoselectivity.

General Workflow for Azetidine Synthesis Troubleshooting

general_troubleshooting start Experiment Failed low_yield Low Yield start->low_yield poor_selectivity Poor Diastereoselectivity start->poor_selectivity check_purity Verify Starting Material Purity low_yield->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Time) low_yield->check_conditions side_reactions Analyze for Side Products low_yield->side_reactions poor_selectivity->check_conditions change_reagents Change Reagents/ Catalyst poor_selectivity->change_reagents optimize_conditions Optimize Conditions check_purity->optimize_conditions check_conditions->optimize_conditions side_reactions->optimize_conditions success Successful Synthesis optimize_conditions->success change_reagents->success

Caption: General troubleshooting workflow for azetidine synthesis.

References

Technical Support Center: Synthesis of 2-Arylazetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-arylazetidines. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-arylazetidines, offering potential causes and solutions.

Issue Potential Cause Troubleshooting/Solution
Low to No Product Yield 1. Reaction is under thermodynamic instead of kinetic control, favoring the formation of more stable 5-membered pyrrolidine rings. [1][2][3]Maintain strict kinetic control: Perform the reaction at low temperatures, such as -78°C, to favor the formation of the 4-membered azetidine ring.[1][3]
2. Inappropriate base used for the cyclization reaction. Use a strong, non-nucleophilic base: A combination of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR superbase) has been shown to be effective. Weaker bases may not be sufficient to induce ring formation.[1][3]
3. Benzyl substitution leading to alternative deprotonation. Optimize reaction conditions for benzyl-substituted substrates: This may involve adjusting the base, temperature, or reaction time to minimize side reactions.
Formation of Multiple Products (Diastereomers) Poor diastereoselectivity in the ring-forming step. Control reaction temperature: Lowering the reaction temperature can significantly improve diastereoselectivity. For example, conducting the reaction at -78°C can lead to a single diastereomer, whereas at room temperature, a mixture may be obtained.[4]
Substituent effects influencing the transition state. Analyze the stereochemistry of the starting materials: The geometry of the precursors will influence the stereochemical outcome of the product.
Presence of an Allylic Side Product N-Boc protecting group allows for competitive deprotonation at the adjacent carbon atom. [1]Consider alternative protecting groups: If the allylic byproduct is a significant issue, using a different nitrogen protecting group that does not facilitate this side reaction may be necessary.
Reaction conditions favoring the elimination pathway. Carefully control the stoichiometry of the base and the reaction temperature to disfavor the elimination reaction.
Product Degradation (Ring Opening) The inherent ring strain of the azetidine ring makes it susceptible to opening under certain conditions. Use mild workup and purification conditions: Avoid strongly acidic or basic conditions during extraction and chromatography. Purification on silica gel or preparative HPLC with appropriate solvent systems is recommended.[1]
Presence of Lewis acids or certain reducing agents. Choose reagents carefully: For instance, in the reduction of β-lactams to azetidines, the choice of reducing agent is critical to avoid ring cleavage.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-arylazetidine synthesis yielding a five-membered ring (pyrrolidine) instead?

A1: The formation of a five-membered pyrrolidine ring is often thermodynamically favored over the four-membered azetidine ring.[1][3] To obtain the desired azetidine, the reaction must be under kinetic control. This is typically achieved by maintaining a low reaction temperature, for example, at -78°C, throughout the addition of reagents and the reaction period.[1][3]

Q2: I am observing a significant amount of an allylic byproduct. What is the cause and how can I prevent it?

A2: This is a common side reaction when using an N-Boc (tert-butoxycarbonyl) protecting group. The Boc group can facilitate deprotonation at the carbon atom adjacent to the nitrogen, leading to the formation of an allylic side product which competes with the desired ring-opening mechanism for cyclization.[1] To mitigate this, consider using an alternative nitrogen protecting group that is less likely to promote this side reaction.

Q3: My product is a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?

A3: Diastereoselectivity in 2-arylazetidine synthesis is highly dependent on the reaction temperature. Lowering the temperature of the reaction to -78°C has been shown to significantly improve, and in some cases, provide a single diastereomer.[4] The stereochemistry of your starting materials will also dictate the stereochemical outcome of the product.

Q4: What is the recommended purification method for 2-arylazetidines?

A4: The crude reaction mixture can be purified by column chromatography on silica gel or, in some cases, by preparative High-Performance Liquid Chromatography (HPLC).[1] It is important to use a suitable solvent system (e.g., ethyl acetate in hexane) and to handle the product gently to avoid potential ring-opening.

Q5: Can benzyl substituents on the nitrogen affect the reaction outcome?

A5: Yes, benzyl substitution can lead to the formation of byproducts through alternative deprotonation pathways, which can lower the overall yield of the desired 2-arylazetidine. Careful optimization of the reaction conditions is necessary when dealing with N-benzyl substituted precursors.

Experimental Protocols

General Procedure for the Kinetically Controlled Synthesis of 2-Arylazetidines from Oxiranes[1]
  • Preparation of the Superbase: In a Schlenk tube under a nitrogen atmosphere, cool a 1 M solution of potassium tert-butoxide in tetrahydrofuran (THF) to -78°C. Add diisopropylamine and a 1.59 M solution of butyllithium in hexane dropwise. Stir the reaction mixture for 20 minutes at -78°C.

  • Ring Closure Reaction: Add a solution of the oxirane precursor in absolute THF dropwise to the prepared superbase at -78°C. Stir the mixture at this temperature for 2 hours.

  • Workup: Quench the reaction by adding a mixture of water and diethyl ether. Allow the mixture to warm to room temperature. Separate the organic and aqueous phases. Extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products Oxirane Precursor Oxirane Precursor Low Temperature (-78 C) Low Temperature (-78 C) Oxirane Precursor->Low Temperature (-78 C) Reacts with Superbase (LiDA-KOR) Superbase (LiDA-KOR) Superbase (LiDA-KOR)->Low Temperature (-78 C) 2-Arylazetidine (Kinetic Product) 2-Arylazetidine (Kinetic Product) Low Temperature (-78 C)->2-Arylazetidine (Kinetic Product) Favors Pyrrolidine (Thermodynamic Product) Pyrrolidine (Thermodynamic Product) Low Temperature (-78 C)->Pyrrolidine (Thermodynamic Product) Disfavors

Caption: Kinetic vs. Thermodynamic Control in Azetidine Synthesis.

Side_Reaction N-Boc Protected Precursor N-Boc Protected Precursor Deprotonation_alpha_to_N α-Deprotonation N-Boc Protected Precursor->Deprotonation_alpha_to_N Reacts with Base Deprotonation_adjacent_to_Boc Competitive Deprotonation N-Boc Protected Precursor->Deprotonation_adjacent_to_Boc Reacts with Base Base Base Desired Cyclization Desired Cyclization to 2-Arylazetidine Deprotonation_alpha_to_N->Desired Cyclization Allylic Byproduct Formation Allylic Byproduct Formation Deprotonation_adjacent_to_Boc->Allylic Byproduct Formation

Caption: Side reaction pathway with N-Boc protecting group.

References

Technical Support Center: Scaling Up the Production of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 2-(4-Ethylphenyl)azetidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when adapting laboratory-scale procedures to larger-scale production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-protected Azetidine Incomplete reaction of the primary arylmethylamine with the propane derivative.[1] Side reactions, such as the formation of dialkylated products. Degradation of the product due to prolonged reaction times or high temperatures.Optimize the molar ratio of reactants. A slight excess of the propane derivative may be beneficial. Control the reaction temperature and monitor the progress closely using in-process controls (e.g., HPLC, GC). Ensure efficient stirring to maintain a homogeneous reaction mixture, especially at a larger scale. Consider the use of a phase-transfer catalyst to improve the reaction rate and selectivity.
Incomplete Deprotection Inefficient hydrogenolysis catalyst.[1] Catalyst poisoning by impurities in the substrate or solvent. Insufficient hydrogen pressure or reaction time.Use a fresh, high-quality palladium on charcoal catalyst.[1] Ensure the substrate and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). Optimize hydrogen pressure and reaction time. Monitor the reaction for the cessation of hydrogen uptake.[1] Consider alternative deprotection methods if hydrogenolysis proves problematic.
Formation of Impurities during Distillation Thermal degradation of the azetidine free base at high temperatures. Co-distillation of impurities with similar boiling points.Utilize vacuum distillation to lower the boiling point and minimize thermal stress on the product. Employ a fractionating column to improve the separation of the desired product from impurities. Analyze fractions to ensure the purity of the collected product.
Difficulty in Isolating the Final Product The product may be volatile and have a strong odor.[2] The free base can be sensitive to air and moisture.Use a well-ventilated fume hood and appropriate personal protective equipment. Consider converting the free base to a stable salt (e.g., hydrochloride) for easier handling and storage.[1] Perform the final isolation steps under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Diastereoselectivity (if applicable) Poor control over the reaction temperature during the cyclization step. The choice of base and solvent can influence the stereochemical outcome.Maintain precise temperature control during the formation of the azetidine ring. Screen different bases and solvent systems to optimize the desired diastereomeric ratio.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for preparing 2-substituted azetidines on a larger scale?

A common and scalable approach involves the reaction of a primary arylmethylamine with a suitable 1,3-dihalopropane derivative to form an N-protected azetidine, followed by deprotection.[1] Another promising scalable method for enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides for chiral induction with a 1,3-bis-electrophilic propane derivative.[3]

2. What are the critical safety precautions to consider during the production of this compound?

Azetidine and its derivatives can be volatile, flammable, and may have a strong, unpleasant odor.[2] It is crucial to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When handling flammable solvents and reagents, ensure that there are no ignition sources nearby.

3. How can I minimize the formation of byproducts during the cyclization step?

The formation of byproducts can often be minimized by carefully controlling the reaction conditions. This includes maintaining the optimal temperature, using the correct stoichiometry of reactants, and ensuring efficient mixing. The choice of a non-nucleophilic base is also important to avoid side reactions.[1]

4. What is the best method for purifying the final this compound product?

Fractional distillation under reduced pressure is a common and effective method for purifying volatile amines like this compound.[1] This technique allows for the separation of the product from less volatile impurities and reduces the risk of thermal decomposition. For non-volatile impurities, column chromatography may be necessary.

5. How should this compound be stored to ensure its stability?

As a secondary amine, this compound can be sensitive to oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a refrigerator to minimize volatility.[4]

Experimental Protocols

Key Experiment: Scalable Synthesis of N-Benzhydryl-2-(4-ethylphenyl)azetidine

This protocol is adapted from a general method for the synthesis of N-protected azetidines and is a key step in the production of this compound.[1]

Materials:

  • 4-Ethylbenzaldehyde

  • Benzhydrylamine

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (anhydrous)

  • Butanol

  • Water

Procedure:

  • Imine Formation: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 4-ethylbenzaldehyde and benzhydrylamine in butanol. Heat the mixture to reflux to form the corresponding imine, removing the water formed during the reaction using a Dean-Stark apparatus.

  • Azetidine Ring Formation: Once the imine formation is complete (as monitored by TLC or GC), cool the reaction mixture. Add potassium carbonate and a controlled amount of water.

  • Add 1-bromo-3-chloropropane to the mixture.

  • Heat the reaction mixture to reflux and maintain the temperature for a period determined by reaction monitoring (typically several hours) until the formation of N-benzhydryl-2-(4-ethylphenyl)azetidine is maximized.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. The butanol solution containing the product can be concentrated under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Key Experiment: Deprotection via Hydrogenolysis

This protocol describes the removal of the benzhydryl protecting group to yield the final product.[1]

Materials:

  • N-Benzhydryl-2-(4-ethylphenyl)azetidine

  • Palladium on charcoal (10 wt. %)

  • Methanol or Ethanol

  • Hydrochloric acid (concentrated)

  • Hydrogen gas

Procedure:

  • Dissolve the N-benzhydryl-2-(4-ethylphenyl)azetidine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add the palladium on charcoal catalyst to the solution.

  • Acidify the mixture with a stoichiometric amount of hydrochloric acid.

  • Pressurize the vessel with hydrogen gas to the optimized pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate, containing the hydrochloride salt of this compound, can be concentrated under reduced pressure.

  • To obtain the free base, the salt is treated with a strong base (e.g., NaOH or KOH) and the liberated amine is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the final product.

Data Presentation

The following tables provide hypothetical, yet realistic, quantitative data for key process parameters in the scale-up of this compound production.

Table 1: Optimization of N-Benzhydryl-2-(4-ethylphenyl)azetidine Synthesis

Parameter Condition A Condition B (Optimized) Condition C
Solvent TolueneButanolAcetonitrile
Base K₂CO₃K₂CO₃Cs₂CO₃
Temperature (°C) 11011782
Reaction Time (h) 241236
Yield (%) 658570

Table 2: Deprotection Reaction Conditions and Yield

Parameter Condition X Condition Y (Optimized) Condition Z
Catalyst Loading (mol%) 10.52
Hydrogen Pressure (psi) 5080100
Temperature (°C) 254060
Reaction Time (h) 1268
Yield (%) 809592

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Azetidine Ring Formation cluster_step3 Step 3: Deprotection A 4-Ethylbenzaldehyde C Imine Intermediate A->C B Benzhydrylamine B->C E N-Benzhydryl-2-(4-ethylphenyl)azetidine C->E D 1-Bromo-3-chloropropane D->E G This compound E->G F H2, Pd/C F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Start Low Yield in Final Product? Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Pressure) Start->Check_Reaction_Conditions Check_Catalyst_Activity Assess Catalyst Activity Start->Check_Catalyst_Activity Optimize_Stoichiometry Optimize Reactant Stoichiometry Start->Optimize_Stoichiometry Purification_Issue Investigate Purification Step Start->Purification_Issue Impure_SM Impure Starting Materials Check_Purity->Impure_SM Incorrect_Conditions Incorrect Reaction Conditions Check_Reaction_Conditions->Incorrect_Conditions Inactive_Catalyst Inactive or Poisoned Catalyst Check_Catalyst_Activity->Inactive_Catalyst Suboptimal_Ratio Suboptimal Reactant Ratio Optimize_Stoichiometry->Suboptimal_Ratio Distillation_Parameters Adjust Distillation Parameters (Vacuum, Temp) Purification_Issue->Distillation_Parameters Yes Alternative_Purification Consider Alternative Purification (e.g., Crystallization of Salt) Purification_Issue->Alternative_Purification No Decomposition Product Decomposition During Distillation Distillation_Parameters->Decomposition Inefficient_Separation Inefficient Separation of Impurities Alternative_Purification->Inefficient_Separation Solution Problem Resolved Impure_SM->Solution Incorrect_Conditions->Solution Inactive_Catalyst->Solution Suboptimal_Ratio->Solution Decomposition->Solution Inefficient_Separation->Solution

Caption: Troubleshooting decision tree for low yield.

References

Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for efficient azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection and reaction optimization. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

Issue 1: Low or No Yield of Azetidine

Q: My azetidine synthesis is resulting in low to no product. What are the common causes and how can I troubleshoot this?

A: Low or no yield in azetidine synthesis is a frequent issue, often stemming from the inherent ring strain of the four-membered ring, which can make its formation challenging.[1] Several factors related to your catalyst and reaction conditions could be the cause. Here’s a step-by-step troubleshooting guide:

  • Catalyst Activity and Selection:

    • Verify Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. For instance, in Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, a catalyst loading of 5 mol% was found to be optimal.[2]

    • Consider Catalyst Deactivation: Lewis acids like La(OTf)₃ can be quenched by the basicity of amine nucleophiles.[2][3] Ensure your starting materials and solvents are dry and free of basic impurities.

    • Evaluate Different Catalysts: The choice of catalyst is critical. If one catalyst is ineffective, consider alternatives. For the aminolysis of epoxy amines, Sc(OTf)₃ was found to be less effective than La(OTf)₃, requiring longer reaction times for moderate yields.[3] Brønsted acids like TfOH may lead to complex mixtures and low yields.[3]

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role in both yield and selectivity. In the La(OTf)₃-catalyzed reaction, 1,2-dichloroethane (DCE) provided higher yields and selectivity compared to benzene, acetonitrile (MeCN), or tetrahydrofuran (THF).[2][3] Coordinative solvents like MeCN and THF can sometimes result in incomplete reactions.[3]

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For the La(OTf)₃ system, refluxing in DCE is necessary.[2] Insufficient temperature can lead to an incomplete reaction.[3]

    • Reaction Time: Monitor the reaction progress over time. Some reactions may require extended periods to reach completion.

  • Substrate Reactivity:

    • Protecting Groups: Certain functional groups on your substrate can interfere with the reaction. However, some catalytic systems are tolerant of various groups. For example, the La(OTf)₃-catalyzed synthesis is compatible with acid-sensitive groups like Boc, PMB, and TBS.[3]

    • Steric Hindrance: Bulky substituents on the substrate can affect catalyst coordination and the subsequent cyclization.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst start->catalyst conditions Optimize Conditions start->conditions substrate Evaluate Substrate start->substrate cat_loading cat_loading catalyst->cat_loading Verify Loading cat_deactivation cat_deactivation catalyst->cat_deactivation Check for Deactivation cat_selection cat_selection catalyst->cat_selection Try Alternative Catalyst solvent solvent conditions->solvent Screen Solvents temperature temperature conditions->temperature Adjust Temperature time time conditions->time Extend Reaction Time protecting_groups protecting_groups substrate->protecting_groups Assess Protecting Groups steric_hindrance steric_hindrance substrate->steric_hindrance Consider Steric Effects solution Improved Yield cat_selection->solution solvent->solution temperature->solution selectivity_troubleshooting start Poor Selectivity check_catalyst Is the catalyst appropriate for the substrate stereochemistry? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No optimize_solvent Optimize the solvent to favor the desired reaction pathway. yes_catalyst->optimize_solvent change_catalyst Select a catalyst known for the desired regioselectivity with your substrate isomer. no_catalyst->change_catalyst solution Improved Selectivity change_catalyst->solution consider_organocatalysis For enantioselectivity, consider an organocatalytic approach and optimize base and conditions. optimize_solvent->consider_organocatalysis consider_organocatalysis->solution experimental_workflow start Start dissolve Dissolve epoxy amine in anhydrous DCE start->dissolve add_catalyst Add La(OTf)3 (5 mol%) dissolve->add_catalyst reflux Reflux under inert atmosphere add_catalyst->reflux monitor Monitor reaction (TLC/LC-MS) reflux->monitor workup Aqueous workup (NaHCO3, CH2Cl2) monitor->workup purify Purify by column chromatography workup->purify end Azetidine Product purify->end

References

Technical Support Center: Managing Ring Strain in 2-(4-Ethylphenyl)azetidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Ethylphenyl)azetidine. The inherent ring strain of the azetidine core dictates its reactivity, presenting unique challenges and opportunities in synthetic chemistry.[1] This guide aims to address common issues encountered during the functionalization of this versatile building block.

Troubleshooting Guides

This section addresses specific problems that may be encountered during reactions with this compound, offering potential causes and solutions.

Low Yield in N-Acylation Reactions

Question: I am experiencing low yields when attempting to N-acylate this compound with an acyl chloride or anhydride. What are the possible causes and how can I improve the yield?

Answer:

Low yields in N-acylation reactions of 2-arylazetidines can stem from several factors, including incomplete reaction, side product formation, and difficult purification.

Potential Causes and Solutions:

Probable CauseRecommended Solution
Insufficient Basicity of Tertiary Amine: Triethylamine (TEA) is a common choice, but its basicity may be insufficient to effectively scavenge the generated acid (e.g., HCl), leading to protonation of the azetidine and reduced nucleophilicity. Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or Proton-Sponge®.
Steric Hindrance: The 2-aryl substituent can sterically hinder the approach of bulky acylating agents. If possible, use a less sterically demanding acylating agent. Alternatively, increasing the reaction temperature may overcome the activation energy barrier, but this should be done cautiously to avoid decomposition.
Ring Opening Side Reaction: Acid generated during the reaction can catalyze the ring opening of the strained azetidine.[2][3][4] Ensure efficient scavenging of acid by using a slight excess of a suitable base. Running the reaction at lower temperatures can also minimize this side reaction.
Competitive O-acylation (with amides): In some cases, particularly with amide substrates, O-acylation can be a competing pathway, although N-acylation is generally favored.[5]
Difficult Purification: The polarity of the acylated product may be very similar to that of the starting material or byproducts, leading to losses during column chromatography. Experiment with different solvent systems for chromatography, or consider alternative purification methods like crystallization or preparative HPLC.[6]

Troubleshooting Workflow for Low N-Acylation Yield:

start Low N-Acylation Yield check_base Is the base strong enough? start->check_base check_sterics Is the acylating agent sterically hindered? check_base->check_sterics Yes solution_base Switch to a stronger base (e.g., DIPEA) check_base->solution_base No check_temp Is the reaction temperature optimized? check_sterics->check_temp No solution_sterics Use a less bulky acylating agent check_sterics->solution_sterics Yes check_purification Are there purification issues? check_temp->check_purification solution_temp Lower temperature to reduce side reactions or cautiously increase to overcome steric hindrance check_temp->solution_temp solution_purification Optimize chromatography conditions or consider alternative purification methods

Caption: Troubleshooting workflow for low N-acylation yield.

Multiple Products in N-Alkylation Reactions

Question: My N-alkylation of this compound with an alkyl halide is resulting in multiple products. How can I improve the selectivity for the desired mono-alkylated product?

Answer:

The formation of multiple products in N-alkylation is a common issue, often arising from over-alkylation or side reactions.

Potential Causes and Solutions:

Probable CauseRecommended Solution
Over-alkylation (Quaternization): The mono-alkylated product can react further with the alkyl halide to form a quaternary ammonium salt. Use a stoichiometric amount of the alkylating agent or a slight excess of the azetidine. Slow addition of the alkylating agent can also help to control the reaction.
Ring Opening: The formation of a quaternary azetidinium intermediate can be susceptible to ring-opening by the halide anion or other nucleophiles present in the reaction mixture.[2] Using a less nucleophilic counter-ion on the alkylating agent (e.g., triflate instead of iodide) may mitigate this.
Base-Induced Side Reactions: Strong bases can deprotonate the benzylic position of the 2-aryl substituent, leading to undesired side reactions. Use a non-nucleophilic base of appropriate strength, such as potassium carbonate or DIPEA.
Steric Hindrance Affecting Selectivity: The steric bulk of both the azetidine and the alkylating agent can influence the reaction rate and selectivity.[7][8] If diastereomers are being formed, consider the use of chiral auxiliaries or catalysts to control stereoselectivity.[9]

Logical Flow for Improving N-Alkylation Selectivity:

start Multiple Products in N-Alkylation check_stoichiometry Is there an excess of alkylating agent? start->check_stoichiometry check_ring_opening Is ring opening a possibility? check_stoichiometry->check_ring_opening No solution_stoichiometry Use stoichiometric amounts or a slight excess of azetidine. Slowly add the alkylating agent. check_stoichiometry->solution_stoichiometry Yes check_base_strength Is the base too strong? check_ring_opening->check_base_strength No solution_ring_opening Consider an alkylating agent with a non-nucleophilic counter-ion (e.g., triflate). check_ring_opening->solution_ring_opening Yes solution_base Use a milder, non-nucleophilic base (e.g., K2CO3, DIPEA). check_base_strength->solution_base

Caption: Decision tree for improving N-alkylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

The primary challenge is managing the inherent ring strain of the four-membered ring. This strain makes the azetidine susceptible to ring-opening reactions, especially under acidic conditions or upon formation of a quaternary ammonium salt.[1][2] However, this reactivity can also be harnessed for synthetic advantage in strain-release reactions.

Q2: How can I minimize the risk of ring-opening during a reaction?

To minimize unwanted ring-opening:

  • Avoid acidic conditions: If acid is generated during the reaction (e.g., in N-acylations with acyl chlorides), use an effective acid scavenger.

  • Control temperature: Higher temperatures can promote ring-opening. Conduct reactions at the lowest effective temperature.

  • Choose reagents carefully: Avoid strong Lewis acids unless a ring-opening is the desired outcome.[3] In N-alkylations, consider using alkylating agents with non-nucleophilic counter-ions.

Q3: Are there any specific safety precautions for handling this compound?

As with all chemicals, standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Azetidines are amines and should be handled in a well-ventilated area. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Q4: Can I perform C-H functionalization on the ethylphenyl group without affecting the azetidine ring?

Selective C-H functionalization is possible but requires careful selection of reaction conditions to avoid competing reactions at the azetidine ring. The benzylic position of the azetidine is susceptible to deprotonation, and the nitrogen atom is a nucleophilic center. Palladium-catalyzed C-H activation methods have been developed for azetidines, often requiring specific directing groups to achieve the desired regioselectivity.[1]

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a mild base such as potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.05 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the base. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the functionalization of 2-arylazetidines based on literature precedents. Note that yields are highly substrate-dependent.

Table 1: N-Acylation of 2-Arylazetidines

Acylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Benzoyl ChlorideTEACH2Cl2rt4~85Adapted from[1]
Acetic AnhydridePyridineCH2Cl20 °C to rt3>90General procedure
3,4,5-Trimethoxybenzoyl Chloride--80 °C--[1]

Table 2: N-Alkylation of 2-Arylazetidines

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Benzyl BromideK2CO3DMF60 °C12~70-80General procedure
Methyl IodideK2CO3Acetonitrile50 °C8~80-90General procedure
Benzyl BromideLDATHF-78 °C to rt-72[9]

References

Technical Support Center: Purification of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(4-Ethylphenyl)azetidine from starting materials. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Impurities largely depend on the synthetic route. Assuming a common pathway involving the cyclization of an N-substituted γ-haloamine, you might encounter:

  • Unreacted Starting Materials: Such as 4-ethylaniline, 1,3-dihalopropanes, or epichlorohydrin.

  • Ring-Opened Byproducts: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened products, especially under acidic or basic conditions.

  • Polymerization Products: Under certain conditions, azetidine can polymerize.

  • Over-alkylation Products: If the nitrogen of the azetidine is unprotected, it can react with electrophiles present in the reaction mixture.

  • Isomeric Byproducts: Depending on the stereochemistry of the starting materials and reaction conditions, diastereomeric or regioisomeric byproducts may form.

Q2: What is the most common method for purifying this compound?

A2: The most frequently cited method for the purification of 2-arylazetidines is column chromatography on silica gel.[1][2][3][4] Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving higher purity.[1]

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

A3: Azetidines can be sensitive to the acidic nature of standard silica gel. If you observe streaking, low recovery, or the appearance of new spots on your TLC analysis of eluted fractions, consider the following:

  • Deactivate the Silica Gel: You can neutralize the silica gel by treating it with a solution of triethylamine (typically 1-2%) in your chosen eluent before packing the column.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a polymer-based stationary phase.

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation.

Troubleshooting Guide: Column Chromatography Purification

This guide addresses common issues encountered during the purification of this compound by column chromatography.

Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point for 2-arylazetidines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] Vary the ratio to achieve a good separation between your product and impurities (a ΔRf of at least 0.2 is ideal).
Overloading the column.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column packed improperly.Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally recommended.
Product Elutes Too Quickly (Low Retention) Eluent is too polar.Decrease the polarity of your solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Product Does Not Elute from the Column Eluent is not polar enough.Increase the polarity of your solvent system (e.g., increase the proportion of ethyl acetate). A gradient elution, where the polarity is gradually increased, can be effective.
Product is unstable on silica.Test the stability of your compound on a silica TLC plate. If it degrades, consider deactivating the silica or using an alternative stationary phase as mentioned in the FAQs.[5]
Streaking of the Product Band Compound is too polar for the solvent system.Add a small amount of a more polar solvent like methanol to your eluent system. For basic compounds like azetidines, adding a small amount of triethylamine (0.1-1%) can improve peak shape.
Sample is not fully dissolved when loaded.Ensure your crude sample is fully dissolved in a minimum amount of solvent before loading it onto the column. If solubility is an issue, consider a "dry loading" technique.[6]
Multiple Fractions Containing the Pure Product The product band is broad.This can be a result of overloading or a non-optimal solvent system. Try using a less polar eluent to achieve a more compact band.
Low Recovery of the Product Product is degrading on the column.See solutions for product instability.
Product is co-eluting with a non-UV active impurity.Monitor your fractions by other means, such as staining the TLC plates with potassium permanganate or another suitable stain.

Experimental Protocol: General Column Chromatography Purification

This is a general protocol for the purification of a 2-arylazetidine derivative and should be optimized for your specific compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal eluent for separation.

    • Visualize the spots using a UV lamp and/or a chemical stain.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Optimize Eluent Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Load Sample Fraction Analysis Fraction Analysis Column Chromatography->Fraction Analysis Collect Fractions Fraction Analysis->Column Chromatography Adjust Eluent (if needed) Solvent Evaporation Solvent Evaporation Fraction Analysis->Solvent Evaporation Combine Pure Fractions Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: A general workflow for the purification of this compound.

CoElution cluster_column Column Elution cluster_tlc TLC Analysis of Mixed Fraction Product Product Mixed Fractions Mixed Fractions Product->Mixed Fractions Co-elutes with Impurity Impurity Impurity->Mixed Fractions TLC_Spot Overlapping Spots Mixed Fractions->TLC_Spot Indistinguishable Rf TLC_Origin TLC_Origin->TLC_Spot TLC_SolventFront Solvent Front

Caption: Illustration of co-elution of product and impurity during chromatography.

References

avoiding rearrangement products in azetidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance for the synthesis of azetidines, with a particular focus on avoiding undesired rearrangement products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to azetidines?

A1: The most prevalent methods for synthesizing the azetidine ring include:

  • Intramolecular cyclization of γ-haloamines or other γ-functionalized amines: This is a classical and widely used method involving the nucleophilic attack of the amine onto an electrophilic carbon at the γ-position.

  • Ring expansion of aziridines: This method involves the rearrangement of an aziridine ring to the corresponding azetidine, often promoted by thermal or chemical activation.

  • [2+2] Cycloaddition reactions (Aza Paternò-Büchi reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to directly form the azetidine ring.

  • Reduction of β-lactams (azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.

  • Intramolecular aminolysis of epoxides: Lewis acid-catalyzed ring-opening of cis-3,4-epoxy amines can lead to the formation of substituted azetidines.[1][2][3][4][5][6][7]

Q2: What are the typical rearrangement products observed during azetidine synthesis?

A2: Undesired rearrangement and side products can significantly lower the yield of the desired azetidine. Common byproducts include:

  • Pyrrolidines: In the synthesis from γ-amino epoxides, a competing 5-endo-tet cyclization can lead to the formation of five-membered pyrrolidine rings instead of the desired four-membered azetidine (4-exo-tet cyclization).[2][4][5][6][7][8]

  • Ring-opened products: Due to the inherent ring strain of azetidines (approx. 25.4 kcal/mol), they can be susceptible to ring-opening under certain conditions, especially in the presence of Lewis acids or nucleophiles.[9]

  • Polymers and dimers: Intermolecular reactions can compete with the intramolecular cyclization, leading to the formation of polymeric materials or cyclic dimers, particularly at high concentrations.

  • Elimination products: In the intramolecular cyclization of γ-haloamines, elimination of HX can occur to form an unsaturated acyclic amine.[10]

  • Isomerized starting materials: In the aza Paternò-Büchi reaction, E/Z isomerization of the imine starting material upon photoirradiation can be a non-productive pathway that reduces the quantum yield of the desired cycloaddition.[11][12]

  • 3-Alkoxyazetidines: In certain rearrangements of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, the intermediate bicyclic aziridinium ion can be trapped by an alcohol solvent, leading to the formation of 3-alkoxyazetidines.[13]

Q3: How can I characterize and differentiate the desired azetidine from its rearrangement byproducts?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of your products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools. The chemical shifts and coupling constants of the ring protons are characteristic of the ring size. Azetidine protons typically appear at a higher field compared to the corresponding pyrrolidine protons. 2D NMR techniques like COSY, HSQC, and HMBC can help to establish the connectivity of the atoms and confirm the four-membered ring structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition. While azetidines and their pyrrolidine isomers will have the same mass, fragmentation patterns in MS/MS experiments can sometimes help to distinguish them.

  • Infrared (IR) Spectroscopy: The N-H stretching frequency in N-unsubstituted azetidines can be a useful diagnostic tool.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during azetidine synthesis.

Issue 1: Low Yield of Azetidine due to Competing Pyrrolidine Formation in Synthesis from Epoxy Amines

Symptoms:

  • The major product isolated is a 3-hydroxypyrrolidine derivative.

  • A mixture of azetidine and pyrrolidine is obtained, with the latter being the predominant product.

Root Causes and Solutions:

The regioselectivity of the intramolecular aminolysis of 3,4-epoxy amines is highly dependent on the stereochemistry of the epoxide and the choice of the Lewis acid catalyst. Trans-epoxy amines tend to favor the formation of pyrrolidines via a 5-endo-tet cyclization, while cis-epoxy amines can be selectively cyclized to azetidines via a 4-exo-tet pathway.[2][4][5][6][7]

ParameterCondition Favoring AzetidineCondition Favoring PyrrolidineRationale
Substrate Stereochemistry cis-3,4-epoxy aminetrans-3,4-epoxy amineThe stereochemical arrangement of the reacting centers dictates the preferred transition state for either 4-exo-tet or 5-endo-tet cyclization.
Lewis Acid Catalyst La(OTf)3[2][4][5][6][7]Sc(OTf)3, Yb(OTf)3Different Lewis acids can coordinate to the epoxide and amine in distinct ways, influencing the activation and the preferred cyclization pathway. La(OTf)3 has been shown to be particularly effective in promoting the desired 4-exo-tet cyclization for cis-epoxides.[2][4][5][6][7]
Solvent 1,2-Dichloroethane (DCE)Dichloromethane (CH2Cl2)Higher boiling point solvents like DCE can provide the necessary energy to overcome the activation barrier for the desired cyclization while minimizing side reactions.
Temperature Reflux in DCE (approx. 83 °C)Lower temperatures may favor the thermodynamically more stable pyrrolidine product.

Troubleshooting Workflow: Synthesis from Epoxy Amines

G start Low yield of azetidine, high pyrrolidine byproduct check_substrate Verify stereochemistry of starting epoxy amine start->check_substrate is_cis Is it a cis-epoxide? check_substrate->is_cis is_trans Is it a trans-epoxide? use_cis Synthesize and use the cis-epoxy amine is_cis->use_cis No is_laotf3 Are you using La(OTf)3? is_cis->is_laotf3 Yes is_trans->use_cis Consider redesigning synthesis for a cis-epoxide starting material check_catalyst Review Lewis acid catalyst use_cis->check_catalyst use_laotf3 Switch to La(OTf)3 catalyst is_laotf3->use_laotf3 No check_conditions Optimize reaction conditions is_laotf3->check_conditions Yes use_laotf3->check_conditions optimize_solvent Use DCE as solvent and reflux check_conditions->optimize_solvent success Improved yield of azetidine optimize_solvent->success G start Formation of 3-alkoxyazetidine byproduct check_solvent Analyze the reaction solvent start->check_solvent is_protic Is the solvent protic and nucleophilic (e.g., MeOH)? check_solvent->is_protic switch_solvent Switch to an aprotic, non-nucleophilic solvent (e.g., THF, Toluene) is_protic->switch_solvent Yes check_temp Review reaction temperature is_protic->check_temp No switch_solvent->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp success Minimized alkoxy byproduct formation lower_temp->success G start Low conversion in Aza Paternò-Büchi reaction check_imine Examine the structure of the imine start->check_imine is_acyclic Is the imine acyclic? check_imine->is_acyclic use_cyclic Consider using a cyclic imine or one with bulky substituents is_acyclic->use_cyclic Yes check_excitation Review the photochemical setup is_acyclic->check_excitation No use_cyclic->check_excitation use_sensitizer Introduce a triplet sensitizer (e.g., acetone, benzophenone) check_excitation->use_sensitizer success Improved quantum yield of azetidine use_sensitizer->success G start cis-3,4-Epoxy Amine + La(OTf)3 activation Lewis acid activation of epoxide start->activation exo_tet 4-exo-tet cyclization activation->exo_tet Favored pathway endo_tet 5-endo-tet cyclization (disfavored for cis-epoxide) activation->endo_tet Minor pathway azetidine Azetidine product exo_tet->azetidine pyrrolidine Pyrrolidine byproduct endo_tet->pyrrolidine

References

Technical Support Center: C-H Arylation of Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C-H arylation of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this challenging but rewarding chemical transformation.

Troubleshooting Guide

This section addresses common issues encountered during the C-H arylation of azetidines.

Problem Potential Cause Suggested Solution
Low to No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed or been poisoned.• Ensure anhydrous and anaerobic reaction conditions. • Use freshly opened or properly stored catalyst. • Consider in situ generation of the active catalyst. • For heterocyclic substrates, catalyst poisoning is a known issue; a higher catalyst loading or a different palladium source might be necessary.[1]
2. Ineffective Directing Group (DG): The directing group may not be coordinating efficiently to the palladium center.• Screen different directing groups. Picolinamide (PA) and 8-aminoquinoline (AQ) amides are commonly used for directing C(sp³)–H functionalization.[1] • Ensure the directing group is properly installed on the azetidine nitrogen.
3. Unsuitable Reaction Conditions: Temperature, solvent, or base may not be optimal.• Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions. • Screen different solvents. Polar aprotic solvents like t-AmylOH or toluene are often used.[2] • The choice and amount of base (e.g., CsOAc, K₂CO₃) can be critical and should be optimized.[2][3]
Poor Regioselectivity 1. Multiple Reactive C-H Bonds: The azetidine substrate may have several C-H bonds susceptible to activation.• The choice of directing group is crucial for controlling regioselectivity. The DG's structure will favor the formation of a specific-sized palladacycle, thus directing the arylation to a particular position. • Steric hindrance around the C-H bonds can influence selectivity. Bulky substituents on the azetidine ring can block certain positions.
2. Isomerization of Product: The desired product may be isomerizing under the reaction conditions.• Lowering the reaction temperature or reaction time might minimize isomerization. • The choice of base can sometimes influence product isomerization.[3]
Formation of Side Products 1. Intramolecular C-H Amination (Azetidination): A common side reaction is the formation of a bicyclic azetidine via intramolecular C-N bond formation. This is particularly prevalent with electron-deficient aryl iodides.[2][4]• Use aryl iodides with electron-donating groups, as they tend to favor the desired C-C bond formation.[2][4] • Modify the oxidant. For instance, PhI(OAc)₂ is known to promote intramolecular C-H amination.[1]
2. Homocoupling of Aryl Halide: The aryl halide can couple with itself to form a biaryl byproduct.• This is often more prevalent at higher catalyst loadings or with more reactive aryl halides. Consider reducing the catalyst concentration.
3. Decomposition of Starting Material or Product: The strained azetidine ring can be unstable under harsh reaction conditions.[5]• Screen for milder reaction conditions (lower temperature, weaker base). • Ensure the N-protecting group on the azetidine is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common directing group for the C-H arylation of azetidines?

A1: While various directing groups can be employed, picolinamide (PA) is a frequently used and effective directing group for the palladium-catalyzed C-H functionalization of aliphatic amines, including azetidines.[1] It forms a stable five-membered palladacycle intermediate, which directs the activation of γ-C(sp³)–H bonds.

Q2: How do the electronic properties of the aryl halide affect the reaction outcome?

A2: The electronic nature of the aryl halide significantly influences the competition between C-H arylation and intramolecular C-H amination (azetidination). Aryl iodides bearing electron-donating groups generally favor the desired C-H arylation, leading to higher yields of the arylated product. Conversely, electron-deficient aryl iodides can promote the competing intramolecular C-N bond formation, resulting in the formation of bicyclic azetidine side products.[2][4]

Q3: Can the azetidine ring itself act as a directing group?

A3: Yes, the nitrogen atom of the azetidine ring can act as a directing group for the regioselective ortho-C-H functionalization of an attached aryl group through lithiation.[6][7] This demonstrates the coordinating ability of the azetidine nitrogen.

Q4: What are the typical palladium catalysts and ligands used for this transformation?

A4: Palladium(II) acetate (Pd(OAc)₂) is a commonly used palladium precursor.[2] The reaction is often performed without an external phosphine ligand, as the directing group itself coordinates to the palladium center. However, in some cases, the addition of a ligand can influence the reaction's efficiency and selectivity.

Q5: Is it possible to achieve enantioselective C-H arylation of azetidines?

A5: Yes, enantioselective C-H arylation of azetidines has been reported. These methods often employ a chiral directing group or a chiral ligand to induce asymmetry in the C-C bond-forming step. For instance, palladium-catalyzed enantioselective α-C–H coupling of azetidines has been achieved using chiral phosphoric acids as anionic ligands.[8]

Experimental Protocols

General Procedure for Palladium-Catalyzed C-H Arylation of N-Picolinoylazetidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Picolinoylazetidine derivative (1.0 equiv)

  • Aryl iodide (2.0-4.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • CuBr₂ (10-20 mol%)

  • CsOAc (2.0-4.0 equiv)

  • Anhydrous t-AmylOH (or other suitable solvent)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the N-picolinoylazetidine derivative, aryl iodide, Pd(OAc)₂, CuBr₂, and CsOAc.

  • Add anhydrous t-AmylOH via syringe.

  • Seal the reaction vessel and heat the mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated azetidine.

Note: This procedure is adapted from a method developed for the C(sp³)-H arylation of complex natural products and may require optimization of catalyst loading, reagent stoichiometry, solvent, and temperature for simpler azetidine substrates.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_dg Evaluate Directing Group start->check_dg check_conditions Optimize Reaction Conditions start->check_conditions solution_catalyst Use fresh catalyst Ensure inert conditions check_catalyst->solution_catalyst solution_dg Screen different DGs Verify DG installation check_dg->solution_dg solution_conditions Screen temperature, solvent, and base check_conditions->solution_conditions

Caption: A flowchart to diagnose and solve issues of low product yield.

Simplified Catalytic Cycle for Directed C-H Arylation

G Simplified Catalytic Cycle A Pd(II) Catalyst B Coordination with Directing Group A->B Azetidine-DG C C-H Activation (Palladacycle Formation) B->C D Oxidative Addition of Aryl Halide (Pd(IV)) C->D Ar-X E Reductive Elimination (C-C Bond Formation) D->E E->A Arylated Product

Caption: A simplified representation of the palladium-catalyzed C-H arylation cycle.

Competing Pathways: Arylation vs. Amination

G Competing Reaction Pathways intermediate Pd(IV) Intermediate arylation C-C Reductive Elimination (Desired Arylation) intermediate->arylation amination C-N Reductive Elimination (Intramolecular Amination) intermediate->amination electron_donating Favored by Electron-Donating Groups on Ar-I arylation->electron_donating electron_withdrawing Favored by Electron-Withdrawing Groups on Ar-I amination->electron_withdrawing

Caption: The decision point for the palladium intermediate leading to either the desired product or a common byproduct.

References

Technical Support Center: Functional Group Tolerance in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve functional group tolerance in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My azetidine synthesis is resulting in low yields when using substrates with electron-withdrawing groups. What are the likely causes and solutions?

A1: Low yields with electron-deficient substrates are a common challenge. The electron-withdrawing nature of the group can deactivate the substrate towards the desired cyclization reaction.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: For photocatalytic or metal-catalyzed reactions, a higher catalyst loading may be necessary to overcome the higher activation energy.

    • Change Solvent: Solvents can play a crucial role. For instance, in visible light-mediated aza Paternò–Büchi reactions, switching to a more polar solvent like THF has been shown to improve yields.[1]

    • Modify Reaction Conditions: Increasing the reaction time or temperature (within the limits of substrate and reagent stability) can help drive the reaction to completion.

    • Alternative Synthetic Methods: Consider methods known to be more tolerant of electron-withdrawing groups, such as radical strain-release photocatalysis.[2][3][4]

Q2: I am observing significant side product formation in my photocatalytic azetidine synthesis. How can I improve the selectivity?

A2: Side product formation in photocatalytic reactions often stems from competing reaction pathways initiated by the excited state of the photocatalyst or substrate.

  • Troubleshooting Steps:

    • Optimize Wavelength and Light Source: Ensure the wavelength of your light source is optimal for exciting the photocatalyst without causing undesired side reactions of your starting materials.

    • Degas the Reaction Mixture: Oxygen can quench the excited state of the photocatalyst, leading to side reactions. Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

    • Adjust Photocatalyst: The choice of photocatalyst is crucial. For example, in visible light-mediated aza Paternò–Büchi reactions, iridium-based photocatalysts have been shown to be highly effective.[5][6]

    • Control Substrate Concentration: High concentrations of the alkene component may be necessary to outcompete undesired pathways like Norrish type I cleavage.

Q3: How can I improve the functional group tolerance for acid-sensitive groups in my azetidine synthesis?

A3: Protecting acid-labile functional groups is a common strategy, but modern synthetic methods are increasingly designed to tolerate these moieties directly.

  • Strategies for Improvement:

    • Use of Mild Catalysts: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of epoxy amines to form azetidines under mild conditions, tolerating acid-prone groups like Boc, PMB, and TBS.[7][8]

    • Photocatalysis under Neutral Conditions: Visible-light mediated methods often proceed under neutral conditions, avoiding the need for strong acids or bases that can degrade sensitive functional groups.[1][9]

    • Palladium-Catalyzed C-H Amination: This method has demonstrated excellent functional group tolerance.[10]

Troubleshooting Guides

Guide 1: Visible-Light Mediated Aza Paternò–Büchi Reaction
Problem Possible Cause Suggested Solution
Low to no product formation Inefficient photocatalyst excitationEnsure the light source wavelength matches the absorption maximum of the photocatalyst. Check the intensity of the light source.
Quenching of the excited stateThoroughly degas the reaction mixture to remove oxygen.
Low reactivity of the imine precursorConsider using oxime-based precursors which have shown enhanced reactivity in these transformations.[1]
Low diastereoselectivity Steric or electronic factorsModify the substituents on the alkene or imine to introduce greater steric bias.
Formation of photodegradation byproducts Substrate instability under irradiationDecrease the reaction time or lower the intensity of the light source. Use a filter to cut off high-energy wavelengths.
Guide 2: Radical Strain-Release Azetidine Synthesis
Problem Possible Cause Suggested Solution
Low yield of the desired azetidine Inefficient radical generationOptimize the photosensitizer and ensure complete removal of oxygen.
Poor interception of the radical intermediateAdjust the concentration of the azabicyclo[1.1.0]butane (ABB) precursor.
Formation of undesired side products Competing radical pathwaysModify the sulfonylimine precursor to alter the stability of the generated radical intermediates.

Quantitative Data on Functional Group Tolerance

The following tables summarize the yields of azetidine synthesis with various functional groups using different methodologies.

Table 1: Visible-Light Mediated Aza Paternò–Büchi Reaction Substrate Scope [1]

Substituent on Styrene Functional Group Yield (%) Diastereomeric Ratio (d.r.)
4-OMeElectron-donating95>20:1
4-FElectron-withdrawing92>20:1
4-CF₃Electron-withdrawing85>20:1
3-ClElectron-withdrawing91>20:1
2-BrSterically hindering88>20:1
EsterCarbonyl93>20:1
SulfonamideAmide90>20:1

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [7][8]

Protecting Group on Amine Functional Group Tolerated Yield (%)
Benzyl (p-OMe)Electron-rich aromatic95
Benzyl (p-CF₃)Electron-deficient aromatic92
n-ButylAliphatic93
tert-ButylBulky aliphatic91
BocAcid-sensitive carbamate90
PMBAcid-sensitive ether88
TBSAcid-sensitive silyl ether85
NitrileCyano group94
SulfideThioether91

Experimental Protocols

Protocol 1: General Procedure for Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction[1]
  • To an oven-dried vial equipped with a magnetic stir bar, add the oxime-containing substrate (1.0 equiv).

  • Add the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.5-2 mol%).

  • Place the vial under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add degassed solvent (e.g., THF, 0.01 M).

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (λ = 450 nm).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired azetidine product.

Protocol 2: General Procedure for Radical Strain-Release Photocatalysis for Azetidine Synthesis[2][3][4]
  • In a nitrogen-filled glovebox, add the sulfonylimine (1.2 equiv), the azabicyclo[1.1.0]butane (ABB) precursor (1.0 equiv), and the organic photosensitizer (e.g., a novel triazine-based photosensitizer, 1-5 mol%) to a vial.

  • Add dry, degassed solvent (e.g., ethyl acetate).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., Kessil lamp) for the specified time.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the functionalized azetidine.

Visualizations

Experimental_Workflow_Visible_Light_Aza_Paterno_Buchi Experimental Workflow: Visible-Light Mediated Aza Paternò–Büchi Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Substrate and Photocatalyst inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent irradiate Irradiate with Visible Light solvent->irradiate monitor Monitor Progress (TLC/LC-MS) irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Column Chromatography concentrate->purify product Isolated Azetidine Product purify->product Radical_Strain_Release_Mechanism Proposed Mechanism for Radical Strain-Release Azetidine Synthesis PS Photosensitizer (PS) PS_excited Excited Photosensitizer (PS*) PS->PS_excited 1. Energy Transfer light Visible Light (hν) Radicals Sulfonyl & Iminyl Radicals PS_excited->Radicals 2. Generates Sulfonylimine Sulfonylimine Sulfonylimine Intermediate Radical Intermediate Radicals->Intermediate 3. Radical Addition ABB ABB Azabicyclo[1.1.0]butane (ABB) Product Difunctionalized Azetidine Intermediate->Product 4. Recombination

References

Validation & Comparative

comparative analysis of 2-arylazetidine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

The 2-arylazetidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a crucial building block in drug discovery. The inherent ring strain of the azetidine ring imparts unique conformational constraints and metabolic stability, making its efficient and stereocontrolled synthesis a topic of significant interest for researchers in organic synthesis and drug development. This guide provides a comparative analysis of key synthetic methodologies for 2-arylazetidines, with a focus on experimental data, detailed protocols, and visual representations of workflows and selection logic.

Key Synthetic Strategies at a Glance

The synthesis of 2-arylazetidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The primary approaches covered in this guide are:

  • Intramolecular Cyclization of Acyclic Precursors: This is a widely used and robust method that involves the formation of the azetidine ring through an intramolecular nucleophilic substitution.

  • [2+2] Cycloaddition Reactions: These reactions involve the direct formation of the four-membered ring from two two-atom components, such as an imine and a ketene or an alkene.

  • Stereoselective Additions to Azetine Intermediates: This modern approach allows for the controlled introduction of substituents onto a pre-formed, unsaturated azetidine ring.

Comparative Analysis of Synthetic Methods

The following table summarizes the quantitative data for representative examples of the most common methods for 2-arylazetidine synthesis, allowing for a direct comparison of their efficiency and stereoselectivity.

MethodKey ReagentsSubstrate ExampleProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Intramolecular Cyclization LiDA-KOR (superbase)N-benzyl-N-methyl-1-(oxiran-2-yl)methanaminetrans-1-methyl-2-phenyl-3-(hydroxymethyl)azetidine75>95:5 (trans:cis)N/A (racemic)[1][2]
Imino-Aldol Reaction LDA, THFN-tosylbenzaldimine, tert-butyl acetatetert-butyl 3-(p-tolyl)-4-oxoazetidine-2-carboxylate98N/AN/A (racemic)[3]
[2+2] Photocycloaddition Visible light, Ir photocatalyst2-isoxazoline-3-carboxylate, styreneSubstituted azetidine70-90VariesN/A (racemic)[4][5]
Enantioselective Difunctionalization CuBr, (S,S)-L1 (chiral ligand), B2pin21-(tert-butoxycarbonyl)-2-phenyl-2,3-dihydro-1H-azeteChiral 2,3-disubstituted azetidine85>20:196[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for two of the key methods discussed.

Regio- and Diastereoselective Synthesis via Intramolecular Cyclization of Oxiranes[1][2]

This method provides a scalable, two-step route to trans-3-(hydroxymethyl)-2-arylazetidines with high diastereoselectivity.[1][2]

Step 1: Synthesis of the Oxiranylmethyl-benzylamine Precursor

To a solution of N-methylbenzylamine (3.64 g, 30.0 mmol) in a suitable solvent, epichlorohydrin (2.35 mL, 30.0 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (EtOAc/hexane gradient) to afford N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine as a yellowish oil.[2]

Step 2: Superbase-Induced Azetidine Formation

In a Schlenk tube under a nitrogen atmosphere, a solution of potassium tert-butoxide in THF (1.0 M, 1.0 mL, 1.0 mmol) is cooled to -78 °C and diluted with absolute THF (1 mL). Diisopropylamine (0.14 mL, 1.0 mmol) and a 1.59 M hexane solution of butyllithium (0.94 mL, 1.5 mmol) are added dropwise. The mixture is stirred for 20 minutes at -78 °C to generate the LiDA-KOR superbase. A solution of the oxiranylmethyl-benzylamine precursor (0.5 mmol) in THF is then added dropwise. The reaction is stirred at -78 °C for the appropriate time, then quenched with saturated aqueous NH4Cl solution. The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography to yield the trans-2-arylazetidine.[2]

Stereoselective Synthesis via Imino-Aldol Reaction[3][7][8]

This approach allows for the synthesis of activated 2-arylazetidines, which can be further functionalized.

Step 1: Formation of the β-Amino Ester Intermediate

A solution of diisopropylamine in dry THF is cooled to -78 °C, and n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, tert-butyl acetate is added slowly, and the mixture is stirred for another 30 minutes to form the ester enolate. A solution of the N-tosylarylaldimine in THF is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted. The crude β-amino ester is purified by chromatography.[3]

Step 2: Reduction and Cyclization

The purified β-amino ester is dissolved in THF and cooled to 0 °C. Lithium aluminum hydride (LAH) is added portion-wise, and the reaction is stirred at room temperature for 1 hour. The reaction is carefully quenched with water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated. The crude amino alcohol is then dissolved in THF, and tosyl chloride and potassium hydroxide are added. The mixture is refluxed for 30 minutes. After cooling, the product is extracted and purified by column chromatography to afford the 2-aryl-N-tosylazetidine.[3]

Visualization of Workflows and Decision Making

The selection of a synthetic method is a critical decision in any research plan. The following diagrams, generated using the DOT language, illustrate a logical decision-making process for choosing a synthesis method and a general experimental workflow.

Synthesis_Method_Selection Start Define Target 2-Arylazetidine Stereochem Stereochemistry Required? Start->Stereochem Enantio Enantioselective? Stereochem->Enantio Yes Method3 Imino-Aldol Reaction or [2+2] Cycloaddition Stereochem->Method3 No Diastereo Diastereoselective? Enantio->Diastereo No Method1 Enantioselective Difunctionalization of Azetine Enantio->Method1 Yes Method2 Regio- and Diastereoselective Intramolecular Cyclization Diastereo->Method2 Yes Diastereo->Method3 No

Caption: Decision tree for selecting a 2-arylazetidine synthesis method.

Experimental_Workflow Start Starting Materials Step1 Precursor Synthesis Start->Step1 Purification1 Purification Step1->Purification1 Step2 Cyclization Reaction Purification1->Step2 Workup Reaction Workup Step2->Workup Purification2 Final Purification Workup->Purification2 Analysis Characterization (NMR, MS, etc.) Purification2->Analysis End Pure 2-Arylazetidine Analysis->End

Caption: General experimental workflow for 2-arylazetidine synthesis.

Conclusion

The synthesis of 2-arylazetidines has seen significant advancements, offering a range of methodologies to access these valuable compounds. The choice of a particular synthetic route is a multifactorial decision that balances the need for stereocontrol, yield, scalability, and the availability of starting materials. The intramolecular cyclization of functionalized acyclic precursors remains a reliable and high-yielding approach, particularly for diastereoselective syntheses.[1][2] For enantioselective syntheses, methods involving chiral auxiliaries, organocatalysis, or the difunctionalization of azetines are at the forefront.[6][7] [2+2] cycloaddition reactions provide a direct and often convergent route, with ongoing research focused on improving their stereocontrol.[4][5][8] This comparative guide provides a foundational understanding for researchers to navigate the landscape of 2-arylazetidine synthesis and select the most appropriate method for their specific research and development goals.

References

Comparative Analysis of Ezetimibe and Other 2-(4-Ethylphenyl)azetidine Analogs as NPC1L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Target Validation of 2-(4-Ethylphenyl)azetidine Analogs

The azetidine scaffold, particularly derivatives of this compound, has emerged as a critical pharmacophore in the development of cholesterol absorption inhibitors. Ezetimibe, the first-in-class and currently the only approved drug in this category, effectively lowers low-density lipoprotein cholesterol (LDL-C) by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This guide provides a comparative analysis of Ezetimibe and its analogs, focusing on their biological target, mechanism of action, and performance, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting NPC1L1-Mediated Cholesterol Uptake

Ezetimibe's primary biological target is the NPC1L1 protein, a transmembrane transporter highly expressed on the brush border of enterocytes in the small intestine and also found in the liver.[1][2][3] NPC1L1 plays a pivotal role in the absorption of dietary and biliary cholesterol. The proposed mechanism of action involves Ezetimibe binding to the extracellular loop C of NPC1L1, which in turn inhibits the internalization of the NPC1L1-cholesterol complex.[1][2][4] This blockage of endocytosis prevents cholesterol from entering the enterocytes, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma LDL-C levels.[1][3][4]

The signaling pathway for NPC1L1-mediated cholesterol uptake and its inhibition by Ezetimibe is depicted below.

NPC1L1_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary/Biliary Cholesterol NPC1L1 NPC1L1 cholesterol->NPC1L1 Binds Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization Cholesterol_Uptake Cholesterol Uptake Endocytosis->Cholesterol_Uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Clinical_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_outcome Outcome invitro In Vitro Assays (Binding, Uptake) animal Animal Models (Cholesterol Lowering) invitro->animal phase1 Phase I (Safety, PK/PD) animal->phase1 phase2 Phase II (Dose-Ranging, Efficacy) phase1->phase2 phase3 Phase III (Pivotal Efficacy, Safety) phase2->phase3 approval Regulatory Approval phase3->approval

References

A Comparative Efficacy Analysis of 2-Arylazetidine Analogues as VMAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of 2-arylazetidine analogues. While direct comparative data for 2-(4-Ethylphenyl)azetidine was not available in the reviewed literature, this document focuses on a closely related series of 2,4-disubstituted azetidines that have been evaluated as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2). The data presented herein offers valuable insights into the structure-activity relationships (SAR) of this class of compounds, which can inform the design and development of novel therapeutics targeting VMAT2.

VMAT2 is a critical transporter protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles.[1] Its inhibition has been a therapeutic strategy for managing hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a promising pharmacophore for the development of VMAT2 inhibitors.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of a series of cis- and trans-2,4-disubstituted azetidine analogues as inhibitors of [³H]dopamine uptake mediated by VMAT2. The data is presented as the inhibitor constant (Ki), a measure of the compound's binding affinity to the transporter. A lower Ki value indicates a higher binding affinity and greater potency.

Compound IDStereochemistryR (Substitution on Phenyl Ring)Ki (nM)[1]
1a transH66
1b trans4-Methoxy35
1c trans3,4-Methylenedioxy31
2a cisH52
2b cis4-Methoxy24
2c cis3,4-Methylenedioxy28
Lobelane --45
Norlobelane --43

Experimental Protocols

[³H]Dopamine Uptake Inhibition Assay

The efficacy of the azetidine analogues was determined by their ability to inhibit the uptake of radiolabeled dopamine into synaptic vesicles expressing VMAT2.[1]

1. Preparation of Synaptic Vesicles:

  • Rat brains were homogenized in a sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.

  • The resulting supernatant was further centrifuged at 10,000 x g for 20 minutes to pellet synaptosomes.

  • The synaptosomal pellet was resuspended in a hypotonic buffer and subjected to osmotic lysis.

  • The lysate was then centrifuged at 200,000 x g for 30 minutes to pellet the synaptic vesicles.

  • The final vesicle pellet was resuspended in a buffer containing 10 mM HEPES and 100 mM potassium tartrate.

2. [³H]Dopamine Uptake Assay:

  • Synaptic vesicles were pre-incubated with varying concentrations of the test compounds (azetidine analogues) or vehicle for 10 minutes at 37°C.

  • The uptake reaction was initiated by the addition of [³H]dopamine (final concentration 50 nM) and ATP to energize the transporter.

  • The reaction was allowed to proceed for 5 minutes at 37°C.

  • The uptake was terminated by rapid filtration through glass fiber filters to separate the vesicles from the assay medium.

  • The filters were washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters, representing the [³H]dopamine taken up by the vesicles, was quantified using liquid scintillation counting.

3. Data Analysis:

  • The concentration of each compound that inhibited 50% of the specific [³H]dopamine uptake (IC50) was determined by non-linear regression analysis of the concentration-response curves.

  • The inhibitor constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle_content cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Transport Vesicle Synaptic Vesicle Dopamine_synapse Synaptic Dopamine Vesicle->Dopamine_synapse Exocytosis Dopamine_vesicle Vesicular Dopamine Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation Azetidine 2-Arylazetidine Analogue Azetidine->VMAT2 Inhibition

Caption: Mechanism of action of 2-arylazetidine analogues as VMAT2 inhibitors.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_assay [³H]Dopamine Uptake Assay Homogenization Brain Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Lysis Osmotic Lysis Centrifugation2->Lysis Ultracentrifugation Ultracentrifugation Lysis->Ultracentrifugation Vesicles Isolated Synaptic Vesicles Ultracentrifugation->Vesicles Preincubation Pre-incubation with Azetidine Analogues Vesicles->Preincubation Initiation Initiation with [³H]Dopamine + ATP Preincubation->Initiation Termination Rapid Filtration Initiation->Termination Quantification Scintillation Counting Termination->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis

References

Structural Confirmation of 2-(4-Ethylphenyl)azetidine: A Comparative 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for the structural confirmation of 2-(4-Ethylphenyl)azetidine. By comparing expected spectral data with that of potential alternative structures and starting materials, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Predicted NMR Spectral Data for this compound

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (Azetidine)4.0 - 4.5Triplet (t)7.0 - 8.01H
H-3 (Azetidine)2.2 - 2.6Multiplet (m)-2H
H-4 (Azetidine)3.6 - 4.0Multiplet (m)-2H
NH (Azetidine)1.5 - 2.5Broad Singlet (br s)-1H
H-2', H-6' (Aromatic)7.2 - 7.4Doublet (d)~8.02H
H-3', H-5' (Aromatic)7.1 - 7.2Doublet (d)~8.02H
-CH₂- (Ethyl)2.6 - 2.7Quartet (q)~7.62H
-CH₃ (Ethyl)1.2 - 1.3Triplet (t)~7.63H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Azetidine)60 - 65
C-3 (Azetidine)25 - 30
C-4 (Azetidine)45 - 50
C-1' (Aromatic)140 - 145
C-2', C-6' (Aromatic)128 - 130
C-3', C-5' (Aromatic)127 - 129
C-4' (Aromatic)142 - 147
-CH₂- (Ethyl)28 - 30
-CH₃ (Ethyl)15 - 17
Comparison with Potential Alternative Structures

The synthesis of this compound may yield side products or be incomplete, leaving starting materials. NMR spectroscopy is a powerful tool to differentiate the target compound from these alternatives.

Table 3: Comparative ¹H and ¹³C NMR Data of Potential Alternatives

CompoundKey Diagnostic ¹H NMR Signals (δ, ppm)Key Diagnostic ¹³C NMR Signals (δ, ppm)
4-Ethylstyrene Vinyl protons: 5.2 (d), 5.7 (d), 6.7 (dd)Vinyl carbons: ~113 (CH₂), ~137 (CH)
Ethylbenzene Aromatic protons: 7.1-7.3 (m, 5H)Aromatic carbons: 125-129
2-(4-Ethylphenyl)azetidin-2-one H-3 protons shifted downfield (~2.8-3.2 ppm)Carbonyl carbon (C-2) at ~170 ppm

The presence of vinyl signals in the ¹H NMR spectrum would indicate unreacted 4-ethylstyrene. Residual ethylbenzene would be identifiable by its simpler aromatic multiplet and the absence of azetidine ring signals. The formation of an azetidinone (a β-lactam) would be clearly indicated by the presence of a carbonyl carbon signal in the ¹³C NMR spectrum around 170 ppm.

Experimental Protocol

NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Analytical Workflow

The logical flow for the structural confirmation of this compound using NMR is outlined below.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Structural Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (in CDCl3) Purification->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing & Analysis H1_NMR->DataProcessing C13_NMR->DataProcessing Comparison Comparison with Predicted Data & Alternatives DataProcessing->Comparison Structure_Confirmation Structural Confirmation of Target Comparison->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation.

This guide demonstrates a systematic approach to confirming the structure of this compound using ¹H and ¹³C NMR spectroscopy. By comparing experimental data with predicted values and potential alternatives, researchers can confidently verify the identity and purity of their synthesized compounds.

Mass Spectrometry Analysis: Unraveling the Fragmentation of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of drug discovery and development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of compounds. This guide offers a comparative analysis of the predicted mass spectrometric fragmentation of 2-(4-Ethylphenyl)azetidine against the known fragmentation of its core structural motifs: the azetidine ring and the ethylphenyl group. This analysis is supported by established fragmentation principles and data from related compounds, providing a foundational resource for researchers engaged in the characterization of similar molecules.

Predicted Fragmentation Profile of this compound

While specific experimental mass spectrometry data for this compound is not widely available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of its constituent parts. The primary fragmentation pathways are expected to involve cleavages at the benzylic position and within the azetidine ring, driven by the formation of stable carbocations and radical species.

Table 1: Predicted Major Fragment Ions of this compound

m/z (predicted) Proposed Fragment Structure Fragmentation Pathway
161[M]+•Molecular Ion
146[M - CH₃]+Loss of a methyl radical from the ethyl group.
132[M - C₂H₅]+Loss of an ethyl radical.
118[C₉H₁₀N]+Cleavage of the azetidine ring with loss of CH₂NH.
105[C₈H₉]+Benzylic cleavage leading to the ethylphenyl cation.
91[C₇H₇]+Tropylium ion, a common fragment from alkylbenzenes.
56[C₃H₆N]+Fragment corresponding to the azetidine ring after cleavage.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, a comparison with the known mass spectra of azetidine and related aromatic compounds is essential.

Azetidine Fragmentation

The mass spectrum of unsubstituted azetidine provides a baseline for the fragmentation of the four-membered heterocyclic ring.[1] The molecular ion is observed at m/z 57, and key fragments arise from the loss of hydrogen and subsequent ring cleavage.

Table 2: Key Fragment Ions of Azetidine

m/z Relative Intensity Proposed Fragment
57~ 60%[C₃H₇N]+• (Molecular Ion)
56~ 100%[C₃H₆N]+ (Base Peak)
28~ 95%[CH₂N]+

Data sourced from the NIST WebBook.[1]

N-Phenylazetidine Fragmentation

Table 3: Major Observed Fragment Ions of N-Phenylazetidine

m/z (observed) Proposed Fragment Inferred Fragmentation Pathway
133[C₉H₁₁N]+• (Molecular Ion)Intact molecule
104[C₇H₆N]+Loss of ethylene from the azetidine ring.
77[C₆H₅]+Phenyl cation.

Data inferred from the graphical mass spectrum available on PubChem.

The comparison suggests that the ethylphenyl substituent in this compound will likely lead to a more complex fragmentation pattern than either azetidine or N-phenylazetidine alone, with prominent fragments arising from the cleavage of the ethyl group and the bond between the phenyl ring and the azetidine ring. The formation of the stable tropylium ion (m/z 91) is a highly probable pathway for alkylbenzene derivatives.[2]

Experimental Protocols

For the mass spectrometric analysis of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method would be suitable given its likely volatility.

Detailed GC-MS Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The acquired mass spectra can be analyzed by identifying the molecular ion peak and comparing the fragmentation pattern to known databases and the predicted fragmentation pathways.

Visualizing the Analytical Workflow and Fragmentation Logic

To further clarify the analytical process and the expected fragmentation, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample This compound Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection Dissolution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation Comparison Comparison with Reference Data Interpretation->Comparison

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways M [this compound]+• (m/z 161) F146 [M - CH₃]+ (m/z 146) M->F146 - •CH₃ F132 [M - C₂H₅]+ (m/z 132) M->F132 - •C₂H₅ F118 [C₉H₁₀N]+ (m/z 118) M->F118 - CH₂NH F105 [C₈H₉]+ (m/z 105) M->F105 Benzylic Cleavage F56 Azetidine Ring Fragment [C₃H₆N]+ (m/z 56) M->F56 Ring Cleavage F91 Tropylium Ion [C₇H₇]+ (m/z 91) F105->F91 Rearrangement

Caption: Predicted fragmentation of this compound.

References

X-ray Crystallography of 2-Arylazetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural properties of 2-arylazetidine derivatives as determined by X-ray crystallography. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous biologically active compounds. The conformation of this strained ring system, along with the orientation of substituents, plays a crucial role in its interaction with biological targets. X-ray crystallography provides definitive insights into these three-dimensional arrangements in the solid state.

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic parameters for a representative N-acetylated azetidine-2-carboxylic acid, a foundational structure for many 2-arylazetidine derivatives. This data is compared with its five- and six-membered ring homologues, N-acetylated proline and N-acetylated piperidine-2-carboxylic acid, to highlight the conformational influence of ring size.

Table 1: Comparative Crystallographic Data of N-Acetylated Cyclic Amino Acids

ParameterN-acetyl-azetidine-2-carboxylic acidN-acetyl-prolineN-acetyl-piperidine-2-carboxylic acid
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/nP2₁2₁2₁Pbca
a (Å) 9.178(3)8.835(2)13.684(6)
b (Å) 7.420(2)10.435(2)11.602(4)
c (Å) 10.741(3)8.349(2)11.171(4)
β (˚) 108.38(2)9090
Volume (ų) 694.7(4)769.5(3)1772.1(1)
Ring Puckering Amplitude (Å) 0.130.380.58
Selected Torsion Angles (˚)
C1-N1-C2-C3-14.828.5-55.7
N1-C2-C3-C414.2-37.256.2
C2-C3-C4-N1-9.029.5-56.3
C3-C4-N1-C10.1-9.856.0

Data synthesized from a study on N-acetylated proline and its ring-size analogs[1].

Discussion of Structural Variations:

The planarity of the four-membered azetidine ring is a key feature, with a significantly smaller puckering amplitude compared to the five-membered pyrrolidine (in proline) and six-membered piperidine rings[1]. This inherent planarity is influenced by the substituents on both the nitrogen and the carbon atoms of the ring.

Based on comparative studies of other aromatic heterocyclic systems, such as halogen-substituted 2-aryl-N-phenylbenzimidazoles, we can infer the following potential variations in the crystal structures of 2-arylazetidine derivatives[2]:

  • Aryl Substituent Effects: The electronic nature and position of substituents on the 2-aryl ring are expected to influence the dihedral angle between the aryl ring and the azetidine ring. Electron-withdrawing groups might lead to a more coplanar arrangement to facilitate electronic communication, while bulky ortho-substituents would likely cause a greater twist.

  • N-Substitution: The nature of the substituent on the azetidine nitrogen will significantly impact the ring conformation and the overall molecular packing. Bulky N-substituents can influence the puckering of the azetidine ring and dictate the orientation of the 2-aryl group.

  • Intermolecular Interactions: The presence of hydrogen bond donors and acceptors in the substituents will govern the supramolecular assembly in the crystal lattice, leading to different packing motifs such as chains, dimers, or sheets.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a 2-arylazetidine derivative, based on common laboratory practices.

1. Synthesis and Crystallization:

A suitable 2-arylazetidine derivative is synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

2. X-ray Data Collection:

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy involves a series of scans (e.g., ω and φ scans) to cover a significant portion of the reciprocal space.

3. Structure Solution and Refinement:

The collected diffraction data is processed, which includes integration of the reflection intensities and correction for various factors such as Lorentz and polarization effects, and absorption. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and the key structural features of a 2-arylazetidine derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 2-Arylazetidine Purification Purification Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection RawData Diffraction Pattern DataCollection->RawData Processing Data Processing RawData->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Crystallographic Model Refinement->FinalStructure

Caption: General workflow for X-ray crystallography of 2-arylazetidine derivatives.

logical_relationship cluster_params Key Structural Parameters Azetidine 2-Arylazetidine Core BondLengths Bond Lengths (e.g., C-N, C-C) Azetidine->BondLengths determines BondAngles Bond Angles (e.g., C-N-C) Azetidine->BondAngles determines TorsionAngles Torsion Angles (Ring Puckering) Azetidine->TorsionAngles determines DihedralAngle Dihedral Angle (Aryl vs. Azetidine) Azetidine->DihedralAngle determines

Caption: Key structural parameters of 2-arylazetidines determined by X-ray crystallography.

References

In Vitro vs. In Vivo Efficacy of 2-(4-Ethylphenyl)azetidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Ethylphenyl)azetidine is a novel synthetic compound that has garnered interest for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings. We will delve into the available experimental data, compare its performance against a relevant alternative, and provide detailed methodologies for the key experiments cited. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.

In Vitro Efficacy: Cellular and Molecular Interactions

The in vitro evaluation of this compound has primarily focused on its interaction with specific cellular targets and its effect on cellular pathways.

Table 1: In Vitro Efficacy Data

ParameterThis compoundAlternative Compound (Specify)
Target Binding Affinity (Ki) Data not publicly available.Data not publicly available.
IC50 (Enzymatic Assay) Data not publicly available.Data not publicly available.
EC50 (Cell-based Assay) Data not publicly available.Data not publicly available.
Cell Viability (CC50) Data not publicly available.Data not publicly available.

Experimental Protocol: In Vitro Target Binding Assay

A standardized in vitro binding assay would be crucial to determine the affinity of this compound for its putative molecular target. A typical protocol would involve:

  • Preparation of Target: Isolation and purification of the target protein or preparation of cell membranes expressing the target receptor.

  • Radioligand Binding: Incubation of the prepared target with a radiolabeled ligand known to bind to the target site.

  • Competition Assay: Introduction of increasing concentrations of this compound to compete with the radioligand for binding.

  • Detection and Quantification: Measurement of the bound radioactivity to determine the concentration of this compound required to displace 50% of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.

G cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Target_Prep Target Protein/Membrane Preparation Incubation Incubation of Target, Radioligand, and This compound Target_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Calculation of IC50/Ki Quantification->Analysis

Caption: Workflow for a typical in vitro radioligand binding assay.

In Vivo Efficacy: Performance in a Biological System

The in vivo assessment of this compound is essential to understand its pharmacokinetic and pharmacodynamic properties within a living organism.

Table 2: In Vivo Efficacy Data

ParameterThis compoundAlternative Compound (Specify)
Bioavailability (%) Data not publicly available.Data not publicly available.
Half-life (t1/2) Data not publicly available.Data not publicly available.
Cmax Data not publicly available.Data not publicly available.
Tumor Growth Inhibition (%) Data not publicly available.Data not publicly available.
Effective Dose (ED50) Data not publicly available.Data not publicly available.

Experimental Protocol: In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of this compound, a xenograft mouse model is commonly employed:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume/weight in the treated groups to the control group.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis Cell_Implant Cancer Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implant->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administration of This compound Randomization->Treatment Monitoring Regular Measurement of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Conclusion of Study Monitoring->Endpoint Analysis Tumor Excision & Data Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Signaling Pathway Analysis

Understanding the mechanism of action of this compound requires elucidating the signaling pathways it modulates.

G Compound This compound Target Putative Target (e.g., Receptor/Enzyme) Compound->Target Binds to/Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Activates/Inhibits Downstream2 Downstream Effector 2 Target->Downstream2 Activates/Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream1->Cellular_Response Downstream2->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

The provided framework outlines the necessary experimental data and protocols for a comprehensive comparison of the in vitro and in vivo efficacy of this compound. Currently, there is a lack of publicly available data to populate the comparative tables. As research on this compound progresses and data becomes available, this guide can serve as a template for its objective evaluation against other therapeutic alternatives. The detailed methodologies and visual workflows are intended to ensure clarity and reproducibility in future studies.

A Comparative Guide to the Validation of Computational Predictions for 2-(4-Ethylphenyl)azetidine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational predictions and experimental data for azetidine-based compounds, with a focus on 2-(4-Ethylphenyl)azetidine and its structural analogs. Due to the limited publicly available experimental data for this compound, this document leverages published data on closely related 2-arylazetidine derivatives to establish a framework for validating computational predictions in drug discovery and development.

Introduction to 2-Arylazetidines

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a key structural motif in a variety of biologically active compounds. Its presence can impart unique conformational constraints and physicochemical properties that are advantageous for drug design. Derivatives of 2-arylazetidines have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Computational modeling plays a crucial role in predicting the biological activity of novel compounds, thereby guiding synthetic efforts and reducing the costs associated with drug discovery. The validation of these in silico predictions with robust experimental data is a critical step in the development pipeline.

Comparative Data Analysis

To illustrate the process of validating computational predictions, this section presents experimental data for a series of 2-aryl-azetidin-2-one derivatives, which are structurally related to this compound. The data is focused on antimicrobial activity, a common screening parameter for this class of compounds.

While specific computational predictions for this compound are not publicly available, we can hypothesize a set of predicted activities based on common in silico modeling techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies. The following tables compare these hypothetical predictions with experimental data for analogous compounds.

Table 1: Hypothetical Computational Predictions for this compound

Computational MethodPredicted ActivityPredicted Target(s)Confidence Score
Molecular DockingHighBacterial cell wall synthesis enzymes0.85
QSARModerateFungal cell membrane components0.75
ADMET PredictionFavorableGood oral bioavailability, low toxicity-

Table 2: Experimental Antimicrobial Activity of 2-Arylazetidin-2-one Derivatives

The following data is adapted from studies on N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, which feature a substituted phenyl group at the 4-position of the azetidin-2-one ring.[1][2] The activity is reported as Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates higher antimicrobial activity.

Compound (Substituent on Phenyl Ring)Gram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
4-H (Phenyl) 128 - 256256 - 512
4-CH3 (Tolyl) 64 - 128128 - 256
4-Cl (Chlorophenyl) 32 - 6464 - 128
4-NO2 (Nitrophenyl) 16 - 3232 - 64

Note: The MIC values are presented as ranges, as they can vary depending on the specific bacterial strain tested.

From the experimental data, a clear structure-activity relationship (SAR) can be observed. The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring tends to enhance the antibacterial activity of the compounds.[3] This trend provides a valuable dataset for validating and refining computational models. For this compound, the ethyl group is weakly electron-donating, which, based on this SAR, might suggest moderate antibacterial activity compared to the analogs in Table 2.

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial evaluation of 2-arylazetidin-2-one derivatives, based on methodologies described in the scientific literature.[1][2][3]

Synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides

  • Schiff Base Formation: An equimolar mixture of a sulfonamide derivative and a substituted aromatic aldehyde is refluxed in the presence of a catalytic amount of glacial acetic acid in a suitable solvent (e.g., ethanol) for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting Schiff base is then filtered, dried, and recrystallized.

  • Cycloaddition: The synthesized Schiff base is dissolved in a solvent such as dioxane. Triethylamine is added to the solution, and the mixture is cooled in an ice bath. Chloroacetyl chloride is then added dropwise with constant stirring. The reaction mixture is stirred for several hours at room temperature. The precipitated product is filtered, washed, and recrystallized to yield the final 2-azetidinone derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).

  • Serial Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical entities, integrating both computational and experimental approaches.

Experimental Workflow Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_experimental Biological Evaluation in_silico In Silico Design & Prediction (Docking, QSAR, ADMET) synthesis Synthesis of Azetidine Derivatives in_silico->synthesis Guide Synthesis validation Comparison of Predicted vs. Experimental Data in_silico->validation purification Purification & Characterization (TLC, NMR, Mass Spec) synthesis->purification screening Antimicrobial Screening (Broth Microdilution) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->validation

Caption: A flowchart illustrating the integration of computational prediction with experimental synthesis and biological evaluation for the validation of novel compounds.

Conclusion

References

Comparative Analysis of Structure-Activity Relationships in 2-Arylazetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-arylazetidine derivatives, focusing on their application as Fatty Acid Synthase (FASN) inhibitors for oncology and as cholesterol absorption inhibitors. Experimental data from key studies are presented to facilitate objective comparison with alternative scaffolds.

2-Arylazetidines as Fatty Acid Synthase (FASN) Inhibitors

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancer types, making it a promising target for anticancer therapies.[1][2] N-benzoyl arylazetidines have emerged as a potent class of FASN inhibitors.

Quantitative SAR Data
Compound IDCore ScaffoldTargetIC₅₀ (nM)Cell-based Potency (A2780 ovarian cancer cells, LRM) (nM)Key Structural Features
JNJ-54380482 N-benzoyl arylazetidine FASN268.9Possesses an N-benzoyl group and an aryl substituent on the azetidine ring, contributing to a unique binding mode in the KR subdomain of FASN.[1]
GSK2194069 Triazolone derivativeFASN7.715 (A549 non-small-cell lung cancer)Potent inhibitor of the β-ketoyl reductase (KR) domain of FASN.[3][4]
TVB-2640 (Denifanstat) HeterocyclicFASN5272Orally active, selective FASN inhibitor.[5]

LRM: Lipid-Reduced Medium

Structure-Activity Relationship Insights:

  • The N-benzoyl arylpiperidine and arylazetidine scaffolds are potent chemotypes for FASN inhibition.[1]

  • X-ray crystallography has revealed a unique binding mode for these compounds within the β-ketoacyl reductase (KR) subdomain of FASN.[1]

  • Systematic exploration of the benzoyl group and the aryl substituent on the azetidine ring has been crucial for optimizing potency and pharmacokinetic properties.[1]

Experimental Protocols

In Vitro FASN Inhibition Assay (Spectrophotometric)

This assay quantifies FASN activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[6][7]

Materials:

  • Purified FASN enzyme

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test compounds (2-arylazetidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH in each well of the microplate.

  • Add the test compounds at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding malonyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of FASN inhibition for each compound concentration is calculated relative to the vehicle control.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

FASN Signaling Pathway in Cancer

FASN plays a central role in tumor cell metabolism and survival. Its inhibition can disrupt multiple downstream signaling pathways.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pathways Signaling Pathways cluster_fasn FASN Regulation and Function cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Hormones Hormones (e.g., Insulin) Hormones->PI3K_AKT SREBP1c SREBP-1c PI3K_AKT->SREBP1c activates MAPK MAPK/ERK Pathway MAPK->SREBP1c activates FASN Fatty Acid Synthase (FASN) SREBP1c->FASN upregulates transcription Palmitate Palmitate FASN->Palmitate produces Membrane_Synthesis Membrane Synthesis & Lipid Rafts Palmitate->Membrane_Synthesis Protein_Acylation Protein Acylation (e.g., Wnt, Ras) Palmitate->Protein_Acylation Energy_Storage Energy Storage Palmitate->Energy_Storage Cell_Survival Cell Proliferation & Survival Membrane_Synthesis->Cell_Survival Protein_Acylation->Cell_Survival Arylazetidine 2-Arylazetidine Inhibitors Arylazetidine->FASN inhibits

FASN Signaling Pathway and Inhibition by 2-Arylazetidines.

2-Arylazetidines and Analogs as Cholesterol Absorption Inhibitors

The 2-azetidinone scaffold, a core component of the cholesterol absorption inhibitor ezetimibe, is structurally related to 2-arylazetidines. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol uptake.

Quantitative SAR Data

The following table compares the in vitro inhibitory activity of ezetimibe and its active glucuronide metabolite against NPC1L1.

CompoundCore ScaffoldTargetIC₅₀ (nM)Key Structural Features
Ezetimibe 2-AzetidinoneNPC1L13860A 2-azetidinone ring with aryl substituents at the N-1 and C-4 positions. The C-3 position bears a hydroxylated alkyl chain.[8]
Ezetimibe-glucuronide 2-AzetidinoneNPC1L1682The glucuronide metabolite of ezetimibe, formed in the intestine and liver. The glucuronidation occurs at one of the phenolic hydroxyl groups.[8]

Structure-Activity Relationship Insights:

  • The 2-azetidinone ring is a critical pharmacophore for NPC1L1 inhibition.

  • Glucuronidation of ezetimibe significantly enhances its inhibitory potency against NPC1L1, highlighting the importance of this metabolic conversion for its clinical efficacy.[8]

  • The binding of ezetimibe and its analogs to NPC1L1 is a primary determinant of their in vivo cholesterol-lowering activity.[9]

Experimental Protocols

In Vitro NPC1L1 Binding Assay

This assay measures the ability of test compounds to displace a radiolabeled ligand that binds specifically to the NPC1L1 protein.

Materials:

  • Cell membranes prepared from cells overexpressing NPC1L1 (e.g., HEK293-NPC1L1 cells)

  • Radiolabeled ezetimibe analog (e.g., [³H]ezetimibe glucuronide)

  • Binding Buffer (e.g., Tris-HCl buffer with appropriate salts and additives)

  • Test compounds (2-arylazetidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Incubate the cell membranes expressing NPC1L1 with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., incubation for 1-2 hours at a specific temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The percentage of specific binding is calculated for each concentration of the test compound.

  • IC₅₀ values are determined by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a competitive binding model.

NPC1L1-Mediated Cholesterol Uptake Pathway

NPC1L1 facilitates the uptake of cholesterol from the intestinal lumen into enterocytes through a mechanism involving endocytosis.

NPC1L1_Pathway cluster_lumen Intestinal Lumen cluster_membrane Apical Membrane of Enterocyte cluster_cytoplasm Enterocyte Cytoplasm cluster_circulation Lymphatic/Blood Circulation Micelle Cholesterol Micelles NPC1L1 NPC1L1 Micelle->NPC1L1 delivers cholesterol Endocytic_Vesicle Endocytic Vesicle NPC1L1->Endocytic_Vesicle internalization Cholesterol_Transport Cholesterol Transport & Esterification Endocytic_Vesicle->Cholesterol_Transport releases cholesterol Chylomicrons Chylomicron Formation Cholesterol_Transport->Chylomicrons Circulation To Circulation Chylomicrons->Circulation Azetidinone 2-Azetidinone Inhibitors (Ezetimibe) Azetidinone->NPC1L1 binds and inhibits

NPC1L1-Mediated Cholesterol Uptake and Inhibition.

References

Comparative Docking Studies of Azetidine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of azetidine-based inhibitors against various protein targets, supported by experimental and computational data from recent studies. The information is presented to facilitate the understanding and advancement of azetidine scaffolds in drug discovery.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide summarizes the findings of several comparative docking studies, offering insights into the binding modes and inhibitory potentials of azetidine derivatives against key protein targets implicated in cancer, infectious diseases, and inflammatory conditions.

Data Presentation: A Comparative Overview of Inhibitory Potency

The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of different azetidine-based inhibitors.

Table 1: Azetidine-Based Inhibitors of STAT3
Compound IDTargetIC50 (µM)Binding Affinity/ScoreDocking SoftwarePDB ID
5a STAT30.55Not ReportedNot Specified6NJS
5o STAT30.38Not ReportedNot Specified6NJS
8i STAT30.34Not ReportedNot Specified6NJS

Data sourced from a study on novel azetidine amides as potent small-molecule STAT3 inhibitors.

Table 2: Azetidin-2-one Derivatives as Anticancer Agents
Compound IDTargetIC50 (µM)Binding Affinity/ScoreDocking SoftwarePDB ID
Compound 9 Tubulin34.27-8.5 kcal/molAutoDock Vina4O2B
Compound 21 Tubulin28.86-9.2 kcal/molAutoDock Vina4O2B

Data from a study on 2-azetidinone-based combretastatin A-4 analogues.[1]

Table 3: Azetidin-2-one Derivatives as EGFR Inhibitors
Compound IDTargetPLP Fitness ScoreDocking SoftwarePDB ID
A-2 EGFR77.79GOLDNot Specified
A-8 EGFR76.68GOLDNot Specified
A-14 EGFR71.46GOLDNot Specified
Erlotinib (Reference)EGFR71.94GOLDNot Specified

Results from an in-silico study of azetidin-2-one derivatives as antiproliferative agents.[2]

Table 4: Azetidinimines as Broad-Spectrum β-Lactamase Inhibitors
Compound IDTargetKi (µM)Docking SoftwarePDB IDs
7dfm KPC-2< 0.3Not SpecifiedNot Specified
7dfm NDM-1< 0.3Not SpecifiedNot Specified
7dfm OXA-48< 0.3Not SpecifiedNot Specified

Findings on a novel series of non-covalent broad-spectrum inhibitors of β-lactamases.[3]

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are detailed protocols for the key experiments.

Molecular Docking Protocol for Azetidin-2-one Analogues against Tubulin

1. Software: AutoDock Vina was utilized for the molecular docking simulations.[4][5]

2. Ligand Preparation: The 3D structures of the azetidin-2-one derivatives were generated and optimized using molecular mechanics force fields. The structures were then saved in PDBQT format, which includes atomic partial charges and atom types.

3. Protein Preparation: The crystal structure of tubulin complexed with colchicine was obtained from the Protein Data Bank (PDB ID: 4O2B).[6] Water molecules and the co-crystallized ligand were removed from the protein structure. Polar hydrogen atoms and Kollman charges were added to the protein, which was then saved in PDBQT format.

4. Grid Box Generation: A grid box was defined to encompass the colchicine-binding site on tubulin. The grid center and dimensions were set to cover the active site residues.

5. Docking Simulation: The docking calculations were performed using AutoDock Vina. The program searches for the best binding poses of the ligands within the defined grid box and scores them based on a binding affinity scoring function. The pose with the lowest binding energy (in kcal/mol) was considered the most favorable.

Molecular Docking Protocol for Azetidin-2-one Derivatives against EGFR

1. Software: The GOLD (Genetic Optimisation for Ligand Docking) software was employed for the docking studies.

2. Ligand Preparation: The chemical structures of the azetidin-2-one derivatives were sketched and optimized to their lowest energy state.

3. Protein Preparation: The crystal structure of the EGFR tyrosine kinase domain was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and defining the active site based on the co-crystallized inhibitor.

4. Docking and Scoring: The docking of the prepared ligands into the EGFR active site was performed using the GOLD software. The Piecewise Linear Potential (PLP) fitness scoring function was used to evaluate the binding poses. A higher PLP fitness score indicates a better binding interaction.[2]

Mandatory Visualization

Signaling Pathway of STAT3

The following diagram illustrates the canonical signaling pathway of Signal Transducer and Activator of Transcription 3 (STAT3), a key target for some of the discussed azetidine-based inhibitors.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) dimonomer JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active STAT3-P (active) dimer STAT3_inactive->STAT3_active P STAT3_dimer_nuc STAT3-P Dimer STAT3_active->STAT3_dimer_nuc 4. Dimerization & Nuclear Translocation Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition DNA DNA STAT3_dimer_nuc->DNA 5. DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription 6. Target Gene Expression

Caption: STAT3 Signaling Pathway and Inhibition by Azetidine-based Compounds.

Experimental Workflow for Comparative Docking Studies

The diagram below outlines a typical workflow for conducting comparative molecular docking studies of azetidine-based inhibitors.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Output Target_Selection 1. Target Protein Selection (e.g., STAT3, Tubulin, EGFR) PDB_Retrieval 2. Retrieve Protein Structure (from PDB) Target_Selection->PDB_Retrieval Protein_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB_Retrieval->Protein_Prep Grid_Generation 6. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Generation Ligand_Design 4. Design/Select Azetidine Inhibitors Ligand_Prep 5. Prepare Ligands (3D structure generation, energy minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Grid_Generation Docking_Run 7. Perform Molecular Docking (e.g., AutoDock, GOLD) Grid_Generation->Docking_Run Pose_Analysis 8. Analyze Binding Poses & Interactions Docking_Run->Pose_Analysis Scoring 9. Score & Rank Inhibitors (Binding Affinity, Fitness Score) Pose_Analysis->Scoring Data_Comparison 10. Compare with Experimental Data (IC50, Ki) Scoring->Data_Comparison Lead_Identification 11. Identify Lead Compounds Data_Comparison->Lead_Identification

Caption: A generalized workflow for in-silico comparative docking studies.

References

A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the metabolic stability of 2-(4-Ethylphenyl)azetidine against established pharmaceutical compounds. The analysis is based on standard in vitro drug metabolism assays, offering researchers, scientists, and drug development professionals a framework for evaluating the pharmacokinetic potential of this and similar molecules.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions.[1][2] It describes the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[3][4] Compounds with high metabolic stability are cleared more slowly from the body, potentially requiring less frequent dosing. Conversely, compounds with low metabolic stability may be rapidly eliminated, necessitating higher or more frequent doses to achieve a therapeutic effect.[3] Azetidine-containing compounds are of significant interest in medicinal chemistry, often exhibiting favorable physicochemical properties that can translate to improved metabolic stability.[5]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound in comparison to two standard reference compounds, Verapamil (a high clearance compound) and Dextromethorphan (a moderate clearance compound). The data presented for this compound is hypothetical and for illustrative purposes, based on typical values for small molecule drugs. The primary method for assessing metabolic stability is the liver microsomal stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes.[6][7]

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Hypothetical) 4515.4
Verapamil886.6
Dextromethorphan2527.7

Data for Verapamil and Dextromethorphan are representative values from typical microsomal stability assays.

Experimental Workflow

The workflow for a typical in vitro liver microsomal stability assay is depicted below. This process is designed to determine the rate of metabolism of a test compound by incubating it with liver microsomes and a necessary cofactor, NADPH.[7][8]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM in solution) mix Mix Compound and Microsomes prep_compound->mix prep_microsomes Prepare Liver Microsomes (0.5 mg/mL in buffer) prep_microsomes->mix prep_cofactor Prepare NADPH Solution (1 mM) initiate Initiate Reaction with NADPH (Incubate at 37°C) prep_cofactor->initiate mix->initiate timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->timepoints terminate Terminate Reaction (Add cold Acetonitrile with Internal Standard) timepoints->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate metabolic_pathway Parent_Drug This compound Phase_I_Metabolites Phase I Metabolites (e.g., Hydroxylated, Dealkylated) Parent_Drug->Phase_I_Metabolites CYP450 Enzymes Excretion Excretion Parent_Drug->Excretion Phase_II_Metabolites Phase II Metabolites (e.g., Glucuronidated, Sulfated) Phase_I_Metabolites->Phase_II_Metabolites UGTs, SULTs, etc. Phase_I_Metabolites->Excretion Phase_II_Metabolites->Excretion

References

Cross-Reactivity Profile of 2-(4-Ethylphenyl)azetidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative cross-reactivity analysis of the novel compound 2-(4-Ethylphenyl)azetidine against a panel of off-target receptors and kinases. The data presented here is intended to serve as an illustrative example of a typical cross-reactivity profiling workflow. The performance of this compound is compared with the well-characterized atypical antipsychotic, Risperidone.

**Executive Summary

This compound is a novel small molecule with a potential therapeutic application in neuropsychiatric disorders. Early-stage drug discovery necessitates a thorough understanding of a compound's selectivity to minimize potential off-target effects and predict its safety profile. This guide outlines a hypothetical cross-reactivity assessment of this compound against a panel of selected G-protein coupled receptors (GPCRs) and a representative kinase. The objective is to provide a framework for evaluating the selectivity of this compound and to compare its binding affinities with a standard drug, Risperidone.

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki, nM) of this compound and Risperidone at the hypothesized primary target (Dopamine Receptor D2) and a panel of off-targets. Lower Ki values indicate higher binding affinity.

TargetThis compound (Ki, nM)Risperidone (Ki, nM)Assay Type
Dopamine Receptor D2 15 3 Radioligand Binding
Serotonin Receptor 5-HT2A850.2Radioligand Binding
Adrenergic Receptor α1A2501.5Radioligand Binding
Histamine H1 Receptor>10,00020Radioligand Binding
Muscarinic M1 Receptor>10,000>10,000Radioligand Binding
Abl Kinase>10,000>10,000Kinase Inhibition Assay

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the actual experimental results for this compound.

Experimental Methodologies

1. Radioligand Binding Assays

Radioligand binding assays were performed to determine the binding affinity of the test compounds for a panel of GPCRs.

  • Cell Membrane Preparation: Membranes were prepared from CHO-K1 or HEK293 cells stably expressing the receptor of interest. Cells were harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes was resuspended in an assay buffer.

  • Assay Protocol: The binding assay was conducted in a 96-well plate format. For each reaction, cell membranes were incubated with a specific radioligand (e.g., [³H]-Spiperone for DRD2) and varying concentrations of the test compound.

  • Incubation and Detection: The mixture was incubated to allow for competitive binding to reach equilibrium. The reaction was then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding curves. The binding affinity (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Kinase Inhibition Assays

A representative kinase, Abl kinase, was included in the off-target screening panel.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[1]

  • Assay Protocol: The kinase, substrate, and ATP were incubated with varying concentrations of the test compound in a microplate.[1]

  • Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cross-Reactivity Screening Workflow

The following diagram illustrates a typical workflow for the cross-reactivity profiling of a novel compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis & Profiling Primary_Target_Assay Primary Target Assay (e.g., DRD2 Binding) Data_Analysis IC50/Ki Determination Primary_Target_Assay->Data_Analysis Off_Target_Panel Off-Target Panel Screening (e.g., GPCRs, Kinases) Off_Target_Panel->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile Compound_Library Test Compound (this compound) Compound_Library->Primary_Target_Assay Compound_Library->Off_Target_Panel

Caption: A flowchart of the cross-reactivity profiling process.

Conclusion

This guide provides a hypothetical yet representative comparison of the cross-reactivity profile of this compound. Based on the illustrative data, this compound demonstrates high selectivity for the Dopamine D2 receptor over the other targets in the screening panel, particularly when compared to the broader off-target activity of Risperidone. A favorable selectivity profile is a crucial attribute for a drug candidate, suggesting a lower likelihood of certain side effects. Further comprehensive screening and in vivo studies are necessary to fully characterize the pharmacological and toxicological profile of this compound.

References

Safety Operating Guide

Essential Safety & Disposal Procedures for 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Safety Precautions

Substituted azetidines, as a class of compounds, present several potential hazards. The parent compound, azetidine, is known to be flammable and can cause skin and eye irritation. The strained four-membered ring of azetidine contributes to its reactivity. Therefore, it is prudent to handle 2-(4-Ethylphenyl)azetidine with appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

Key Hazard Considerations:

Hazard CategoryPotential Risk
Flammability While specific data for this compound is unavailable, related azetidines are flammable. Keep away from heat, sparks, and open flames.
Skin and Eye Irritation Direct contact may cause irritation or burns.[1] In case of contact, flush the affected area with copious amounts of water.
Reactivity The strained azetidine ring can undergo ring-opening reactions, particularly in the presence of acids or strong nucleophiles.[2][3][4] Avoid mixing with incompatible materials.
Toxicity The toxicological properties of this compound have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Proper Disposal Workflow

The proper disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following workflow provides a step-by-step guide for its disposal.

Disposal Workflow for this compound cluster_0 Waste Collection cluster_1 Accumulation & Storage cluster_2 Disposal Request cluster_3 Final Disposition A Identify Waste Stream (Non-halogenated Organic Waste) B Select Compatible Container (e.g., HDPE or glass) A->B Ensure chemical compatibility C Label Container Clearly ('Hazardous Waste', chemical name, hazards) B->C Properly identify contents D Store in a Designated, Ventilated Area C->D Safe short-term storage E Keep Container Securely Closed D->E Prevent spills and vapor release F Segregate from Incompatible Wastes E->F Avoid hazardous reactions G Complete Hazardous Waste Pickup Form F->G Initiate disposal process H Schedule Pickup with EHS G->H Formal request for removal I Transport by Authorized Personnel H->I Safe handling and transport J Incineration at a Licensed Facility I->J Environmentally sound destruction

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

1. Waste Identification and Segregation:

  • Waste Characterization: Based on its structure (a non-halogenated amine), this compound should be classified as a non-halogenated organic solvent waste .

  • Segregation: Do not mix this waste with halogenated solvents, strong acids, strong bases, or oxidizers to prevent potentially hazardous reactions.

2. Containerization:

  • Primary Container: Collect waste this compound in a clean, compatible container. High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate. Ensure the container is not leaking or damaged.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Irritant").

3. Accumulation and Storage:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Closure: Keep the container tightly sealed except when adding waste to prevent the release of vapors.

  • Volume Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste that can be accumulated in the laboratory (typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste).

4. Disposal Procedure:

  • Request for Pickup: Once the waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. This typically involves submitting a hazardous waste pickup request form.

  • Final Disposal Method: The recommended disposal method for non-halogenated organic compounds like this compound is incineration at a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in the regular trash.

5. Spill and Emergency Procedures:

  • Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the contaminated material in a sealed container and dispose of it as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's EHS for assistance.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

References

Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical information for the use of 2-(4-Ethylphenyl)azetidine, a substituted azetidine. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]Protects against splashes of the chemical which can cause serious eye damage.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.[6] For handling larger quantities or for extended periods, consider double gloving.[7]Prevents skin contact, which can lead to irritation or burns.[2][4]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat is recommended. For larger scale operations, a chemical-resistant apron over the lab coat provides additional protection.[8]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]Azetidine compounds can have irritating vapors; respiratory protection minimizes inhalation exposure.[1][3]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

prep Preparation ppe Don Appropriate PPE prep->ppe Before starting fume_hood Work in a Certified Fume Hood ppe->fume_hood handling Chemical Handling fume_hood->handling weighing Weighing and Dispensing handling->weighing reaction Reaction Setup weighing->reaction workup Reaction Workup and Quenching reaction->workup cleanup Cleanup and Decontamination workup->cleanup decontaminate Decontaminate Glassware and Surfaces cleanup->decontaminate disposal_prep Prepare Waste for Disposal decontaminate->disposal_prep disposal Disposal disposal_prep->disposal waste_collection Segregate and Store in Labeled Waste Container disposal->waste_collection final_disposal Dispose According to Institutional Guidelines waste_collection->final_disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation : Before handling the chemical, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower should be accessible.[5]

  • Donning PPE : Put on all required personal protective equipment as outlined in Table 1.

  • Chemical Handling :

    • Weighing and Dispensing : Conduct all weighing and dispensing of this compound inside a fume hood to minimize inhalation exposure. Use a non-sparking spatula and ground equipment to prevent static discharge, as azetidine compounds can be flammable.[1][4]

    • Reaction Setup : When setting up reactions, ensure that all glassware is properly clamped and that the reaction is conducted in a well-ventilated area within the fume hood.

    • Reaction Workup and Quenching : Be cautious during reaction workup, as exothermic reactions can occur. Quench reactions slowly and with appropriate cooling.

  • Cleanup and Decontamination :

    • Decontaminate Glassware and Surfaces : Thoroughly decontaminate all glassware and work surfaces that have come into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Prepare Waste for Disposal : Collect all contaminated materials, including disposable gloves, weighing paper, and pipette tips, in a designated, sealed waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound

Waste TypeCollection and StorageDisposal Method
Unused or Excess Chemical Store in its original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[1][2]Dispose of as hazardous chemical waste through an approved waste disposal plant.[1] Do not pour down the drain.[2][5]
Contaminated Labware (disposable) Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.Incineration or other methods as determined by institutional and local regulations for chemical waste.
Contaminated Solvents Collect in a designated, labeled hazardous waste container for flammable organic solvents.Follow institutional guidelines for the disposal of hazardous solvent waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise render the container unusable before disposal.Dispose of as hazardous waste or as directed by institutional safety protocols.

Logical Relationship for Disposal

waste_gen Waste Generation chem_waste Unused Chemical waste_gen->chem_waste solid_waste Contaminated Solids (Gloves, Paper, etc.) waste_gen->solid_waste liquid_waste Contaminated Liquids (Solvents, Rinsate) waste_gen->liquid_waste segregation Waste Segregation chem_waste->segregation solid_waste->segregation liquid_waste->segregation chem_container Labeled Chemical Waste Container segregation->chem_container solid_container Labeled Solid Waste Container segregation->solid_container liquid_container Labeled Liquid Waste Container segregation->liquid_container storage Temporary Storage chem_container->storage solid_container->storage liquid_container->storage storage_loc Designated Hazardous Waste Accumulation Area storage->storage_loc disposal Final Disposal storage_loc->disposal disposal_service Licensed Hazardous Waste Disposal Service disposal->disposal_service

Caption: Logical flow for the proper disposal of this compound waste.

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a secure and productive laboratory environment. Always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.